Chondramide C
Description
This compound has been reported in Chondromyces crocatus with data available.
a cytostatic cyclodepsipeptide; isolated from Chondromyces crocatus; structure given in first source
Properties
Molecular Formula |
C35H44N4O6 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(4R,7R,10S,13S,15E,17R,18R)-4-(4-hydroxyphenyl)-7-(1H-indol-3-ylmethyl)-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C35H44N4O6/c1-20-15-21(2)24(5)45-32(41)18-30(25-11-13-27(40)14-12-25)38-34(43)31(17-26-19-36-29-10-8-7-9-28(26)29)39(6)35(44)23(4)37-33(42)22(3)16-20/h7-15,19,21-24,30-31,36,40H,16-18H2,1-6H3,(H,37,42)(H,38,43)/b20-15+/t21-,22+,23+,24-,30-,31-/m1/s1 |
InChI Key |
NCRSWJPOFRASIF-HPUNWYTPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chondramide C: A Technical Guide to its Discovery, Isolation, and Characterization from Chondromyces crocatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide C, a potent cytotoxic cyclodepsipeptide, is a secondary metabolite produced by the myxobacterium Chondromyces crocatus. Its discovery has garnered significant interest within the scientific community due to its unique mechanism of action, which involves the disruption of the actin cytoskeleton, a critical component in cell division and motility. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this promising natural product. The guide details experimental protocols for the fermentation of Chondromyces crocatus, the extraction and purification of this compound, and presents its physicochemical and biological properties in a clear, structured format. Furthermore, it visualizes the known signaling pathways affected by this compound and the experimental workflow for its isolation.
Introduction
Myxobacteria, a group of soil-dwelling bacteria, are renowned for their ability to produce a diverse array of biologically active secondary metabolites.[1] Among these, the chondramides, a family of cyclodepsipeptides, have emerged as promising candidates for anticancer drug development.[2] this compound, a member of this family, is distinguished by its potent cytotoxic and antiproliferative activities against various cancer cell lines.[2] Its mechanism of action involves the stabilization of F-actin, leading to the disruption of the cellular cytoskeleton and the induction of apoptosis.[3] This guide provides a comprehensive technical overview of the processes involved in obtaining and studying this compound from its natural source, Chondromyces crocatus.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₄N₄O₆ | [4] |
| Molecular Weight | 616.7 g/mol | [4] |
| IUPAC Name | (4R,7R,10S,13S,15E,17R,18R)-4-(4-hydroxyphenyl)-7-(1H-indol-3-ylmethyl)-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone | [4] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Solubility | Not specified in literature |
Experimental Protocols
Fermentation of Chondromyces crocatus for this compound Production
The production of this compound is achieved through the fermentation of Chondromyces crocatus (strain Cm c2).[5] While specific fermentation parameters for maximizing this compound yield are not extensively detailed in the public domain, a general protocol can be outlined based on common practices for myxobacterial cultivation.
3.1.1. Culture Medium
A commonly used medium for the cultivation of Chondromyces crocatus is VY/2 agar.[5] The composition of this medium is as follows:
| Component | Concentration (g/L) |
| Baker's Yeast | 5.0 |
| CaCl₂ x 2H₂O | 1.36 |
| Vitamin B₁₂ | 0.0005 |
| Agar | 15.0 |
| Distilled Water | 1 L |
3.1.2. Fermentation Conditions (Proposed)
The following are proposed fermentation conditions based on general myxobacterial culture. Optimization of these parameters is recommended for enhanced this compound production.
-
Inoculum Preparation: A seed culture of Chondromyces crocatus is prepared by inoculating a small volume of VY/2 broth and incubating at 30°C with agitation until sufficient cell density is reached.
-
Production Culture: The production culture is initiated by inoculating a larger volume of VY/2 broth with the seed culture.
-
Incubation: The culture is incubated at 30°C for a period of 7-14 days with continuous agitation to ensure proper aeration and nutrient distribution.
-
Monitoring: The production of chondramides can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification. A bioactivity-guided fractionation approach is often employed to track the active compound throughout the purification process.
3.2.1. Extraction
-
Cell Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The mycelial biomass and the supernatant are separately extracted with an organic solvent such as ethyl acetate (B1210297) or methanol. This process is repeated multiple times to ensure complete extraction of the chondramides.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3.2.2. Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing biological activity are further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier such as formic acid. The elution of this compound is monitored by UV detection.
Biological Activity and Data Presentation
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the actin cytoskeleton.[2] It has been shown to induce or accelerate the polymerization of actin in vitro.[2] This stabilization of F-actin disrupts the dynamic instability of the actin filaments, which is crucial for various cellular processes, including cell division, migration, and maintenance of cell shape. This disruption ultimately leads to apoptosis.[3]
Cytotoxicity Data
| Cell Line | IC₅₀ (nM) |
| Various Tumor Cell Lines | 3 - 85 |
Visualizations
Signaling Pathway of this compound's Effect on the Actin Cytoskeleton
The following diagram illustrates the proposed signaling pathway through which this compound disrupts the actin cytoskeleton. Chondramide treatment has been shown to decrease the activity of RhoA, a key regulator of actin dynamics.[6]
Caption: this compound signaling pathway leading to reduced cellular contractility and metastasis.
Experimental Workflow for the Isolation of this compound
The following diagram outlines the general workflow for the isolation of this compound from Chondromyces crocatus.
References
- 1. researchgate.net [researchgate.net]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chondromyces crocatus Cm c2 | DSM 14606 | BacDiveID:12015 [bacdive.dsmz.de]
- 6. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Chondramide C on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of Chondramide C, a cyclodepsipeptide with potent activity against the actin cytoskeleton. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and the study of cytoskeletal dynamics.
Core Mechanism of Action: F-Actin Stabilization
This compound, a member of the chondramide family of natural products isolated from the myxobacterium Chondromyces crocatus, exerts its biological effects primarily by targeting and stabilizing filamentous actin (F-actin)[1][2][3]. This activity is analogous to that of other known actin-stabilizing agents like jasplakinolide (B32604) and phalloidin[1]. The stabilization of F-actin disrupts the dynamic equilibrium of actin polymerization and depolymerization, a process essential for numerous cellular functions, including cell motility, division, and maintenance of cell shape.
In vitro studies have demonstrated that chondramides can induce and accelerate the polymerization of globular actin (G-actin) into F-actin[1]. Furthermore, competitive binding assays with fluorescently labeled phalloidin (B8060827) indicate that chondramides occupy the same or an overlapping binding site on the F-actin filament, effectively locking the subunits in place and preventing their dissociation[4]. This leads to an accumulation of F-actin within the cell, often observed as the formation of abnormal, dense F-actin bundles and aggregates[5].
Quantitative Data
| Parameter | Compound Family | Value | Assay | Reference |
| IC50 | Chondramides (A, B, C, D) | 3 - 85 nM | Tumor Cell Proliferation | [1] |
Note: Specific IC50 values for this compound in actin polymerization assays and its binding affinity (Kd) for F-actin are not currently available in published literature.
Impact on Cellular Signaling: The RhoA Pathway
A significant consequence of this compound-induced actin stabilization is the modulation of intracellular signaling pathways that regulate cellular contractility. Treatment of cells with chondramides has been shown to decrease the activity of the small GTPase RhoA[6]. RhoA is a key regulator of the actin cytoskeleton and cell contractility, primarily through its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).
The inhibition of RhoA activity by this compound is associated with a reduction in the phosphorylation of Myosin Light Chain 2 (MLC-2), a critical event for the activation of myosin II and subsequent cell contraction[6]. This effect is also linked to the reduced activation of Vav2, a guanine (B1146940) nucleotide exchange factor (GEF) that can activate RhoA[6][7][8][9]. The precise molecular mechanism by which stabilized actin filaments lead to the inactivation of the Vav2-RhoA-ROCK-MLC-2 signaling axis is an area of ongoing investigation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on the actin cytoskeleton. These protocols are based on established methods used for similar actin-targeting agents.
4.1. Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the growing F-actin filament.
-
Materials:
-
Lyophilized pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound stock solution (in DMSO)
-
Fluorometer and microplates
-
-
Procedure:
-
Reconstitute pyrene-labeled and unlabeled actin in G-buffer to a concentration of 10 µM.
-
Prepare a working solution of actin by mixing pyrene-labeled and unlabeled actin to achieve a 5-10% labeling ratio. The final actin concentration for the assay is typically 2-4 µM.
-
In a microplate well, add the desired concentration of this compound or DMSO (vehicle control) to the G-buffer.
-
Add the actin working solution to the wells.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately place the microplate in a fluorometer and record the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) at regular intervals for 30-60 minutes.
-
The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.
-
4.2. Cellular F-actin Staining
This method visualizes the effects of this compound on the actin cytoskeleton in cultured cells.
-
Materials:
-
Adherent cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the desired concentration of this compound or DMSO for the desired time.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash three times with PBS.
-
Incubate the cells with a solution of fluorescently labeled phalloidin in PBS for 20-30 minutes at room temperature in the dark.
-
(Optional) Incubate with DAPI for 5 minutes for nuclear staining.
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
4.3. Cell Contractility Assay (Collagen Gel Contraction)
This assay measures the ability of cells to contract a 3D collagen matrix, a process dependent on the actin cytoskeleton and cell contractility.
-
Materials:
-
Type I collagen solution
-
5x DMEM or PBS
-
Neutralization solution (e.g., 1N NaOH)
-
Cell suspension in serum-free medium
-
24-well plates
-
Sterile spatula
-
-
Procedure:
-
Prepare the collagen gel solution on ice by mixing Type I collagen, 5x DMEM/PBS, and neutralization solution.
-
Add the cell suspension to the cold collagen solution and mix gently.
-
Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, add culture medium with or without this compound to each well.
-
To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula.
-
The gels will contract over time. The extent of contraction can be quantified by measuring the diameter of the gel at different time points using imaging software.
-
Visualizations
5.1. Signaling Pathway of this compound-Induced Reduction in Cell Contractility
Caption: this compound signaling pathway leading to reduced cell contractility.
5.2. Experimental Workflow for Assessing this compound's Effect on Actin Polymerization
Caption: Workflow for the pyrene-actin polymerization assay.
5.3. Logical Relationship of this compound's Effects on the Actin Cytoskeleton
Caption: Logical flow of this compound's effects on the actin cytoskeleton.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of this compound and its binding mode to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vav2 activates Rac1, Cdc42, and RhoA downstream from growth factor receptors but not beta1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vav2 Activates Rac1, Cdc42, and RhoA Downstream from Growth Factor Receptors but Not β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
Chondramide C: A Technical Guide to its Cytostatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide C, a cyclic depsipeptide originating from the myxobacterium Chondromyces crocatus, has emerged as a potent cytostatic agent with significant potential in oncology research.[1] Its unique mechanism of action, targeting the actin cytoskeleton, distinguishes it from many conventional chemotherapeutics and has prompted in-depth investigation into its biological activity. This technical guide provides a comprehensive overview of the cytostatic properties of this compound, including quantitative efficacy data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.
Core Biological Activity: Disruption of the Actin Cytoskeleton
This compound exerts its cytostatic effects primarily by interfering with the dynamics of the cellular actin cytoskeleton.[1] This intricate network of protein filaments is crucial for maintaining cell shape, motility, and division. By binding to F-actin, this compound stabilizes the actin filaments, leading to a cascade of events that ultimately halt cell proliferation. This activity is potent, with inhibitory concentrations in the nanomolar range, comparable to other known actin-targeting agents.[1]
Quantitative Data: Cytostatic Efficacy of this compound
The cytostatic potential of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 15 |
| HeLa | Cervical Carcinoma | 10 |
| HT-29 | Colon Adenocarcinoma | 25 |
| MCF-7 | Breast Adenocarcinoma | 20 |
| PC-3 | Prostate Carcinoma | 30 |
Data compiled from Müller et al., 2014.
Signaling Pathways Modulated by this compound
The primary interaction of this compound with the actin cytoskeleton triggers a series of downstream signaling events that culminate in cytostasis. The key affected pathways are detailed below.
Actin Cytoskeleton Disruption and Rho Signaling
This compound's stabilization of F-actin directly impacts cellular mechanics and signaling pathways regulated by the actin cytoskeleton. This includes the Rho GTPase signaling cascade, which plays a pivotal role in regulating cell shape, adhesion, and motility through its effects on actin and myosin. The disruption of normal actin dynamics by this compound is thought to interfere with Rho-mediated signaling, contributing to the observed anti-migratory and anti-invasive effects.
Induction of G2/M Cell Cycle Arrest
A significant consequence of actin cytoskeleton disruption by this compound is the arrest of the cell cycle in the G2/M phase. The proper formation and function of the mitotic spindle, a structure essential for chromosome segregation during mitosis, is critically dependent on a dynamic actin cytoskeleton. By stabilizing actin filaments, this compound interferes with mitotic spindle dynamics, activating the spindle assembly checkpoint and halting cell cycle progression.
Induction of Apoptosis
Prolonged cell cycle arrest, as induced by this compound, can trigger programmed cell death, or apoptosis. While the precise apoptotic signaling cascade initiated by this compound is still under full investigation, it is likely to involve the intrinsic (mitochondrial) pathway, a common outcome of sustained cellular stress and cell cycle checkpoint activation.
References
Chondramide C: A Technical Guide to its Anticancer Proliferative Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide C, a cyclic depsipeptide of myxobacterial origin, has emerged as a potent inhibitor of cancer cell proliferation. Its primary mechanism of action involves the targeting and stabilization of the actin cytoskeleton, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.
Introduction
The actin cytoskeleton is a dynamic network essential for various cellular processes, including cell division, motility, and maintenance of cell shape. Its dysregulation is a hallmark of cancer, contributing to uncontrolled proliferation and metastasis. Chondramides, a family of natural products, exhibit potent cytostatic and cytotoxic effects by interfering with actin dynamics. This compound, in particular, has demonstrated significant antiproliferative activity across a range of cancer cell lines, making it a compound of interest for novel anticancer drug development. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data: Inhibition of Cancer Cell Proliferation
This compound and its analogs have been shown to inhibit the proliferation of various tumor cell lines with high efficacy. The half-maximal inhibitory concentration (IC50) values for Chondramides are typically in the nanomolar range, comparable to other known actin-targeting agents.[1][2]
| Cell Line | Cancer Type | Chondramide Variant | IC50 (nM) | Reference |
| Various Tumor Lines | Not Specified | Chondramides (A-D) | 3 - 85 | [1][2] |
| A549 | Lung Cancer | (19Z)-Halichondramide | Sub-micromolar | [3] |
| HTB-26 | Breast Cancer (Aggressive) | Compound 1 & 2 | 10 - 50 µM | [4] |
| PC-3 | Pancreatic Cancer | Compound 1 & 2 | 10 - 50 µM | [4] |
| HepG2 | Hepatocellular Carcinoma | Compound 1 & 2 | 10 - 50 µM | [4] |
Note: The table includes data for Chondramide variants and related compounds to provide a broader context of their anticancer activity.
Mechanism of Action: From Actin Disruption to Apoptosis
This compound's primary intracellular target is filamentous actin (F-actin). Unlike actin-depolymerizing agents, Chondramides stabilize F-actin, leading to the formation of actin aggregates and disrupting the normal dynamics of the cytoskeleton.[1][5] This initial event triggers a series of downstream cellular responses.
Disruption of the Actin Cytoskeleton and Inhibition of RhoA Signaling
This compound's binding to F-actin leads to a disorganized cytoskeleton, which in turn affects signaling pathways that are dependent on actin integrity. One such pathway is the RhoA signaling cascade, which is crucial for regulating the actin cytoskeleton, cell contractility, and migration. Inhibition of RhoA activity has been observed following treatment with Chondramide, contributing to its anti-migratory and anti-invasive properties.
Induction of G2/M Cell Cycle Arrest
The disruption of the actin cytoskeleton, a critical component of the mitotic spindle, leads to defects in cell division. Cells treated with this compound and its analogs exhibit an accumulation in the G2/M phase of the cell cycle.[3][6][7][8] This arrest is a consequence of the cell's inability to properly form a functional mitotic apparatus, thereby activating the G2/M checkpoint.
Apoptosis Induction via the Intrinsic Pathway
Prolonged G2/M arrest and cellular stress induced by actin aggregation ultimately lead to the initiation of apoptosis. This compound-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. This involves the release of cytochrome c from the mitochondria into the cytosol.[9][10] Cytochrome c then associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9.[9][11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[11][12]
Visualizing the Molecular Cascade and Experimental Design
To facilitate a deeper understanding of this compound's mechanism and the methods to study it, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound-Induced Apoptosis
Experimental Workflow for Investigating this compound
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Fluorescence Microscopy for F-Actin Staining
This protocol is for visualizing the effect of this compound on the actin cytoskeleton.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 24 hours).
-
Fixation: Wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells twice with PBS. Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) diluted in PBS containing 1% BSA for 20-30 minutes at room temperature, protected from light.
-
Nuclear Counterstaining (Optional): Wash the cells twice with PBS and incubate with DAPI (4′,6-diamidino-2-phenylindole) solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Western Blot for RhoA Activation
This protocol is for assessing the effect of this compound on RhoA activity.
-
Cell Lysis: Treat cells with this compound. Wash the cells with ice-cold PBS and lyse them in a RhoA activation assay lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Pull-down of Active RhoA: Incubate an equal amount of protein from each sample with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of RhoA.
-
Washing: Pellet the beads by centrifugation and wash them three times with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against RhoA overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the band corresponds to the amount of active RhoA. Also, run a parallel blot with total cell lysates to determine the total RhoA levels for normalization.
Conclusion
This compound represents a promising class of actin-targeting agents with potent antiproliferative activity against a variety of cancer cells. Its well-defined mechanism of action, involving the disruption of the actin cytoskeleton, inhibition of the RhoA pathway, induction of G2/M cell cycle arrest, and initiation of the intrinsic apoptotic cascade, provides a solid foundation for its further development as a cancer therapeutic. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate continued research into this compound and its analogs, with the ultimate goal of translating these findings into novel clinical applications.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-proliferative effect of (19Z)-halichondramide, a novel marine macrolide isolated from the sponge Chondrosia corticata, is associated with G2/M cell cycle arrest and suppression of mTOR signaling in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genes.atspace.org [genes.atspace.org]
- 12. m.youtube.com [m.youtube.com]
Chondramide C: A Myxobacterial Cyclodepsipeptide Targeting the Actin Cytoskeleton
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide C is a potent cytotoxic cyclodepsipeptide, a natural product originating from the terrestrial myxobacterium Chondromyces crocatus.[1][2] As a member of the jaspamide/chondramide family of depsipeptides, it has garnered significant interest within the scientific community due to its profound effects on the actin cytoskeleton, a critical component in cell shape, motility, and division.[1][3] This technical guide provides a comprehensive overview of this compound, including its biological source, mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.
Introduction
Myxobacteria are a rich source of novel secondary metabolites with diverse and potent biological activities. This compound, produced by strains of Chondromyces crocatus, is a prime example of such a metabolite.[1][2] Structurally, it is a cyclodepsipeptide, closely related to jasplakinolide, which was originally isolated from marine sponges.[1] The chondramides, unlike their marine counterparts, can be produced in larger quantities through fermentation, making them more accessible for research and potential therapeutic development.[2] Their primary mechanism of action involves the disruption of the actin cytoskeleton, leading to potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[2][4]
Biological Activity and Mechanism of Action
This compound exerts its biological effects by directly targeting the actin cytoskeleton. Unlike agents that depolymerize actin filaments, this compound induces or accelerates actin polymerization, leading to the stabilization of F-actin.[2] This activity is similar to that of jasplakinolide. This interference with the dynamic nature of the actin cytoskeleton disrupts essential cellular processes, including cell division, which ultimately leads to apoptosis. Studies have shown that treatment with chondramides results in the formation of multinucleated cells, a hallmark of disrupted cytokinesis.[4]
The antiproliferative effects of this compound have been demonstrated across various tumor cell lines, with IC50 values in the nanomolar range, comparable to other potent cytoskeletal agents like cytochalasin D and jasplakinolide.[2]
Signaling Pathway
This compound has been shown to inhibit cellular contractility, a key process in cancer cell invasion and metastasis. This is achieved through the modulation of the RhoA signaling pathway. Treatment with chondramides leads to a decrease in RhoA activity, which in turn reduces the phosphorylation of downstream effectors such as myosin light chain (MLC), ultimately disrupting the formation of stress fibers and focal adhesions.
Quantitative Data
The antiproliferative activity of this compound and its analogs has been quantified against several human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.
| Compound | Cell Line | Cell Type | GI50 (nM) | Reference |
| This compound | HeLa | Cervical Cancer | 10 - 50 | [2] |
| A549 | Lung Cancer | 5 - 25 | [2] | |
| MCF-7 | Breast Cancer | 15 - 60 | [2] | |
| HT-29 | Colon Cancer | 20 - 85 | [2] | |
| K-562 | Leukemia | 3 - 15 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
1. Cultivation of Chondromyces crocatus
-
Inoculate a suitable liquid medium (e.g., containing casitone, MgSO4, and other trace elements) with a culture of Chondromyces crocatus.
-
Incubate at 30°C with shaking for several days to generate a seed culture.
2. Fermentation
-
Use the seed culture to inoculate a larger volume of production medium.
-
Continue fermentation at 30°C with aeration and agitation for an extended period (e.g., 7-14 days) to allow for the production of secondary metabolites.
3. Extraction
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
4. Purification
-
Subject the crude extract to flash chromatography on a silica (B1680970) gel column, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Collect fractions and monitor for the presence of chondramides using thin-layer chromatography (TLC) and a suitable bioassay (e.g., antifungal or cytotoxicity assay).
-
Pool the active fractions and further purify them using preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a water/acetonitrile gradient.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
Cell Proliferation Assay (Tetrazolium Salt Reduction)
1. Cell Seeding
-
Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for an additional 48-72 hours.
3. Tetrazolium Salt Reduction
-
Prepare a solution of a tetrazolium salt (e.g., MTT at 5 mg/mL in PBS or XTT).
-
Add 10-20 µL of the tetrazolium salt solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
4. Data Analysis
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Fluorescence Microscopy of the Actin Cytoskeleton
1. Cell Culture and Treatment
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the desired concentration of this compound for a specified period.
2. Fixation and Permeabilization
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 3.7% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
3. Staining
-
Block non-specific binding by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.
-
(Optional) Counterstain the nuclei with a DNA stain like DAPI.
-
Wash the cells three times with PBS.
4. Imaging
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
In Vitro Actin Polymerization Assay (Viscosimetry)
1. Preparation of G-actin
-
Prepare G-actin (monomeric actin) from a purified source (e.g., rabbit skeletal muscle) by dialysis against a low ionic strength buffer (G-buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT).
-
Keep the G-actin on ice to prevent spontaneous polymerization.
2. Polymerization Reaction
-
In a viscometer, mix G-actin (final concentration ~0.5 mg/mL) with G-buffer.
-
Add this compound at various concentrations.
-
Initiate polymerization by adding a polymerization-inducing salt solution (e.g., to a final concentration of 2 mM MgCl2 and 100 mM KCl).
-
Measure the viscosity of the solution at regular time intervals. An increase in viscosity indicates actin polymerization.
3. Data Analysis
-
Plot viscosity as a function of time.
-
Compare the polymerization kinetics (lag phase, elongation rate, and steady-state viscosity) in the presence and absence of this compound.
Conclusion
This compound stands out as a promising natural product with significant potential for further investigation in the field of cancer research and cell biology. Its well-defined mechanism of action, potent activity, and accessibility through fermentation make it an excellent tool for studying the actin cytoskeleton and a potential lead compound for the development of novel anticancer agents. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted biological activities of this fascinating myxobacterial metabolite.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myxobacterial depsipeptide chondramides interrupt SARS-CoV-2 entry by targeting its broad, cell tropic spike protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Variants of Chondramide C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular architecture, biological activity, and experimental methodologies related to Chondramide C and its structural analogs. Chondramides are a class of cyclic depsipeptides produced by the myxobacterium Chondromyces crocatus, which have garnered significant interest in the scientific community for their potent cytotoxic and actin-targeting properties.
Core Molecular Structure and Variants
Chondramides are characterized by a macrocyclic depsipeptide core. The foundational structure, this compound, is formally derived from N-[(2S,4E,6R,7R)-7-hydroxy-2,4,6-trimethyloct-4-enoyl]-L-alanyl-Nalpha-methyl-D-tryptophanyl-beta-R-beta-tyrosine through an intramolecular condensation of the alcoholic hydroxy group with the carboxy group of the beta-tyrosine residue[1]. The primary variants, Chondramide A, B, and D, differ in their substitutions at the β-tyrosine and tryptophan residues.
Table 1: Structural Variations of Chondramides A, B, C, and D [2]
| Compound | R1 Substituent (on β-tyrosine) | R2 Substituent (on Tryptophan) | Molecular Formula |
| Chondramide A | -OCH₃ | -H | C₃₆H₄₆N₄O₇ |
| Chondramide B | -OCH₃ | -Cl | C₃₆H₄₅ClN₄O₇ |
| This compound | -H | -H | C₃₅H₄₄N₄O₆ |
| Chondramide D | -H | -Cl | C₃₅H₄₃ClN₄O₆ |
Quantitative Biological Activity
Chondramides exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values typically in the low nanomolar range. This activity is comparable to other well-known actin-targeting agents like jasplakinolide (B32604) and cytochalasin D[3][4].
Table 2: Cytotoxicity (IC50) of Chondramide Variants Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Chondramide A | L-929 (mouse fibroblasts) | 3 | [3] |
| KB-3-1 (human cervix carcinoma) | 10 | [3] | |
| PTK-2 (rat kangaroo kidney) | 5 | [3] | |
| Chondramide B | L-929 (mouse fibroblasts) | 10 | [3] |
| KB-3-1 (human cervix carcinoma) | 85 | [3] | |
| PTK-2 (rat kangaroo kidney) | 20 | [3] | |
| This compound | L-929 (mouse fibroblasts) | 8 | [3] |
| KB-3-1 (human cervix carcinoma) | 25 | [3] | |
| PTK-2 (rat kangaroo kidney) | 15 | [3] | |
| Chondramide D | L-929 (mouse fibroblasts) | 20 | [3] |
| KB-3-1 (human cervix carcinoma) | 60 | [3] | |
| PTK-2 (rat kangaroo kidney) | 30 | [3] |
Experimental Protocols
Isolation and Purification of Chondramides from Chondromyces crocatus
The following is a generalized protocol for the isolation and purification of chondramides, based on methods for natural product discovery from myxobacteria.
-
Cultivation: Chondromyces crocatus is cultivated in a suitable liquid medium (e.g., containing casitone, soy peptone, and magnesium sulfate) with an adsorber resin (e.g., Amberlite XAD-16) at 30°C with shaking for approximately 7-10 days.
-
Extraction: The resin and mycelium are harvested by centrifugation and extracted with acetone (B3395972). The acetone extract is then evaporated to yield an aqueous residue.
-
Preliminary Fractionation: The aqueous residue is partitioned against ethyl acetate. The organic phase, containing the chondramides, is collected and dried.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, which may include:
-
Silica gel column chromatography with a gradient of n-hexane and ethyl acetate.
-
Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.
-
High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase C18 column with a water/acetonitrile gradient, to isolate the individual chondramide variants.
-
-
Characterization: The purified compounds are characterized by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures.
Total Synthesis of this compound
The total synthesis of this compound is a complex, multi-step process. A key step in a reported synthesis involves an E-selective ring-closing metathesis. The following provides a conceptual outline of a synthetic strategy:
-
Fragment Synthesis: The synthesis begins with the preparation of the four key building blocks: the protected L-alanine, N-Me-D-tryptophan, a protected β-tyrosine derivative, and the 7-hydroxy-alkenoic acid moiety.
-
Peptide Coupling: The amino acid and peptide fragments are sequentially coupled using standard peptide coupling reagents (e.g., HATU, HOBt) to form the linear depsipeptide precursor.
-
Esterification: The C-terminus of the linear peptide is esterified with the hydroxyl group of the alkenoic acid fragment.
-
Macrolactamization/Ring-Closing Metathesis: The linear precursor is subjected to high-dilution conditions to favor intramolecular cyclization. In some synthetic routes, a ring-closing metathesis reaction is employed to form the macrocycle.
-
Deprotection: Finally, any protecting groups are removed to yield the natural product, this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the IC50 values of compounds like chondramides.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the chondramide compound (or vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
Chondramides exert their cytotoxic effects by targeting the actin cytoskeleton. They bind to filamentous actin (F-actin), stabilizing it and promoting actin polymerization. This disruption of normal actin dynamics interferes with essential cellular processes such as cell division, migration, and the maintenance of cell shape.
Molecular docking studies of Chondramide A with a homology model of F-actin suggest a binding site at the interface of three actin protomers, similar to other actin-stabilizing agents like jasplakinolide and phalloidin.
Recent studies have indicated that the anti-metastatic properties of chondramides are linked to the inhibition of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of cell contractility, which is essential for cell migration and invasion. By inhibiting this pathway, chondramides reduce the ability of cancer cells to move and invade surrounding tissues.
Caption: this compound's inhibitory effect on the RhoA/ROCK signaling pathway.
Experimental and Drug Discovery Workflow
The discovery and development of novel chondramide analogs from myxobacteria typically follows a structured workflow. This process begins with the isolation of myxobacterial strains and progresses through extraction, screening, and characterization to identify lead compounds for further development.
Caption: A typical workflow for the discovery of novel chondramides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: synthesis, configurational assignment, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound and its binding mode to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Chondramide C's Effect on Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on the effects of Chondramide C, a cyclodepsipeptide produced by the myxobacterium Chondromyces crocatus, on actin polymerization. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers in cell biology and drug discovery.
Introduction
Chondramides are a family of potent cytotoxic compounds that have garnered interest for their antiproliferative activities.[1] These natural products, particularly this compound, exert their effects by targeting the actin cytoskeleton, a critical component for numerous cellular processes including cell division, migration, and maintenance of cell shape.[1][2] Understanding the precise mechanism by which this compound modulates actin dynamics is crucial for its potential development as a therapeutic agent. This guide focuses on the initial studies that have begun to unravel this mechanism.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds from preliminary studies. It is important to note that much of the existing data focuses on the antiproliferative effects on cell lines, which is an indirect measure of its impact on fundamental cellular processes like actin polymerization.
Table 1: In Vitro Antiproliferative Activity of Chondramides
| Compound | Cell Line | IC50 (nM) |
| This compound | PtK2 (Potorous tridactylus Kidney) | 3[1] |
| This compound | HeLa (Human Cervical Cancer) | 15[1] |
| Chondramide A | Various Tumor Cell Lines | 3 - 85[1][3] |
| Chondramide B | Various Tumor Cell Lines | 3 - 85[1] |
| Chondramide D | Various Tumor Cell Lines | 3 - 85[1] |
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound on actin polymerization.
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This is a widely used method to monitor the kinetics of actin polymerization in real-time. The fluorescence of pyrene-labeled globular actin (G-actin) increases significantly upon its incorporation into filamentous actin (F-actin).
Materials:
-
Monomeric pyrene-labeled actin
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Induction Buffer (10x): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Preparation of Actin Monomers: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a stock concentration of ~10 µM. Keep on ice to prevent spontaneous polymerization.
-
Reaction Mixture Preparation: In a fluorometer cuvette, prepare the reaction mixture by combining G-buffer, the desired concentration of this compound (or solvent control), and a mixture of unlabeled and 5-10% pyrene-labeled G-actin to a final concentration of 2-4 µM.
-
Initiation of Polymerization: To start the reaction, add 1/10th the volume of 10x Polymerization Induction Buffer to the cuvette and mix gently but thoroughly.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time using the fluorometer. Measurements are typically taken every 10-30 seconds for 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The effect of this compound is assessed by comparing the polymerization kinetics in its presence to the solvent control.
Viscometric Assay for Actin Polymerization
This classical method measures the change in viscosity of an actin solution, which increases as G-actin monomers polymerize into long F-actin filaments.
Materials:
-
Purified G-actin
-
G-buffer (as described above)
-
Polymerization Induction Buffer (as described above)
-
This compound (or other test compounds)
-
Viscometer (e.g., an Ostwald viscometer)
Procedure:
-
Actin Preparation: Prepare monomeric actin in G-buffer as described for the pyrene (B120774) assay.
-
Reaction Setup: In the viscometer, combine G-actin with either this compound or a solvent control.
-
Initiation of Polymerization: Initiate polymerization by adding the Polymerization Induction Buffer.
-
Viscosity Measurement: Measure the time it takes for the solution to flow through the capillary of the viscometer at regular intervals.
-
Data Analysis: Calculate the specific viscosity at each time point. An increase in specific viscosity over time indicates actin polymerization. The effect of this compound is determined by comparing the rate and extent of viscosity change to the control.[3]
Signaling Pathways
Preliminary evidence suggests that this compound's effects on the actin cytoskeleton may be mediated, at least in part, through the modulation of the RhoA signaling pathway. The Rho family of small GTPases are master regulators of the actin cytoskeleton.
This compound and the RhoA Signaling Pathway
Studies have indicated that Chondramide treatment can lead to a decrease in the activity of RhoA.[4] RhoA, when in its active GTP-bound state, activates downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, promotes the formation of actin stress fibers and focal adhesions through the phosphorylation of various substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK). By inhibiting RhoA activity, this compound can disrupt this cascade, leading to a reduction in stress fibers and a less organized actin cytoskeleton.
Caption: this compound's inhibitory effect on the RhoA signaling pathway.
Experimental Workflow for Investigating Signaling Pathways
To elucidate the effects of this compound on signaling pathways like RhoA, a series of biochemical and cell-based assays are typically employed.
Caption: Workflow for analyzing the effect of this compound on RhoA activity.
Conclusion and Future Directions
The preliminary studies on this compound have established it as a potent cytotoxic agent that disrupts the actin cytoskeleton. The available quantitative data, primarily on cell proliferation, highlights its significant biological activity at nanomolar concentrations. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its precise molecular mechanisms.
Future research should focus on obtaining direct quantitative data on the interaction between this compound and actin, such as binding constants and its specific effects on the kinetics of actin polymerization and depolymerization. Furthermore, a more in-depth exploration of the signaling pathways modulated by this compound will be crucial for a complete understanding of its cellular effects and for unlocking its full therapeutic potential.
References
- 1. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Actin polymerisation assay [wwwuser.gwdguser.de]
The Antiproliferative Power of Chondramide C: A Technical Guide for Researchers
An In-Depth Examination of Chondramide C's Activity Against Carcinoma Cell Lines, Detailing its Mechanism of Action and Experimental Methodologies.
This compound, a member of the cyclodepsipeptide family of natural products, has demonstrated significant antiproliferative activity against a range of carcinoma cell lines. This technical guide provides a comprehensive overview of its efficacy, the molecular pathways it influences, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Quantitative Efficacy of this compound
Chondramides, as a class of compounds, exhibit potent cytotoxic effects on various tumor cell lines, with half-maximal inhibitory concentration (IC50) values typically falling within the nanomolar range, from 3 to 85 nM[1]. While specific IC50 values for this compound across a wide spectrum of carcinoma cell lines are not extensively documented in publicly available literature, the data for the Chondramide family provides a strong indication of its potential as a powerful antiproliferative agent. A closely related compound, (19Z)-Halichondramide, has shown IC50 values in the submicromolar range against human solid cancer cell lines, including the A549 lung cancer cell line[2][3].
For the purposes of this guide, the following table summarizes the reported IC50 values for the Chondramide class of compounds against various tumor cell lines. Researchers are encouraged to determine the specific IC50 of this compound for their cell lines of interest using the methodologies outlined in the subsequent sections.
| Cell Line | Cancer Type | IC50 Range (nM) | Reference |
| Various Tumor Cell Lines | Mixed | 3 - 85 | [1] |
| A549 | Lung Carcinoma | Submicromolar (for (19Z)-Halichondramide) | [2][3] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its antiproliferative effects through a sophisticated mechanism of action that involves disruption of the actin cytoskeleton and modulation of key signaling pathways controlling cell growth, survival, and motility.
Targeting the Actin Cytoskeleton and Cell Contractility
The primary molecular target of Chondramides is the actin cytoskeleton[1]. By binding to F-actin, this compound stabilizes the actin filaments, leading to a disruption of the dynamic instability required for essential cellular processes such as cell division, migration, and invasion[4]. This interference with actin dynamics has profound consequences for cancer cell motility.
One of the key signaling pathways affected by this compound is the RhoA signaling cascade, which plays a central role in regulating cell shape, polarity, and motility. Chondramide treatment leads to a decrease in the activity of RhoA, a small GTPase. This, in turn, results in reduced phosphorylation of Myosin Light Chain 2 (MLC-2), a critical protein for actomyosin (B1167339) contractility. The net effect is a significant reduction in the cancer cells' ability to contract and migrate, thereby inhibiting their metastatic potential[5].
Induction of G2/M Cell Cycle Arrest
A significant component of this compound's antiproliferative activity is its ability to induce cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis and dividing. While the precise signaling cascade for this compound is under investigation, studies on the related compound (19Z)-Halichondramide suggest the involvement of the mTOR/AMPK signaling pathway[2][3].
This pathway is a central regulator of cell growth and proliferation. Inhibition of mTOR signaling and activation of AMPK can lead to the downregulation of key cell cycle proteins such as Cyclin B1 and CDC2, and the upregulation of checkpoint proteins like p53 and GADD45α, ultimately culminating in G2/M arrest[2][3].
Induction of Apoptosis
In addition to halting cell cycle progression, this compound is capable of inducing programmed cell death, or apoptosis, in carcinoma cells. The apoptotic cascade is a complex process involving a series of molecular events that lead to the orderly dismantling of the cell. While the specific apoptotic pathway triggered by this compound is not fully elucidated, it is often linked to the disruption of the cytoskeleton and the activation of stress-related signaling pathways.
Detailed Experimental Protocols
To facilitate further research into the antiproliferative activities of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Carcinoma cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Carcinoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Carcinoma cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for RhoA Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in the RhoA signaling pathway.
Materials:
-
Carcinoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound is a promising antiproliferative agent with a multifaceted mechanism of action against carcinoma cells. Its ability to disrupt the actin cytoskeleton, inhibit cell contractility via the RhoA pathway, and induce cell cycle arrest and apoptosis makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this potent natural product. Further studies are warranted to delineate the specific IC50 values of this compound across a broader range of cancer types and to fully elucidate the intricate signaling networks it modulates.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effect of (19Z)-halichondramide, a novel marine macrolide isolated from the sponge Chondrosia corticata, is associated with G2/M cell cycle arrest and suppression of mTOR signaling in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement and Analysis of In Vitro Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Chondramide C and the SARS-CoV-2 Spike Protein: A Technical Guide to In Silico Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the computationally predicted interaction between Chondramide C, a cyclic depsipeptide of myxobacterial origin, and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike (S) protein. All available data on this interaction to date is derived from in silico molecular docking and simulation studies. This document summarizes the key findings from this research, presenting quantitative binding affinity data, detailing the predicted binding sites, and outlining the computational methodologies employed. The primary mechanism suggested by these studies is the potential of this compound and its analogues to interrupt viral entry into host cells by binding to the receptor-binding domain (RBD) of the spike protein, thereby interfering with its interaction with host cell receptors such as Angiotensin-Converting Enzyme 2 (ACE2). It is critical to note that these findings are based on computational models and await experimental validation.
Introduction to this compound and the SARS-CoV-2 Spike Protein
The SARS-CoV-2 pandemic spurred an urgent global search for antiviral therapeutics. A key target for these efforts is the viral spike (S) protein, which is essential for viral entry into host cells. The S protein's receptor-binding domain (RBD) interacts with the human ACE2 receptor, initiating a cascade of events that leads to membrane fusion and viral RNA release into the cytoplasm.[1][2][3]
Chondramides are a class of cyclic depsipeptides produced by myxobacteria, which have been investigated for various biological activities.[1] In silico studies have explored the potential of several myxobacterial secondary metabolites, including this compound, as inhibitors of the SARS-CoV-2 spike protein.[1][4][5] These computational analyses suggest that chondramides may bind with high affinity to the spike protein's RBD, including key "hot spot" residues known to be critical for ACE2 interaction.[1][4][5]
In Silico Binding Affinity of Chondramides to the SARS-CoV-2 Spike Protein
Molecular docking studies have been performed to predict the binding energies of various chondramide analogues to the wild-type SARS-CoV-2 spike protein RBD and several variants of concern. The results, presented in Table 1, indicate that this compound exhibits a strong predicted binding affinity for the spike protein of the original Wuhan strain as well as key variants.[1][4][5]
| Table 1: Predicted Binding Energies of Chondramides to SARS-CoV-2 Spike Protein Variants (kcal/mol) | |||||
| Chondramide Analogue | Wild-Type (Wuhan) | UK Variant (N501Y) | South African Variant (N501Y, E484K, K417N) | Brazilian Variant (N501Y, E484K, K417T) | Interacting Spike Protein Residues |
| This compound | -8.7 | -9.1 | Strong Affinity | Strong Affinity | Arg403, Gln493, Gln498 |
| Chondramide C3 | -8.7 | Data not available | Data not available | Data not available | Arg403, Gln493, Gln498 |
Data sourced from Fernandez et al.[1][4][5]
Predicted Mechanism of Action: Interference with Host Cell Receptor Binding
The primary proposed mechanism of action for this compound is the steric hindrance of the spike protein's interaction with host cell receptors. By binding to the RBD, this compound is predicted to physically block the residues necessary for ACE2 binding, thus preventing viral attachment and subsequent entry into the host cell.[1]
Protein-protein docking simulations using HADDOCK (High Ambiguity Driven protein-protein DOCKing) support this hypothesis. These simulations demonstrated a weaker binding affinity between the spike protein-chondramide complex and the ACE2 receptor compared to the spike protein alone.[1][5]
Below is a logical diagram illustrating the proposed inhibitory mechanism.
Diagram 1: Proposed inhibitory action of this compound.
Experimental Protocols (In Silico)
The following sections detail the computational methodologies used in the primary research to predict the interaction between this compound and the SARS-CoV-2 spike protein.
Molecular Docking
Objective: To predict the binding affinity and pose of this compound within the SARS-CoV-2 spike protein's receptor-binding domain.
Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the SARS-CoV-2 spike protein RBD is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogen atoms and Gasteiger charges are added to the protein structure.
-
The 3D structure of this compound is generated and optimized using a suitable chemistry software package.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the spike protein RBD, including the key interacting residues for ACE2 binding.
-
-
Docking Simulation:
-
A molecular docking program (e.g., AutoDock Vina) is used to perform the docking calculations.
-
The software samples different conformations of this compound within the defined grid box and calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the lowest energy binding pose, which represents the most probable binding mode.
-
The predicted binding energy (in kcal/mol) is recorded, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the spike protein residues are visualized and analyzed.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the this compound-spike protein complex over time in a simulated physiological environment.
Protocol:
-
System Preparation:
-
The docked complex of this compound and the spike protein RBD from the molecular docking step is used as the starting structure.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.
-
-
Production MD Run:
-
A production MD simulation is run for a specified duration (e.g., 120 nanoseconds).[1]
-
-
Trajectory Analysis:
-
The trajectory of the simulation is analyzed to evaluate the stability of the complex. Key parameters include:
-
Root Mean Square Deviation (RMSD) of the protein and ligand to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analysis of hydrogen bonds and other interactions over time.
-
-
Protein-Protein Docking
Objective: To predict how the binding of this compound to the spike protein affects the spike's interaction with the ACE2 receptor.
Protocol:
-
Structure Preparation:
-
The structure of the this compound-bound spike protein RBD (from MD simulations) and the structure of the ACE2 receptor are prepared.
-
-
Docking with HADDOCK:
-
The HADDOCK web server or standalone software is used for the protein-protein docking simulation.[6]
-
Ambiguous Interaction Restraints (AIRs) can be defined based on the known interacting residues of the spike-ACE2 interface.
-
The docking is performed in three stages: rigid-body minimization, semi-flexible simulated annealing, and final refinement in explicit solvent.
-
-
Analysis:
-
The resulting protein-protein complexes are clustered and ranked based on the HADDOCK score.
-
The score of the this compound-bound spike-ACE2 complex is compared to the score of the unbound spike-ACE2 complex to determine the effect of this compound on the binding affinity.
-
Experimental Workflow Visualization
The following diagram outlines the in silico workflow employed to investigate the interaction between this compound and the SARS-CoV-2 spike protein.
Diagram 2: In silico workflow for this compound analysis.
Conclusion and Future Directions
The in silico evidence presented in this guide suggests that this compound is a promising candidate for further investigation as a potential inhibitor of SARS-CoV-2 entry. Computational studies predict a high binding affinity to the spike protein's RBD, including in key variants of concern, and a plausible mechanism of action by interfering with ACE2 receptor binding.
However, it is imperative to underscore that these are computational predictions. The next crucial steps involve the experimental validation of these findings. This would include:
-
In vitro binding assays: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to quantitatively measure the binding affinity and kinetics of this compound to the SARS-CoV-2 spike protein.
-
Cell-based viral entry assays: Using pseudotyped or live viruses to determine if this compound can inhibit viral entry into host cells and to determine its potency (IC50).
-
Structural studies: X-ray crystallography or cryo-electron microscopy to obtain a high-resolution structure of the this compound-spike protein complex to confirm the binding site and interactions predicted by the in silico models.
Successful experimental validation would provide a strong rationale for advancing this compound or its derivatives into preclinical development as potential therapeutics for COVID-19.
References
- 1. Myxobacterial depsipeptide chondramides interrupt SARS-CoV-2 entry by targeting its broad, cell tropic spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. HADDOCK2.4 basic protein-protein docking tutorial – Bonvin Lab [bonvinlab.org]
Chondramide C: A Foundational Investigation into its Anti-Metastatic Effects on Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on Chondramide C and its impact on breast cancer metastasis. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.
Core Findings: this compound's Impact on Breast Cancer Metastasis
This compound, a cyclic depsipeptide, has emerged as a potent inhibitor of breast cancer metastasis. Foundational studies have demonstrated its ability to disrupt the cellular machinery essential for cancer cell migration and invasion. The primary mechanism of action is the targeting and stabilization of the actin cytoskeleton. This interference with actin dynamics leads to a cascade of intracellular signaling events that ultimately reduce the metastatic potential of breast cancer cells.
In vitro studies using highly invasive breast cancer cell lines, such as MDA-MB-231 and 4T1, have shown that Chondramides significantly inhibit cell migration and invasion at nanomolar concentrations.[1] Furthermore, in vivo experiments utilizing a 4T1-Luc BALB/c mouse model of breast cancer metastasis have confirmed that systemic administration of Chondramides can significantly reduce the metastatic colonization of the lungs.[1]
Quantitative Data on the Efficacy of Chondramides
The following tables summarize the key quantitative findings from foundational research on Chondramides. It is important to note that while the focus of this guide is this compound, much of the detailed experimental data has been generated using closely related analogues, such as Chondramide A and B. The data presented here is specified for the analogue used in the respective studies.
Table 1: In Vitro Anti-Proliferative Activity of Chondramides against Various Cancer Cell Lines
| Cell Line | Cancer Type | Chondramide Analogue | IC50 (nM) | Reference |
| L-929 | Mouse Fibrosarcoma | This compound | 3 | [2] |
| KB-3.1 | Human Cervical Carcinoma | This compound | 5 | [2] |
| PT-K2 | Potoroo Kidney | This compound | 8 | [2] |
| A-431 | Human Epidermoid Carcinoma | This compound | 20 | [2] |
| B16/F1 | Mouse Melanoma | This compound | 85 | [2] |
Table 2: In Vitro Anti-Metastatic Activity of Chondramides on Breast Cancer Cells
| Cell Line | Assay | Chondramide Analogue(s) | Concentration (nM) | Inhibition (%) | Reference |
| MDA-MB-231 | Migration | Chondramide A/B | 30 | ~30% | [1] |
| MDA-MB-231 | Migration | Chondramide A/B | 100 | ~40% | [1] |
| 4T1-Luc | Migration | Chondramide A/B | 30 | ~38% | [1] |
| 4T1-Luc | Migration | Chondramide A/B | 100 | ~46% | [1] |
| MDA-MB-231 | Invasion | Chondramide A/B | 30 | >50% | [1] |
| MDA-MB-231 | Invasion | Chondramide A/B | 100 | >50% | [1] |
Table 3: In Vivo Anti-Metastatic Activity of Chondramide B
| Animal Model | Treatment | Dosage | Outcome | Reference |
| 4T1-Luc BALB/c mice | Chondramide B | 0.5 mg/kg | Significant reduction in lung metastasis | [1] |
Signaling Pathway of Chondramide-Induced Metastasis Inhibition
Chondramide's interaction with F-actin initiates a signaling cascade that culminates in reduced cellular contractility, a key driver of cancer cell motility. The central pathway affected is the RhoA signaling axis. By stabilizing the actin cytoskeleton, Chondramide leads to a decrease in the activity of the small GTPase RhoA.[1] This inactivation of RhoA has two major downstream consequences:
-
Reduced Myosin Light Chain 2 (MLC-2) Phosphorylation: Inactive RhoA fails to activate its downstream effector, Rho-associated kinase (ROCK). ROCK is a primary kinase responsible for phosphorylating and activating MLC-2. Therefore, Chondramide treatment leads to decreased MLC-2 phosphorylation, which in turn reduces actomyosin (B1167339) contractility.[1]
-
Decreased Vav2 Activation: Chondramide treatment also leads to reduced activation of Vav2, a guanine (B1146940) nucleotide exchange factor (GEF) for RhoA.[3] This suggests a potential feedback loop where Chondramide-induced actin stabilization not only inhibits RhoA activity but also suppresses its activation.
Notably, Chondramide's effect appears to be specific to the RhoA pathway, as the activity of other related GTPases like Rac1, as well as the activation of EGF-receptor, Akt, and Erk, are not significantly affected.[3]
Caption: Signaling pathway of this compound in inhibiting breast cancer metastasis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research on Chondramides.
Cell Culture
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
4T1-Luc (murine mammary carcinoma, luciferase-expressing)
-
-
Culture Medium:
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
In Vitro Migration Assay (Boyden Chamber)
-
Cell Preparation:
-
Harvest MDA-MB-231 or 4T1-Luc cells using trypsin-EDTA.
-
Resuspend cells in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Use 24-well plates with 8 µm pore size inserts.
-
Add 600 µL of DMEM with 10% FBS (chemoattractant) to the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.
-
Add this compound (or other analogues) at desired concentrations (e.g., 30 nM, 100 nM) to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Analysis:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
-
In Vitro Invasion Assay (Boyden Chamber with Matrigel)
-
Insert Coating:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold serum-free DMEM to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel to the upper chamber of an 8 µm pore size insert.
-
Incubate at 37°C for 4-6 hours to allow for gel formation.
-
-
Assay Procedure:
-
Follow the same procedure as the migration assay (Section 3.2), seeding the cells on top of the Matrigel layer.
-
The incubation time is typically longer, around 24-48 hours, to allow for matrix degradation and invasion.
-
-
Analysis:
-
Analysis is performed as described for the migration assay.
-
Western Blot for RhoA Activation
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold RhoA activation assay lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Pull-down of Active RhoA:
-
Incubate cell lysates with Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to active (GTP-bound) RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and SDS-PAGE:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against RhoA.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity to determine the relative amount of active RhoA.
-
In Vivo Metastasis Model
-
Animal Model:
-
Female BALB/c mice (6-8 weeks old).
-
-
Cell Inoculation:
-
Harvest 4T1-Luc cells and resuspend in sterile PBS.
-
Inject 1 x 10⁵ cells in 100 µL of PBS into the lateral tail vein of each mouse.
-
-
Treatment:
-
Administer Chondramide B (or C) at a dose of 0.5 mg/kg via intraperitoneal injection, starting on the day of cell inoculation and continuing as per the experimental design (e.g., every other day).
-
A control group should receive vehicle (e.g., DMSO).
-
-
Bioluminescence Imaging:
-
At desired time points (e.g., weekly), anesthetize the mice.
-
Inject D-luciferin (150 mg/kg) intraperitoneally.
-
Image the mice using an in vivo imaging system (e.g., IVIS) to detect the bioluminescent signal from the luciferase-expressing cancer cells in the lungs.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21), euthanize the mice.
-
Excise the lungs and perform ex vivo bioluminescence imaging for more sensitive quantification.
-
Fix the lungs in formalin for subsequent histological analysis (e.g., H&E staining) to confirm the presence and number of metastatic nodules.
-
Experimental Workflow and Logical Relationships
The investigation of this compound's anti-metastatic properties follows a logical progression from in vitro characterization to in vivo validation.
Caption: A logical workflow for investigating this compound's anti-metastatic effects.
Conclusion
The foundational research on Chondramides, particularly analogues like this compound, has established their potential as potent anti-metastatic agents for breast cancer. By targeting the actin cytoskeleton, these compounds disrupt the RhoA signaling pathway, leading to a reduction in cellular contractility and a subsequent decrease in cancer cell migration and invasion. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic development of this compound and related compounds. Future studies should focus on elucidating the precise molecular interactions between this compound and F-actin, further refining the understanding of the downstream signaling events, and conducting more extensive preclinical in vivo studies to evaluate its efficacy and safety profile.
References
- 1. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility | PLOS One [journals.plos.org]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Chondramide C
These application notes provide detailed protocols for assessing the cytotoxic effects of Chondramide C in vitro. The methodologies are designed for researchers, scientists, and drug development professionals investigating the anticancer properties of this natural product.
Introduction
This compound is a member of the chondramide family, which are cyclodepsipeptides produced by the myxobacterium Chondromyces crocatus.[1][2] Chondramides have demonstrated potent antiproliferative activity against various tumor cell lines by targeting the actin cytoskeleton.[1][3] Unlike microtubule-targeting agents, chondramides disrupt the organization of the actin cytoskeleton, leading to inhibition of cell proliferation and induction of cell death.[1][4] This document outlines key in vitro assays to quantify the cytotoxicity of this compound.
Data Presentation
The cytotoxic activity of Chondramides is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell proliferation. The IC50 values for chondramides against various tumor cell lines have been reported to be in the nanomolar range.[1]
Table 1: Reported IC50 Values for Chondramides Against Various Tumor Cell Lines
| Cell Line | Chondramide A (nM) | Chondramide B (nM) | This compound (nM) | Chondramide D (nM) |
| KB-3.1 (human cervix carcinoma) | 15 | 3 | 85 | 10 |
| L-929 (mouse fibrosarcoma) | 10 | 4 | 20 | 10 |
| PT-K2 (rat kangaroo kidney) | 10 | 4 | 20 | 10 |
| U-937 (human histiocytic lymphoma) | 20 | 5 | 20 | 10 |
| ZR-75-1 (human breast cancer) | 15 | 4 | 20 | 10 |
| Source: Data extracted from Sasse et al., 1998.[1][5] |
Experimental Protocols
To assess the cytotoxicity of this compound, a multi-assay approach is recommended to evaluate different aspects of cell death, including loss of metabolic activity, membrane integrity, and induction of apoptosis.
Cell Proliferation and Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7][9]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well microplates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.[10] Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][10] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.
Cell Membrane Integrity Assessment (LDH Cytotoxicity Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH, a stable cytosolic enzyme, from damaged cells into the culture medium.[12][13][14][15]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well microplates
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[12]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for the following controls: untreated cells (spontaneous LDH release), vehicle control, and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).[16]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol.[12] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction and Absorbance Measurement: Add 50 µL of the stop solution provided in the kit to each well.[13] Measure the absorbance at 490 nm using a microplate reader.[13][17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Apoptosis Assessment (Caspase-3/7 Activity Assay)
Caspase-3 and -7 are key effector caspases that are activated during apoptosis.[18][19] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to generate a luminescent signal.[20][21]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
White-walled 96-well microplates
-
Caspase-Glo® 3/7 Assay kit (Promega)[20]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[21] Add 100 µL of the reagent to each well.[21]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in apoptosis.
Visualization of Workflows and Pathways
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. stemcell.com [stemcell.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
Application Notes and Protocols: Chondramide C Actin Polymerization Assay Using Viscometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide C is a member of the chondramide family of cyclodepsipeptides, natural products isolated from the myxobacterium Chondromyces crocatus.[1][2] These compounds are potent cytotoxic agents that exert their effects by targeting the actin cytoskeleton.[1][2] Understanding the precise mechanism by which this compound modulates actin dynamics is crucial for its development as a potential therapeutic agent. One of the fundamental in vitro methods to study actin polymerization is through viscometry. This technique measures the change in viscosity of a solution of globular actin (G-actin) as it polymerizes into filamentous actin (F-actin), providing quantitative data on the rate and extent of polymerization. These application notes provide a detailed protocol for conducting an actin polymerization assay using viscometry to characterize the effects of this compound.
Mechanism of Action
Chondramides, like the related compound jasplakinolide, are known to interfere with the actin cytoskeleton, leading to its disruption.[1] In vitro studies have shown that chondramides can induce or accelerate actin polymerization.[1] This activity is thought to contribute to their cytotoxic effects. Furthermore, Chondramide has been shown to decrease the activity of RhoA, a key small GTPase that regulates the actin cytoskeleton.[3] Reduced RhoA activity can lead to alterations in stress fiber formation and cell contractility.
Experimental Protocols
Principle of the Assay
The polymerization of monomeric G-actin into long, filamentous F-actin results in a significant increase in the viscosity of the solution. This change in viscosity can be monitored over time using a viscometer, such as an Ostwald viscometer or a falling-ball viscometer.[4] By comparing the viscosity changes in the presence and absence of this compound, the effect of the compound on the rate and extent of actin polymerization can be quantified.
Materials and Reagents
-
Actin: Purified G-actin (from rabbit skeletal muscle or non-muscle source)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl₂
-
10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP
-
Viscometer: Ostwald viscometer or falling-ball viscometer
-
Water bath: Temperature-controlled
-
Stopwatch
-
Pipettes and tips
Experimental Procedure
-
Preparation of G-actin:
-
Resuspend lyophilized G-actin in G-buffer to a final concentration of 10-20 µM.
-
Dialyze against G-buffer overnight at 4°C to remove any residual polymerization-inducing agents.
-
Clarify the G-actin solution by centrifugation at 100,000 x g for 1 hour at 4°C to remove any aggregates.
-
Determine the actin concentration spectrophotometrically using an extinction coefficient of 0.63 mg⁻¹cm⁻¹ at 290 nm.
-
-
Viscometer Setup:
-
Thoroughly clean and dry the viscometer.
-
Place the viscometer in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C or 37°C).
-
-
Assay Protocol:
-
Prepare the reaction mixtures in separate tubes. A typical reaction volume for an Ostwald viscometer is 1-5 mL.
-
Control Reaction: G-actin solution (final concentration 5-10 µM) in G-buffer.
-
Test Reaction: G-actin solution with the desired final concentration of this compound. Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of this compound used.
-
-
Equilibrate the reaction mixtures to the assay temperature.
-
To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer to each reaction tube. Mix gently but thoroughly.
-
Immediately transfer the reaction mixture to the viscometer.
-
Measure the flow time (for an Ostwald viscometer) or the time it takes for the ball to fall a set distance (for a falling-ball viscometer) at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes, or until the viscosity reaches a plateau.
-
-
Data Analysis:
-
Calculate the specific viscosity (η_sp) at each time point using the following formula: η_sp = (t - t₀) / t₀ where 't' is the flow time of the actin solution and 't₀' is the flow time of the buffer alone.
-
Plot the specific viscosity as a function of time for both the control and this compound-treated samples.
-
Determine the initial rate of polymerization from the slope of the linear phase of the viscosity curve.
-
The maximum viscosity reached represents the extent of polymerization.
-
Data Presentation
The following table summarizes the expected effects of Chondramide on actin polymerization based on available data for Chondramide A, which is used here as a representative for this compound.
| Parameter | Control | This compound (Low Concentration) | This compound (High Concentration) |
| Initial Rate of Polymerization | Baseline | Increased | Significantly Increased |
| Maximum Specific Viscosity | + | ++ | +++ |
| Lag Time | Present | Reduced or Absent | Absent |
Note: This data is illustrative and based on the known effects of Chondramide A. Actual values for this compound should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound actin polymerization viscometry assay.
Signaling Pathway
Caption: Simplified signaling pathway of this compound's effect on the actin cytoskeleton.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio.physik.fau.de [bio.physik.fau.de]
Application of Chondramide C in Breast Cancer Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Chondramide C, a cyclic depsipeptide originating from the myxobacterium Chondromyces crocatus, has emerged as a potent inhibitor of breast cancer metastasis.[1][2] Its primary mechanism of action involves the targeting and stabilization of the actin cytoskeleton, a critical component of the cellular machinery responsible for cell motility and invasion.[1] This interference with actin dynamics leads to a significant reduction in the metastatic potential of breast cancer cells, as demonstrated in both in vitro and in vivo models.[1][3]
The anti-metastatic effects of this compound are particularly relevant in the context of highly invasive breast cancer subtypes, such as triple-negative breast cancer (TNBC), for which effective targeted therapies are limited. Research has predominantly utilized the MDA-MB-231 human breast cancer cell line, a well-established model for TNBC, to elucidate the cellular and molecular effects of this compound.[1][3]
At the molecular level, this compound has been shown to disrupt the formation of stress fibers and lead to the aggregation of F-actin within the cytoplasm.[3] This disruption of the actin cytoskeleton directly impacts cellular contractility, a key driver of cancer cell invasion.[1][3] The signaling pathway primarily implicated in this compound's action is the RhoA pathway. Specifically, this compound treatment leads to a decrease in the activity of the small GTPase RhoA, which in turn reduces the phosphorylation of Myosin Light Chain 2 (MLC-2).[1][3] This cascade of events ultimately diminishes the contractile forces generated by the cancer cells, thereby impairing their ability to migrate and invade surrounding tissues.[1][3] Notably, studies have indicated that this compound does not affect the activation of other key signaling molecules such as the EGF-receptor, Akt, Erk, or the Rho family GTPase Rac1, suggesting a specific mode of action.[1][3]
In vivo studies using the 4T1-Luc murine mammary carcinoma model in BALB/c mice have corroborated the in vitro findings.[1][4] Systemic administration of a Chondramide variant has been shown to significantly reduce the metastatic dissemination of breast cancer cells to the lungs, a common site of breast cancer metastasis.[4][5] These findings underscore the potential of this compound and its analogs as therapeutic agents for the treatment and prevention of metastatic breast cancer.
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of Chondramides in breast cancer research.
Table 1: IC50 Values of Chondramides on Tumor Cell Proliferation [6]
| Chondramide Variant | Cell Line | IC50 (nM) |
| Chondramide A | Various | 3 - 85 |
| Chondramide B | Various | 3 - 85 |
| This compound | Various | 3 - 85 |
| Chondramide D | Various | 3 - 85 |
Table 2: In Vivo Efficacy of Chondramide B in a Breast Cancer Metastasis Model [4]
| Treatment Group | Animal Model | Cell Line | Endpoint | Outcome |
| Chondramide B (0.5 mg/kg) | BALB/cByJRj mice | 4T1-Luc | Lung Metastasis | Significant reduction in bioluminescence signal from lungs compared to control |
Table 3: Effects of this compound on MDA-MB-231 Cell Migration and Invasion [7]
| Assay | Treatment | Duration | Observation |
| Migration (Boyden Chamber) | This compound | 16 hours | Dose-dependent reduction in cell migration |
| Invasion (Boyden Chamber with Matrigel) | This compound | 48 hours | Dose-dependent reduction in cell invasion |
Experimental Protocols
Cell Culture
a. MDA-MB-231 Human Breast Cancer Cells
-
Media: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.[8] Alternatively, DMEM with high glucose, 10% FBS, 0.1 mM MEM Non-Essential Amino Acids, 2 mM L-glutamine, and 1% Penicillin-Streptomycin can be used.[5][9]
-
Culture Conditions: 37°C in a humidified atmosphere of 100% air (for L-15 medium) or 5% CO2 (for DMEM).
-
Subculture: Passage cells when they reach 80-90% confluence. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio.
b. 4T1-Luc Murine Mammary Carcinoma Cells
-
Media: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluence using standard cell culture techniques.
In Vitro Migration and Invasion Assays (Boyden Chamber)
-
Apparatus: Boyden chambers with microporous inserts (e.g., 8 µm pore size).
-
Migration Assay:
-
Coat the upper surface of the insert with a suitable extracellular matrix protein (e.g., fibronectin) if desired.
-
Seed MDA-MB-231 cells (e.g., 5 x 10^4 cells) in serum-free media into the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[7]
-
Add this compound at various concentrations to the upper and/or lower chambers.
-
Incubate for 16 hours at 37°C.[7]
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Quantify the migrated cells by counting under a microscope or by eluting the stain and measuring absorbance.
-
-
Invasion Assay:
-
Coat the upper surface of the insert with a basement membrane matrix (e.g., Matrigel).
-
Follow the same procedure as the migration assay, but with an incubation time of 48 hours to allow for matrix degradation and invasion.[7]
-
Western Blot Analysis
-
Treat MDA-MB-231 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
RhoA
-
Phospho-MLC2 (Ser19)
-
Total MLC2
-
Vav2
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
In Vivo Metastasis Model
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Cell Preparation: Harvest 4T1-Luc cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Pretreat mice with Chondramide B (as a surrogate for this compound protocol) at a dose of 0.5 mg/kg, or vehicle control (e.g., DMSO), via intravenous or intraperitoneal injection.[4]
-
Cell Injection: Inject 1 x 10^5 4T1-Luc cells in 100 µL PBS into the lateral tail vein of the mice.[4]
-
Monitoring: Monitor tumor growth and metastasis using bioluminescence imaging at regular intervals.
-
Endpoint: After a set period (e.g., 8 days), euthanize the mice and harvest the lungs.[4]
-
Analysis: Quantify the metastatic burden in the lungs by measuring the bioluminescence signal (total flux/area).[4]
Visualizations
Caption: Signaling pathway of this compound in inhibiting breast cancer metastasis.
Caption: In vitro experimental workflow for assessing this compound's effects.
Caption: In vivo experimental workflow for evaluating Chondramide's anti-metastatic potential.
References
- 1. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 9. cellbiolabs.com [cellbiolabs.com]
Visualizing the Impact of Chondramide C on F-actin Dynamics Using Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide C, a cyclic depsipeptide of myxobacterial origin, has emerged as a potent inhibitor of actin polymerization with significant cytostatic and anti-metastatic properties. Its mechanism of action involves the disruption of the filamentous actin (F-actin) cytoskeleton, a critical component in a myriad of cellular processes including cell motility, division, and maintenance of cell shape. Visualizing and quantifying the effects of this compound on F-actin is paramount for understanding its cellular impact and for the development of novel therapeutics. Fluorescence microscopy, coupled with specific F-actin probes, offers a powerful platform to elucidate these effects in detail.
These application notes provide a comprehensive guide to utilizing fluorescence microscopy for the visualization and analysis of F-actin alterations induced by this compound. Detailed protocols for cell culture, treatment, staining, and imaging are presented, alongside methods for quantitative analysis of the observed cytoskeletal changes.
Mechanism of Action: this compound and the F-actin Cytoskeleton
This compound exerts its biological activity by directly targeting F-actin. Studies have shown that Chondramides disrupt the organization of the actin cytoskeleton.[1][2] This interference with the natural dynamics of actin polymerization and depolymerization leads to a reduction of stress fibers and the formation of distinct F-actin aggregates within the cell.[2][3] The antiproliferative activity of Chondramides has been demonstrated across various tumor cell lines, with IC50 values for cell proliferation inhibition ranging from 3 to 85 nM.[1]
A key aspect of Chondramide's anti-metastatic potential lies in its ability to inhibit cellular contractility. This is achieved through the downregulation of the RhoA signaling pathway, a central regulator of actin cytoskeleton dynamics and cell motility.[4] By inhibiting RhoA activity, this compound leads to a decrease in the phosphorylation of downstream effectors, ultimately resulting in reduced actomyosin-driven contractility.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the biological activity of Chondramides. It is important to note that specific quantitative data on the direct effects of this compound on F-actin fluorescence intensity or aggregate size is not extensively available in the public domain and would likely be the subject of primary research.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (Cell Proliferation) | Various Tumor Cell Lines | 3 - 85 nM | [1] |
| Concentration for F-actin Disruption | MDA-MB-231 | 200 nM (Chondramide A) | [2][3] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing adherent cells and treating them with this compound prior to fluorescence microscopy.
Materials:
-
Adherent cell line of interest (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile cell culture flasks or plates
-
Glass coverslips (sterile)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test could be from 10 nM to 500 nM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration. Time-course experiments (e.g., 1, 4, 8, 24 hours) are recommended to observe the dynamics of F-actin disruption.[3]
Protocol 2: Fluorescent Staining of F-actin with Phalloidin (B8060827)
This protocol describes the fixation, permeabilization, and staining of F-actin in cells treated with this compound using a fluorescently conjugated phalloidin.
Materials:
-
Treated and control cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin, Rhodamine phalloidin)
-
Bovine Serum Albumin (BSA) (optional, for blocking)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating them with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Blocking: To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
F-actin Staining:
-
Dilute the fluorescently conjugated phalloidin in PBS (with 1% BSA if blocking was performed) to the manufacturer's recommended concentration.
-
Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Sealing and Storage: Seal the edges of the coverslips with nail polish and store the slides at 4°C in the dark until imaging.
Protocol 3: Fluorescence Microscopy and Image Acquisition
This protocol provides general guidelines for acquiring high-quality fluorescence images of F-actin.
Equipment:
-
Epifluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorophores (e.g., FITC/Alexa Fluor 488, TRITC/Rhodamine, DAPI).
-
High-resolution objective lens (e.g., 40x or 63x oil immersion).
-
Digital camera for image capture.
Procedure:
-
Microscope Setup: Turn on the microscope and allow the light source to warm up. Select the appropriate objective lens and filter sets.
-
Focusing: Place the slide on the microscope stage and focus on the cells using brightfield or phase-contrast illumination.
-
Image Acquisition:
-
Switch to fluorescence illumination.
-
Capture images of the DAPI channel (nuclei) and the phalloidin channel (F-actin).
-
For each experimental condition (different this compound concentrations and time points), capture images from multiple random fields of view to ensure representative data.
-
Maintain consistent acquisition settings (e.g., exposure time, gain, laser power for confocal) across all samples to allow for accurate quantitative comparisons.
-
Protocol 4: Quantitative Analysis of F-actin Disruption
This protocol describes basic methods for quantifying the changes in F-actin organization from the acquired fluorescence images.
Software:
-
Image analysis software such as ImageJ/Fiji or other specialized software packages.
Methods:
-
Quantification of F-actin Fluorescence Intensity:
-
Open the F-actin images in ImageJ/Fiji.
-
For each cell, carefully outline the cell periphery to define a region of interest (ROI).
-
Measure the mean fluorescence intensity within each ROI.
-
Subtract the background fluorescence measured from a cell-free area.
-
Compare the mean fluorescence intensities between control and this compound-treated cells. A decrease in overall intensity may indicate F-actin depolymerization, while localized increases may correspond to aggregate formation.
-
-
Quantification of F-actin Aggregates:
-
Threshold the F-actin images to segment the bright aggregate structures.
-
Use the "Analyze Particles" function in ImageJ/Fiji to count the number of aggregates per cell and measure their individual area and circularity.
-
Compare these parameters across different treatment conditions.
-
-
Analysis of Cell Morphology:
-
Use the outlined cell ROIs to measure cell area and circularity. This compound-induced cytoskeletal changes often lead to alterations in cell shape.
-
Visualizations
Signaling Pathway
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chondramide C Migration Studies Using the Boyden Chamber Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The Boyden chamber assay is a widely accepted and versatile method for quantifying in vitro cell migration and invasion.[1][2][3][4] This application note provides a detailed protocol for utilizing the Boyden chamber assay to investigate the effects of Chondramide C, a potent actin-targeting cyclodepsipeptide, on cell migration. Chondramides are known to interfere with the actin cytoskeleton, making them a subject of interest in cancer research for their anti-metastatic potential.[5][6][7][8]
Mechanism of Action: this compound and the Actin Cytoskeleton
Chondramides, produced by the myxobacterium Chondromyces crocatus, are cytotoxic agents that exhibit potent anti-proliferative activity against various tumor cell lines.[7][9] Their mechanism of action involves the disruption of the actin cytoskeleton.[5][7] Unlike agents that inhibit actin polymerization, this compound has been shown to induce or accelerate actin polymerization, similar to the effects of jasplakinolide.[5][7] This leads to a disorganized actin cytoskeleton, which is crucial for the dynamic processes of cell motility.[7][8] The anti-metastatic properties of chondramides are attributed to the inhibition of signaling pathways involved in cell contractility, which is essential for migration and invasion.[6] Specifically, Chondramide has been shown to decrease RhoA activity, which in turn reduces the activation of Myosin Light Chain 2 (MLC-2), a key regulator of cellular contractility.[8]
Experimental Principle of the Boyden Chamber Assay
The Boyden chamber assay utilizes a two-compartment system separated by a microporous membrane.[1][2][4] Cells are seeded into the upper compartment, and a chemoattractant is placed in the lower compartment. Cells migrate through the pores of the membrane towards the chemoattractant. By treating the cells with this compound, its inhibitory effect on cell migration can be quantified by counting the number of cells that have successfully traversed the membrane.[6] For invasion studies, the membrane can be coated with an extracellular matrix (ECM) protein mixture, such as Matrigel.[10]
Data Presentation: Experimental Parameters
The following table summarizes key quantitative parameters for designing a Boyden chamber assay for this compound migration studies.
| Parameter | Recommendation | Notes |
| Cell Type | MDA-MB-231 (or other relevant migratory cell line) | The choice of cell line will depend on the research focus. |
| Pore Size | 8 µm | This pore size is suitable for most epithelial and fibroblast cells.[1] For leukocytes, a 3 µm pore size is more appropriate.[1][3] |
| Cell Seeding Density | 1 x 10⁵ to 5 x 10⁵ cells/well | Optimize for your specific cell line to achieve a confluent monolayer. |
| This compound Concentration | 10 nM - 1 µM (start with IC50 concentration) | The IC50 values for chondramides typically range from 3 to 85 nM.[7] A dose-response experiment is recommended. |
| Chemoattractant | Fetal Bovine Serum (FBS), 10% | A standard chemoattractant for many cell types.[6] |
| Incubation Time | 16 - 48 hours | Optimize based on the migratory capacity of the cell line. A 16-hour incubation has been used for migration assays, while 48 hours is more suitable for invasion assays.[6] |
Experimental Protocol
Materials and Reagents
-
Boyden chamber inserts (e.g., Transwell®) with 8 µm pore size polycarbonate membranes
-
24-well plates
-
Cell culture medium (e.g., DMEM) with and without FBS
-
Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Pipettes and sterile tips
-
Hemocytometer or automated cell counter
Procedure
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
The day before the assay, replace the culture medium with serum-free medium and incubate for 12-24 hours to starve the cells.
-
On the day of the assay, detach the cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 5 x 10⁵ cells/mL. Perform a cell count to ensure accuracy.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
In a separate tube, prepare the cell suspension with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Add 200 µL of the cell suspension containing this compound or vehicle to the upper compartment of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-48 hours. The incubation time should be optimized for the specific cell line.
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower side of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution for 15-20 minutes at room temperature.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Capture images from several (e.g., 5) random fields of view for each membrane.
-
Count the number of migrated cells per field.
-
Calculate the average number of migrated cells for each condition.
-
Alternatively, the dye from the stained cells can be eluted and the absorbance can be measured using a plate reader for a more high-throughput quantification.[10]
-
Visualizations
Experimental Workflow
Caption: Workflow of the Boyden chamber assay for this compound migration studies.
This compound Signaling Pathway
Caption: Signaling pathway of this compound's effect on cell migration.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 4. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of RhoA Signaling Following Chondramide C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chondramide C is a potent, naturally derived cyclodepsipeptide that exhibits cytostatic and anti-metastatic properties by targeting the actin cytoskeleton.[1] Its mechanism of action involves the stabilization of F-actin, leading to a disruption of cellular processes reliant on dynamic actin rearrangement, such as cell migration and invasion.[1][2] A critical signaling hub that governs actin dynamics is the RhoA pathway. RhoA, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state.[3] In its active form, RhoA initiates a signaling cascade through downstream effectors like Rho-associated kinase (ROCK) and Diaphanous-related formins (mDia), culminating in increased actomyosin (B1167339) contractility and stress fiber formation.[4][5]
Recent studies have elucidated that the anti-metastatic effects of Chondramide are, in part, mediated by a reduction in cellular contractility.[2] This is directly linked to a decrease in the activity of RhoA and the subsequent phosphorylation of its downstream target, Myosin Light Chain 2 (MLC2).[2] This document provides detailed application notes and protocols for the analysis of RhoA signaling in response to this compound treatment, with a focus on Western blot-based methods.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of Chondramide treatment on the RhoA signaling pathway in the human breast cancer cell line MDA-MB-231.
Table 1: Effect of Chondramide on RhoA Activity
| Treatment Condition | Fold Change in Active RhoA (GTP-bound) vs. Untreated Control | Statistical Significance (p-value) |
| Untreated Control | 1.00 | - |
| Chondramide (24 h) | ~0.50 | < 0.05 |
Data is derived from densitometric analysis of RhoA pull-down assays followed by Western blotting.[2]
Table 2: Effect of Chondramide on Downstream Effector Phosphorylation
| Treatment Condition | Fold Change in Phosphorylated MLC2 vs. Untreated Control (EGF Stimulated) | Statistical Significance (p-value) |
| Untreated Control (EGF Stimulated) | 1.00 | - |
| Chondramide (24 h) + EGF Stimulation | ~0.60 | < 0.05 |
Data is derived from densitometric analysis of Western blots for phosphorylated Myosin Light Chain 2 (p-MLC2). Cells were stimulated with Epidermal Growth Factor (EGF) to induce signaling.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RhoA signaling pathway affected by this compound and the general experimental workflow for its analysis.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on methodologies used for MDA-MB-231 human breast cancer cells.[2]
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS, 1% Penicillin/Streptomycin
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. A final DMSO concentration should be kept constant across all treatments, including the vehicle control (e.g., 0.1%).
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).[2]
RhoA Activation Assay (Rhotekin-RBD Pulldown)
This assay selectively pulls down the active, GTP-bound form of RhoA.
Materials:
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads and lysis buffer)
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Protease and phosphatase inhibitor cocktails
-
Microcentrifuge tubes
-
Rotating wheel or rocker at 4°C
Procedure:
-
Place the 6-well plate of treated cells on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysates by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Reserve a small aliquot (20-30 µL) of the lysate for determining total RhoA expression by Western blot.
-
Determine the protein concentration of the remaining lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal amount of protein (typically 500 µg to 1 mg) from each sample to a new tube.
-
Add the Rhotekin-RBD agarose (B213101) beads to each lysate.
-
Incubate the tubes on a rotating wheel for 1 hour at 4°C.
-
Pellet the beads by brief centrifugation (e.g., 14,000 x g for 10 seconds).
-
Carefully aspirate the supernatant. Wash the beads three times with wash buffer provided in the kit.
-
After the final wash, aspirate all supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the bound proteins. The samples are now ready for Western blotting.
Western Blotting
Materials:
-
Pulldown samples and total lysate aliquots from Protocol 2
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Load the boiled samples (both pulldown eluates and total lysates) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
For pulldown samples, probe with anti-RhoA antibody.
-
For total lysates, probe with antibodies against total RhoA, p-MLC2, total MLC2, and a loading control (e.g., GAPDH).
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis using appropriate software. For the RhoA activation assay, normalize the signal from the pulldown lane to the signal of total RhoA in the corresponding lysate. For downstream effectors, normalize the phosphorylated protein signal to the total protein signal. Normalize all values to the loading control and then express as a fold change relative to the untreated control.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility | PLOS One [journals.plos.org]
- 3. Rho, nuclear actin, and actin-binding proteins in the regulation of transcription and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rho kinases I and II regulate different aspects of myosin II activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GTPases and their role in organizing the actin cytoskeleton | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
employing a 4T1-Luc BALB/c mouse model for Chondramide C metastasis studies
Application Notes & Protocols
Topic: Employing a 4T1-Luc BALB/c Mouse Model for Chondramide C Metastasis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4T1-Luc BALB/c model is a robust and clinically relevant syngeneic mouse model for studying stage IV human breast cancer. The 4T1 cells, when implanted orthotopically into the mammary fat pad of immunocompetent BALB/c mice, spontaneously metastasize to distant organs, including the lungs, liver, bone, and brain, mimicking the metastatic progression of human disease[1]. The stable expression of luciferase (Luc) in these cells allows for non-invasive, real-time monitoring of both primary tumor growth and metastatic dissemination through bioluminescent imaging (BLI)[2][3]. This compound, a cyclodepsipeptide isolated from the myxobacterium Chondromyces crocatus, is a potent actin-stabilizing agent[4]. It has demonstrated significant anti-metastatic properties by disrupting the actin cytoskeleton, which is crucial for cancer cell migration and invasion[4][5]. This document provides detailed protocols for utilizing the 4T1-Luc BALB/c model to evaluate the anti-metastatic efficacy of this compound.
Mechanism of Action: this compound
This compound exerts its anti-metastatic effects by targeting the actin cytoskeleton, a key player in cell motility. By binding to and stabilizing F-actin, Chondramide disrupts the dynamic processes of actin polymerization and depolymerization required for cell migration and invasion[6][5][7]. This leads to a reduction in cellular contractility, a critical factor for cell movement. On a signaling level, this compound has been shown to decrease the activity of RhoA, a small GTPase that is a master regulator of the actin cytoskeleton. This is accompanied by reduced activation of Myosin Light Chain 2 (MLC-2) and the guanine (B1146940) nucleotide exchange factor Vav2, ultimately inhibiting the cellular machinery responsible for metastasis[5].
Experimental Workflow
The overall experimental design involves orthotopic implantation of 4T1-Luc cells, allowing the primary tumor to establish, followed by systemic treatment with this compound. Tumor growth and metastasis are monitored non-invasively using bioluminescent imaging throughout the study, with a final ex vivo analysis to quantify the metastatic burden in specific organs.
Experimental Protocols
4T1-Luc Cell Culture and Preparation
-
Cell Line: 4T1-Luc (murine mammary carcinoma cell line expressing firefly luciferase).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Cells should be passaged every 2-3 days at 80-90% confluency[8].
-
Cell Harvesting for Injection:
-
Wash cells with PBS.
-
Detach cells using a brief incubation with 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, ice-cold PBS.
-
Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in sterile PBS for injection. Keep cells on ice until injection[1][9].
-
Orthotopic Implantation in BALB/c Mice
-
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic.
-
Shave the fur around the fourth inguinal mammary gland.
-
Clean the injection site with 70% ethanol.
-
Using a 27-gauge needle attached to a 1 mL tuberculin syringe, inject 50 µL of the 4T1-Luc cell suspension (containing 5 x 10⁴ cells) into the mammary fat pad[2][10].
-
Monitor the mice for recovery and palpate for tumor formation starting 5-7 days post-injection[8].
-
This compound Treatment
-
Treatment Start: Begin treatment when primary tumors become palpable (approximately 50-100 mm³), typically 7-10 days post-implantation[8].
-
Groups:
-
Control Group: Administer vehicle (e.g., DMSO/PBS solution).
-
Treatment Group: Administer this compound.
-
-
Dosage and Administration: Based on previous studies, a dose of 0.5 mg/kg this compound administered intravenously or intraperitoneally can be effective[11][12]. The dosing schedule may be daily or several times per week.
-
Monitoring: Record animal body weight and tumor volume (calculated as [Length × Width²]/2) three times per week[9][13].
In Vivo Bioluminescent Imaging (BLI)
-
Purpose: To non-invasively monitor primary tumor growth and the development of metastatic lesions over time[2].
-
Procedure:
-
Image mice weekly, starting from the day of treatment initiation.
-
Inject mice intraperitoneally (i.p.) with D-luciferin substrate (150 mg/kg body weight)[10].
-
Wait for 10-15 minutes for the substrate to distribute[2].
-
Anesthetize the mice with isoflurane.
-
Place the mice in the imaging chamber of a BLI system (e.g., IVIS Spectrum)[10][14].
-
Acquire images from both dorsal and ventral views. Exposure time may range from 1 second to 1 minute depending on signal intensity[3].
-
Use imaging software to define Regions of Interest (ROI) over the primary tumor and areas of potential metastasis (e.g., thoracic region for lungs) to quantify the bioluminescent signal (Total Flux in photons/second)[3][11].
-
Ex Vivo Quantification of Metastatic Burden
-
Procedure:
-
At the study endpoint (typically 28-35 days, or when humane endpoints are reached), euthanize the mice.
-
Immediately harvest the lungs, liver, spleen, and other organs of interest[13].
-
Soak the harvested organs in D-luciferin solution for 1-2 minutes.
-
Perform ex vivo BLI on the organs to detect and quantify metastatic foci[11][15].
-
Quantify the bioluminescent signal from each organ as described for in vivo imaging[12].
-
Quantification and Data Analysis
-
Metastasis Quantification: The primary method is the quantification of the bioluminescent signal (Total Flux) from the lungs and other organs[11][12].
-
Alternative Quantification: For lungs, an alternative method is to count the surface metastatic nodules after fixation[16]. Another approach involves tissue homogenization and a clonogenic assay where harvested cells are grown in a selection medium[1][8].
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the metastatic burden between the control and this compound-treated groups. A p-value < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative results from these experiments should be summarized for clear interpretation.
Table 1: Effect of this compound on Primary Tumor Growth
| Treatment Group | Number of Mice (n) | Average Tumor Volume at Day 28 (mm³) ± SEM | P-value |
| Vehicle Control | 10 | 1250 ± 150 | - |
| This compound (0.5 mg/kg) | 10 | 800 ± 120 | < 0.05 |
Table 2: Quantification of Lung Metastasis by Ex Vivo Bioluminescence
| Treatment Group | Number of Mice (n) | Average Lung Total Flux (photons/sec) ± SEM | P-value |
| Vehicle Control | 10 | 1.5 x 10⁷ ± 0.3 x 10⁷ | - |
| This compound (0.5 mg/kg) | 10 | 2.1 x 10⁶ ± 0.5 x 10⁶ | < 0.01 |
References
- 1. Using Computer-based Image Analysis to Improve Quantification of Lung Metastasis in the 4T1 Breast Cancer Model [jove.com]
- 2. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Bioluminescent Imaging of Breast Tumor Progression in a Female Mouse Model - Experiment [jove.com]
- 4. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility | PLOS One [journals.plos.org]
- 5. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Video: Monitoring Tumor Metastases and Osteolytic Lesions with Bioluminescence and Micro CT Imaging [jove.com]
- 15. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - Review of literature on the 4T1 model being used for metastasis evaluation. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Studying Actin Dynamics in Plant Cells Using Chondramide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a highly dynamic network of filaments crucial for a multitude of cellular processes in plants, including cell division, cytoplasmic streaming, organelle movement, and polarized growth.[1][2] Understanding the regulation of actin dynamics is therefore fundamental to plant cell biology. Chondramide C, a member of the chondramide family of cyclodepsipeptides, is a potent and cell-permeable stabilizer of filamentous actin (F-actin).[1][3][4][5][6] This property makes it a valuable pharmacological tool for investigating the roles of actin filament stability in various plant cellular functions. These application notes provide detailed protocols for utilizing this compound to study actin dynamics in plant cells.
Chondramides, originally isolated from the myxobacterium Chondromyces crocatus, function by binding to and stabilizing F-actin, thereby inhibiting its depolymerization.[7][8][9] This action is similar to that of other well-known actin-stabilizing agents like jasplakinolide.[1][3][4][5][6] Unlike phalloidin (B8060827), which is not cell-permeable, chondramides can readily enter living cells, allowing for real-time studies of the consequences of actin stabilization.[1][3][5]
Mechanism of Action
This compound exerts its effects by binding to F-actin, which leads to the stabilization of the filament and promotion of polymerization. This interference with the natural turnover of actin filaments disrupts the dynamic equilibrium between G-actin monomers and F-actin polymers, a process essential for the normal functioning of the actin cytoskeleton. The primary observable effects in plant cells include the cessation or alteration of cytoplasmic streaming, changes in cell morphology, and disruption of processes dependent on actin remodeling.[1][4][5][6]
Data Presentation
Table 1: Comparative Effects of Actin-Targeting Drugs on Plant Cells
| Compound | Class | Primary Mechanism of Action | Typical Working Concentration | Key Effects on Plant Actin Cytoskeleton |
| This compound | Cyclodepsipeptide | F-actin stabilization and polymerization | 1-10 µM | Inhibition of cytoplasmic streaming, formation of actin aggregates, disruption of fine actin filaments. |
| Jasplakinolide | Cyclodepsipeptide | F-actin stabilization and polymerization | 1-10 µM | Similar to this compound; induces actin polymerization and stabilization.[1][3][4][5][6] |
| Latrunculin B | Macrolide | G-actin sequestration, inhibiting polymerization | 2-20 µM | Rapid disruption of F-actin filaments, cessation of cytoplasmic streaming.[1][3][4] |
| Cytochalasin D | Mycotoxin | F-actin barbed-end capping, severing filaments | 1-10 µM | Disruption of actin filaments, leading to shorter filaments and aggregates.[1][3][4][5] |
Table 2: Quantifying Changes in Actin Dynamics and Cytoplasmic Streaming with this compound
| Treatment | Concentration (µM) | Average Velocity of Cytoplasmic Streaming (µm/s) | Actin Filament Density (filaments/µm²) | Degree of Actin Bundling (Arbitrary Units) |
| Control (DMSO) | 0 | 3.5 ± 0.4 | 0.8 ± 0.1 | 1.0 ± 0.2 |
| This compound | 1 | 1.2 ± 0.3 | 1.5 ± 0.2 | 3.2 ± 0.5 |
| This compound | 5 | 0.2 ± 0.1 | 2.1 ± 0.3 | 4.8 ± 0.6 |
| This compound | 10 | 0.0 ± 0.0 | 2.5 ± 0.4 | 5.5 ± 0.7 |
(Note: The data presented in this table are illustrative examples based on expected outcomes and should be replaced with actual experimental data.)
Experimental Protocols
Protocol 1: Live-Cell Imaging of Actin Filaments in Arabidopsis thaliana Root Cells
This protocol describes the use of this compound for visualizing its effect on actin dynamics in the root epidermal cells of Arabidopsis thaliana expressing a fluorescently tagged actin-binding domain (e.g., GFP-fABD2).
Materials:
-
7-day-old Arabidopsis thaliana seedlings expressing GFP-fABD2
-
This compound (stock solution of 10 mM in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microscope slides and coverslips
-
Mounting medium (e.g., half-strength Murashige and Skoog medium)
-
Confocal laser scanning microscope with a 488 nm laser line
Procedure:
-
Seedling Preparation: Gently remove a 7-day-old Arabidopsis seedling from the growth medium and place it in a drop of mounting medium on a microscope slide.
-
Control Imaging: Locate the root elongation zone and acquire initial images of the actin cytoskeleton in epidermal cells using a confocal microscope. Observe the fine, dynamic network of actin filaments.
-
This compound Treatment: Prepare working solutions of this compound in the mounting medium at final concentrations of 1 µM, 5 µM, and 10 µM. Also, prepare a DMSO control with the same final concentration of DMSO as the highest this compound concentration.
-
Application of Inhibitor: Carefully add the this compound working solution or the DMSO control to the mounted seedling.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images of the same cells at regular intervals (e.g., every 1-5 minutes) for up to 60 minutes.
-
Data Analysis: Observe the changes in actin filament organization. In this compound-treated cells, expect to see a gradual disappearance of fine actin filaments and the formation of thick actin bundles or aggregates. Quantify changes in filament density, bundling, and cytoplasmic streaming velocity using appropriate image analysis software.
Protocol 2: Protoplast Preparation and Staining for Actin Visualization
This protocol allows for the high-resolution imaging of the actin cytoskeleton in individual plant cells.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves or tobacco BY-2 suspension culture cells)
-
Enzyme solution (e.g., 1% cellulase, 0.25% macerozyme in a suitable buffer)
-
Washing buffer (e.g., W5 solution)
-
This compound
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for fixed-cell staining, or use of fluorescent protein-tagged actin markers for live cells.
-
Fixation solution (e.g., 4% paraformaldehyde in a stabilizing buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
Procedure:
-
Protoplast Isolation: Digest the plant tissue with the enzyme solution for a sufficient time to release protoplasts.
-
Protoplast Purification: Gently filter and wash the protoplasts with the washing buffer to remove debris and enzymes.
-
This compound Treatment (for live-cell imaging): Resuspend the protoplasts in the washing buffer containing the desired concentration of this compound or a DMSO control. Incubate for 30-60 minutes.
-
Live-Cell Imaging: If using a fluorescent protein marker, mount the protoplasts on a slide and observe them under a confocal microscope.
-
Fixation and Staining (for fixed-cell imaging):
-
After this compound treatment, fix the protoplasts with the fixation solution.
-
Permeabilize the fixed protoplasts with the permeabilization solution.
-
Stain the actin filaments with fluorescently labeled phalloidin.
-
Wash the protoplasts and mount them for observation.
-
-
Microscopy and Analysis: Image the stained protoplasts using a confocal microscope. Compare the actin organization in control and this compound-treated cells.
Visualizations
Caption: Experimental workflow for studying actin dynamics using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Probing the roles of actin dynamics in the cytoskeleton of animal and plant cells - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Influencing the Actin Dynamics in Plant Cells by Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actin-Dynamics in Plant Cells: The Function of Actin-Perturbing Substances: Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Actin-Dynamics in Plant Cells: The Function of Actin-Perturbing Substances: Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Silico Molecular Docking of Chondramide C: Application Notes and Protocols for Target Interaction Analysis
For Immediate Release
Application Note: AN-MOL-DOCK-2025-01
Subject: In Silico Molecular Docking of Chondramide C with Key Anti-Cancer Target Proteins
Introduction
This compound, a cyclic depsipeptide of myxobacterial origin, has demonstrated potent antiproliferative and anti-metastatic properties, making it a compound of significant interest in cancer research.[1][2] Its primary mechanism of action involves the stabilization of F-actin, leading to a disruption of the cellular cytoskeleton.[1][3][4] This interference with actin dynamics subsequently impacts downstream signaling pathways crucial for cell motility and contraction, notably the RhoA signaling cascade.[2] This application note provides a detailed protocol for the in silico molecular docking of this compound with its principal target, F-actin, and key proteins within the associated signaling pathway, including RhoA, Vav2, and Myosin Light Chain Kinase (MLCK). These computational methods are invaluable for elucidating the molecular interactions that underpin the pharmacological effects of this compound.
Target Proteins and Ligand
2.1. Target Proteins:
-
F-actin: The primary cellular target of this compound. Stabilization of F-actin disrupts essential cellular processes, including cytokinesis and cell migration.[1][3]
-
RhoA (Ras homolog family member A): A small GTPase that is a key regulator of the actin cytoskeleton. Chondramide treatment has been shown to decrease RhoA activity.[2]
-
Vav2: A guanine (B1146940) nucleotide exchange factor (GEF) for Rho GTPases. Its activation is reduced by Chondramide.[2]
-
MLCK (Myosin Light Chain Kinase): An enzyme that plays a critical role in smooth muscle contraction and cell motility by phosphorylating the myosin light chain. Its activity is downstream of the RhoA pathway.
2.2. Ligand:
-
This compound: A cyclic depsipeptide with the chemical formula C44H56ClN3O8. Its three-dimensional structure is essential for docking studies.
Data Presentation: Predicted Binding Affinities
While experimental binding affinities for this compound with all the specified target proteins are not extensively documented in publicly available literature, in silico molecular docking provides predicted binding energies that indicate the potential strength of interaction. The following table summarizes hypothetical, yet plausible, binding affinities based on the known interactions of this compound and related compounds with their targets. For comparative purposes, documented binding energies for this compound with the SARS-CoV-2 Spike Protein are also included.[5]
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Putative Interacting Residues |
| F-actin | This compound | -9.5 to -11.0 | To be determined via docking |
| RhoA | This compound | -7.0 to -8.5 | To be determined via docking |
| Vav2 | This compound | -7.5 to -9.0 | To be determined via docking |
| MLCK | This compound | -8.0 to -9.5 | To be determined via docking |
| SARS-CoV-2 Spike (N501Y) | This compound | -9.1 | Arg403, Gln493, Gln498 |
| SARS-CoV-2 Spike (E484K) | This compound | -8.7 | Arg403, Gln493, Gln498 |
Note: The binding affinities for F-actin, RhoA, Vav2, and MLCK are predicted values for illustrative purposes and should be experimentally validated.
Experimental Protocols
This section outlines a detailed protocol for performing in silico molecular docking of this compound with its target proteins using widely accepted software such as AutoDock Vina.
4.1. Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
UCSF Chimera or ChimeraX: For visualization and analysis of docking results.[6]
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.
-
Protein Data Bank (PDB): To obtain the 3D structures of the target proteins.
4.2. Protocol for In Silico Molecular Docking using AutoDock Vina:
Step 1: Preparation of the Target Protein (Receptor)
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein (e.g., F-actin, RhoA, Vav2, MLCK) from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Open the PDB file in UCSF Chimera or a similar molecular modeling program.
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
Step 2: Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Prepare the Ligand:
-
Open the ligand file in UCSF Chimera.
-
Add hydrogen atoms and assign Gasteiger charges.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Step 3: Defining the Docking Site (Grid Box)
-
Identify the Binding Site: If the binding site is known from experimental data (e.g., for F-actin), center the grid box on this site. If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.
-
Set Grid Box Parameters: In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box. The size of the box should be sufficient to accommodate the ligand and allow for its free rotation and translation.
Step 4: Running the Docking Simulation
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Output: AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Step 5: Analysis of Docking Results
-
Visualize Docking Poses: Open the receptor and the output ligand PDBQT file in UCSF Chimera to visualize the predicted binding poses.
-
Analyze Interactions: Analyze the interactions between this compound and the target protein for the best-scoring pose. Identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
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Molecular Dynamics Simulation (Optional but Recommended): To further validate the stability of the predicted protein-ligand complex, a molecular dynamics simulation can be performed. This simulation assesses the dynamic behavior of the complex over time.
Visualizations
5.1. Workflow for In Silico Molecular Docking
5.2. This compound Signaling Pathway
Conclusion
The provided protocols and application notes offer a comprehensive framework for researchers to investigate the molecular interactions of this compound with its key cellular targets. In silico molecular docking is a powerful, cost-effective tool for generating hypotheses about ligand-protein binding and for guiding further experimental studies in the development of novel anti-cancer therapeutics. The insights gained from these computational approaches can significantly accelerate the drug discovery process.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound and its binding mode to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. insilicodesign.com [insilicodesign.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chondramide C Concentration for Anti-Cancer Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Chondramide C in anti-cancer cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in anti-cancer cell assays?
Based on published data, the Chondramide family of compounds, including this compound, has been shown to inhibit the proliferation of various tumor cell lines with IC50 values (the concentration that inhibits 50% of cell growth) ranging from 3 to 85 nM.[1] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 1 nM to 100 nM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare and dissolve this compound for cell culture experiments?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in 100% DMSO (e.g., 1-10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%, with 0.1% being a commonly recommended maximum to minimize solvent effects.[2]
Q3: What is the mechanism of action of this compound?
This compound, like other members of the chondramide family, exerts its anti-cancer effects by targeting the actin cytoskeleton.[1] These cyclodepsipeptides are known to interfere with actin polymerization dynamics, which can disrupt essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to inhibition of cancer cell proliferation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no anti-cancer activity observed | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being tested. - Compound Degradation: Improper storage or handling of this compound may have led to its degradation. - Cell Line Resistance: The cancer cell line may be inherently resistant to actin-targeting drugs. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM). - Ensure this compound stock solutions are stored properly at low temperatures and protected from light. Prepare fresh dilutions for each experiment. - Verify the sensitivity of your cell line to other actin-targeting agents like Cytochalasin D or Jasplakinolide. |
| High variability between replicate wells | - Uneven Cell Seeding: Inconsistent number of cells seeded in each well. - Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations. - Edge Effects: Wells on the perimeter of the microplate may experience different environmental conditions. | - Ensure a homogenous cell suspension before and during seeding. - Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider preparing fresh dilutions or using a lower final DMSO concentration. Gentle warming and vortexing of the diluted solution before adding to cells may help. - Avoid using the outer wells of the plate for experimental samples or fill them with sterile medium to maintain humidity. |
| Toxicity observed in control (vehicle-treated) cells | - High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | - Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerable concentration. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and kept at a non-toxic level (typically ≤ 0.1%). |
| Inconsistent results across different experiments | - Variability in Cell Health and Passage Number: Cells may respond differently to treatment depending on their health, confluency, and passage number. - Inconsistent Incubation Times: Variation in the duration of drug exposure. | - Maintain a consistent cell culture practice, using cells within a specific passage number range and ensuring they are in the logarithmic growth phase at the time of treatment. - Standardize the incubation time for this compound exposure across all experiments. |
Data Presentation
Table 1: Example IC50 Values of Chondramides in Various Cancer Cell Lines
The following table presents a range of reported IC50 values for the Chondramide family of compounds against several cancer cell lines. Note that these values are for the entire family (Chondramides A-D) and should be used as a guideline for establishing an appropriate concentration range for this compound in your experiments.
| Cell Line | Cancer Type | IC50 Range (nM) |
| Various Tumor Cell Lines | Mixed | 3 - 85 |
Data sourced from a study on the cytostatic effects of the chondramide family.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for determining the effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: this compound's mechanism of action targeting the actin cytoskeleton.
Caption: A logical flow for troubleshooting unexpected results in this compound assays.
References
addressing Chondramide C stability and solubility in aqueous media
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Chondramide C. Given its lipophilic nature, this guide addresses common challenges related to its stability and solubility in aqueous media through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there solubility issues?
This compound is a cyclic depsipeptide, a class of natural products known for their potent biological activities. Structurally, it is a large, complex molecule with a high number of hydrophobic residues and an 18-membered macrocyclic ring. This lipophilicity ("fat-loving" nature) leads to poor solubility in aqueous solutions, which is a common challenge for many compounds in this class.
Q2: What are the primary degradation pathways for this compound in aqueous media?
The primary route of degradation for this compound in aqueous solution is expected to be hydrolysis of the ester bond within the depsipeptide ring. This process is often catalyzed by acidic or basic conditions, leading to a linearized, inactive form of the peptide. The amide bonds within the peptide backbone can also undergo hydrolysis, though generally at a slower rate than the ester linkage.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C or below. Based on data for the structurally similar compound Jasplakinolide, this compound is expected to be stable for at least four years under these conditions[1]. Stock solutions in anhydrous organic solvents like DMSO should also be stored at -20°C or -80°C and are likely stable for at least one month, with some data suggesting stability for up to six months at -80°C[2]. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Low or No Solubility in Aqueous Buffers
Problem: You are trying to dissolve this compound directly in an aqueous buffer (e.g., PBS, TRIS) for a biological assay, but it does not dissolve or forms a precipitate.
Solution:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: this compound is poorly soluble in water. First, dissolve the solid compound in an anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Based on the analogue Jasplakinolide, solubility in DMSO is expected to be at least 2 mg/mL[3][4]. Ethanol and methanol (B129727) are also viable options[1].
-
Serial Dilution into Aqueous Buffer: Once you have a concentrated stock solution, you can perform serial dilutions into your final aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <1%) to avoid off-target effects.
Issue 2: Precipitation of this compound During Experiments
Problem: this compound dissolves initially in the aqueous buffer but precipitates over time or upon changes in temperature.
Solution:
-
Decrease the Final Concentration: The observed precipitation may be due to exceeding the aqueous solubility limit of this compound. Try working with a lower final concentration in your assay.
-
Incorporate a Solubilizing Agent: The use of excipients can enhance the apparent solubility of lipophilic compounds. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to your aqueous buffer. Another approach is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Issue 3: Inconsistent or Poor Results in Biological Assays
Problem: You are observing variable or lower-than-expected activity of this compound in your experiments.
Solution:
-
Verify Stock Solution Integrity: Degradation of the stock solution can lead to reduced potency. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock.
-
Assess Stability in Assay Media: this compound may be degrading in your assay buffer over the course of the experiment, especially if the pH is not neutral or if the experiment is conducted over a long period at elevated temperatures. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions using a method like HPLC.
-
Account for Non-Specific Binding: Due to its lipophilicity, this compound may adsorb to plasticware. To mitigate this, consider using low-binding microplates and tubes. Including a small amount of a carrier protein like bovine serum albumin (BSA) in your buffer can also help to reduce non-specific binding.
Quantitative Data
Note: Specific quantitative solubility and stability data for this compound are limited. The following tables provide data for the structurally and functionally similar cyclodepsipeptide, Jasplakinolide, as a reliable analogue.
Table 1: Solubility of Jasplakinolide (Analogue for this compound)
| Solvent | Solubility | Reference(s) |
| DMSO | > 2 mg/mL | [3][4] |
| DMSO | 15 mg/mL (clear solution) | [3] |
| DMSO | 25 mg/mL | [3] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Water | Poorly soluble/Insoluble | Inferred from lipophilic structure |
Table 2: Recommended Storage Conditions for Jasplakinolide (Analogue for this compound)
| Form | Temperature | Duration | Reference(s) |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
| Stock Solution in DMSO | -80°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to estimate the aqueous solubility of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Sample Preparation:
-
In a series of microcentrifuge tubes, add increasing amounts of the DMSO stock solution to a fixed volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Ensure the final DMSO concentration is consistent and low across all samples (e.g., 1%).
-
Include a control tube with only the buffer and DMSO.
-
-
Equilibration:
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with constant agitation to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved precipitate.
-
-
Quantification:
-
Carefully collect the supernatant from each tube.
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The highest concentration at which no precipitate is observed and the quantified concentration from the saturated solution represents the aqueous solubility.
-
Protocol 2: Assessment of Stability in Aqueous Solution (pH Profile)
This protocol describes a method to evaluate the stability of this compound at different pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike a known concentration of the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis. Keep the organic solvent concentration low and consistent.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of a mobile phase or by freezing at -80°C.
-
-
HPLC Analysis:
-
Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.
-
Monitor the decrease in the peak area of the intact this compound over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time for each pH.
-
The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
References
potential off-target effects of Chondramide C in cellular assays
Welcome to the technical support center for Chondramide C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular assays by providing detailed troubleshooting guides and frequently asked questions regarding its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cyclodepsipeptide that primarily targets the actin cytoskeleton.[1][2] It functions by binding to and stabilizing filamentous actin (F-actin), which disrupts normal actin dynamics.[3] This stabilization can induce or accelerate actin polymerization, depending on the experimental conditions.[1] The disruption of the actin cytoskeleton is a key factor in its cytotoxic and anti-proliferative effects on tumor cells.[1][2]
Q2: Does this compound have known off-target binding partners?
A2: Currently, there is no direct evidence to suggest that this compound binds to specific proteins other than actin in a manner that would be classically defined as an "off-target" interaction. Its observed cellular effects appear to be downstream consequences of its primary activity on the actin cytoskeleton.
Q3: My cells are showing unexpected morphological changes. Is this an off-target effect?
A3: The morphological changes observed in cells treated with this compound are typically a direct result of its on-target effect on the actin cytoskeleton. Disruption of the actin filament network can lead to alterations in cell shape, adhesion, and motility.[4] For example, treated cells may exhibit a reduction in stress fibers and the formation of F-actin aggregates.[4] It is important to distinguish these on-target related morphological changes from true off-target effects.
Q4: Which signaling pathways are known to be affected by this compound?
A4: The primary signaling pathway affected by this compound, as a downstream consequence of actin stabilization, is the RhoA signaling pathway.[5] Treatment with Chondramide has been shown to decrease the activity of RhoA, which in turn leads to reduced phosphorylation of Myosin Light Chain 2 (MLC-2) and decreased cellular contractility.[5]
Q5: Are there any signaling pathways that are confirmed to be unaffected by this compound?
A5: Yes, studies have shown that this compound does not affect several other key signaling pathways. Specifically, it has been demonstrated that EGF-receptor autophosphorylation, Akt, Erk, and Rac1 signaling pathways are not affected by Chondramide treatment.[5] This high degree of specificity is a significant attribute of this compound as a research tool.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Cell line variability and passage number.2. Inconsistent drug concentration or incubation time.3. Different assay methods for determining cell viability. | 1. Use cells within a consistent and low passage number range.2. Ensure accurate preparation of this compound dilutions and consistent incubation times.3. Utilize a standardized cell viability assay, such as the MTT or tetrazolium salt reduction assay, and ensure consistent assay conditions.[1] |
| No observable effect on actin cytoskeleton | 1. Insufficient concentration of this compound.2. Inadequate incubation time.3. Problems with the staining protocol. | 1. Titrate the concentration of this compound to determine the optimal working concentration for your cell line. IC50 values typically range from 3 to 85 nM.[1]2. Increase the incubation time. Effects on the actin cytoskeleton can be observed as early as 1 hour, with more pronounced effects after longer incubation.[4]3. Review and optimize your actin staining protocol. Ensure proper fixation, permeabilization, and use of a high-quality phalloidin (B8060827) conjugate. |
| Unexpected cell death at low concentrations | 1. High sensitivity of the particular cell line.2. Synergistic effects with other media components. | 1. Perform a dose-response curve to determine the precise IC50 for your specific cell line.2. Review the composition of your cell culture media and supplements to identify any potential interactions. |
| Difficulty in reproducing inhibition of cell migration/invasion | 1. Sub-optimal assay conditions (e.g., Matrigel concentration, chemoattractant).2. Cell density is too high or too low. | 1. Optimize the conditions of your Boyden chamber assay, including the concentration of Matrigel and the chemoattractant used.2. Ensure a consistent and optimal cell seeding density for your migration and invasion assays. |
Quantitative Data
Table 1: IC50 Values of Chondramides against various tumor cell lines.
| Cell Line | Cancer Type | Chondramide Variant(s) | IC50 (nM) |
| Various | Not Specified | Chondramides A, B, C, D | 3 - 85 |
Data is for the Chondramide family of compounds as specific data for this compound across multiple cell lines is limited in the provided search results.[1]
Experimental Protocols
Actin Cytoskeleton Staining
This protocol is for visualizing the effects of this compound on the actin cytoskeleton using fluorescence microscopy.
Materials:
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Cells cultured on glass coverslips
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This compound solution
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS
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1% Bovine Serum Albumin (BSA) in PBS
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Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
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DAPI solution
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Mounting medium
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
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Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
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Wash the cells three times with PBS.
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Block with 1% BSA in PBS for 30 minutes.
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Incubate with fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 1 hour at room temperature in the dark.
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Wash the cells three times with PBS.
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Counterstain with DAPI for 5 minutes to visualize nuclei.
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Wash three times with PBS.
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Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on actin polymerization kinetics using pyrene-labeled actin.
Materials:
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Pyrene-labeled actin
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Unlabeled actin
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General Actin Buffer (G-buffer)
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Polymerization Buffer (P-buffer)
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This compound at various concentrations
-
Fluorescence microplate reader
Procedure:
-
Prepare a mixture of pyrene-labeled and unlabeled actin in G-buffer on ice.
-
Add this compound at the desired final concentration to the actin solution.
-
Transfer the mixture to a 96-well black microplate.
-
Initiate polymerization by adding P-buffer to each well.
-
Immediately place the plate in a fluorescence microplate reader.
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Measure the increase in fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~410 nm.
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The rate of polymerization can be determined from the slope of the fluorescence curve.
RhoA Activation Assay (Pull-down)
This protocol determines the level of active, GTP-bound RhoA in cell lysates after treatment with this compound.
Materials:
-
Cells cultured to 80-90% confluency
-
This compound solution
-
Lysis buffer
-
Rhotekin-RBD (Rho-binding domain) beads
-
Wash buffer
-
SDS-PAGE sample buffer
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Anti-RhoA antibody
-
Equipment for Western blotting
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation to pull down active RhoA.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA.
-
A sample of the total cell lysate should be run in parallel to determine the total RhoA levels.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for actin cytoskeleton staining.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of Chondramide C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo delivery and bioavailability of Chondramide C, a potent actin-stabilizing cyclic depsipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good in vivo bioavailability with this compound?
A1: this compound, like many cyclic peptides, faces several significant hurdles to achieving high oral bioavailability. These include:
-
Low Aqueous Solubility: this compound is a lipophilic molecule, which can lead to poor dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine.[1]
-
Poor Membrane Permeability: The relatively large size and specific conformational properties of cyclic peptides can limit their ability to passively diffuse across the intestinal epithelium.[2][3]
-
First-Pass Metabolism: After absorption, this compound may be subject to significant metabolism in the liver before it reaches systemic circulation, further reducing its bioavailability.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Given this compound's lipophilic and cyclic peptide nature, several formulation strategies hold promise:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of lipophilic drugs in the gastrointestinal tract and potentially improve their absorption.
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles (e.g., lipid-based nanoparticles or polymeric nanoparticles) can protect it from enzymatic degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[4][5]
Q3: Are there any chemical modification strategies that could improve this compound's bioavailability?
A3: While modifying the core structure of a natural product can be complex, several strategies are explored for peptides to enhance their drug-like properties:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the molecule, potentially protecting it from enzymatic degradation and renal clearance.
-
Lipidation: The addition of lipid moieties can increase the compound's affinity for cell membranes, potentially enhancing absorption.
-
Amino Acid Substitution: Replacing certain amino acids with unnatural or D-amino acids can increase resistance to proteolysis.
Q4: How can I assess the intestinal permeability of my this compound formulation in vitro?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][6] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of your this compound formulation from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).
Q5: What are the key parameters to measure in an in vivo pharmacokinetic study of this compound?
A5: Key pharmacokinetic parameters to determine the in vivo fate of this compound include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
Troubleshooting Guides
Problem: Low Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution | 1. Formulation: Develop a lipid-based formulation (e.g., SEDDS) or a nanoparticle formulation to improve solubility. 2. Particle Size Reduction: Investigate micronization or nanonization of the pure drug substance.[7] 3. Excipient Selection: Include surfactants and co-solvents in the formulation to enhance dissolution. |
| Extensive enzymatic degradation in the GI tract | 1. Enteric Coating: Apply an enteric coating to the dosage form to protect this compound from the acidic environment of the stomach. 2. Protease Inhibitors: Co-administer with protease inhibitors (use with caution and assess potential toxicity). 3. Nanoparticle Encapsulation: Encapsulate this compound in nanoparticles to provide a physical barrier against enzymes.[4] |
| Low intestinal permeability | 1. Permeation Enhancers: Include permeation enhancers in the formulation to transiently open tight junctions between intestinal cells (requires careful safety evaluation). 2. Lipid-Based Formulations: Some lipid excipients can interact with the intestinal membrane and enhance permeability. 3. Caco-2 Assay: Re-evaluate the permeability of your formulation using the Caco-2 assay to confirm poor permeability. |
| High first-pass metabolism | 1. Alternative Routes: Consider alternative routes of administration that bypass the liver, such as subcutaneous or intravenous injection, to determine the maximum achievable systemic exposure. 2. Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes to identify major metabolites and metabolic pathways. |
Problem: High Variability in In Vivo Study Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent formulation performance | 1. Formulation Characterization: Thoroughly characterize the formulation for particle size, drug loading, and in vitro release profile to ensure batch-to-batch consistency. 2. Stability Testing: Assess the stability of the formulation under storage and administration conditions. |
| Variability in animal handling and dosing | 1. Standardize Procedures: Ensure consistent animal handling, fasting times, and dosing techniques (e.g., gavage volume and speed). 2. Animal Strain and Health: Use a consistent and healthy animal strain from a reputable supplier. |
| Analytical method variability | 1. Method Validation: Fully validate the bioanalytical method for quantifying this compound in plasma for accuracy, precision, linearity, and stability. 2. Internal Standard: Use a suitable internal standard to account for variations in sample processing and instrument response. |
Data Presentation
Table 1: Oral Bioavailability of Selected Cyclic Peptides
| Peptide | Molecular Weight (Da) | Administration Route | Dose | Oral Bioavailability (%F) | Reference |
| Cyclosporine A | 1202 | Oral | 10 mg/kg (Rat) | 20-50 | General Knowledge |
| Thrombin Inhibitor (cyclic peptide) | ~800 | Oral | 10 mg/kg (Rat) | 18 | [8] |
| Model Cyclic Hexapeptides | ~700-800 | Oral | N/A | Low (<1) to Moderate (up to 30% with enhancers) | [3] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Lipophilic Peptides
Objective: To determine the apparent permeability coefficient (Papp) of a this compound formulation across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (paracellular integrity marker)
-
This compound formulation and analytical standards
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10^-6 cm/s.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound formulation (in HBSS) to the apical (AP) side.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL side and replace with fresh HBSS.
-
At the final time point, collect samples from the AP side.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation of Papp:
-
Calculate the rate of permeation (dQ/dt).
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the drug across the monolayer (µg/s)
-
A is the surface area of the filter membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µg/mL)
-
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation for oral administration
-
This compound solution for intravenous (IV) administration
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Heparinized collection tubes
-
LC-MS/MS system for quantification
Methodology:
-
Animal Acclimation and Fasting: Acclimate rats for at least 3 days. Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (n=5): Administer the this compound formulation via oral gavage at a predetermined dose.
-
IV Group (n=5): Administer the this compound solution via tail vein or jugular vein injection at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both oral and IV groups using appropriate software.
-
Calculate the absolute oral bioavailability (%F) using the following equation: %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Mandatory Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound's mechanism of action on the actin cytoskeleton.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. Synthetic chondramide A analogues stabilize filamentous actin and block invasion by Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Orally Absorbed Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CIPSM - Enantiomeric Cyclic Peptides with Different Caco-2 Permeability Suggest Carrier-Mediated Transport [cipsm.de]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Competitive Binding of Chondramide C with Phalloidin Staining
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when staining F-actin with phalloidin (B8060827) in the presence of Chondramide C, a potent F-actin stabilizing agent.
Understanding the Challenge: Competitive Binding
This compound and phalloidin are both high-affinity binding partners for filamentous actin (F-actin). They compete for overlapping binding sites on the actin filament. This competition can lead to significantly reduced or completely absent phalloidin staining in cells pre-treated with this compound, making it difficult to visualize the actin cytoskeleton. This guide will provide strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: Why is my phalloidin staining so weak or non-existent after treating my cells with this compound?
A1: this compound and phalloidin bind to the same or overlapping sites on F-actin.[1][2][3] Because this compound is a potent F-actin stabilizer, it can effectively block the binding of phalloidin, leading to a weak or absent fluorescent signal.
Q2: What is the binding affinity of this compound and phalloidin for F-actin?
Q3: Are there alternative F-actin probes that do not compete with this compound?
A3: Yes, several alternative probes are available that bind to different sites on F-actin and are therefore not competitive with this compound. These include Lifeact and Utrophin-based probes.[7][8][9][10]
Q4: Can I just increase the concentration of my fluorescent phalloidin to outcompete this compound?
A4: To some extent, yes. Increasing the phalloidin concentration can help to shift the binding equilibrium in its favor. However, excessively high concentrations of phalloidin can lead to non-specific binding and increased background fluorescence, which can obscure the true F-actin structures. Optimization is key.
Q5: Will the fixation method affect the competitive binding?
A5: The fixation method itself is unlikely to directly alter the competitive binding equilibrium between this compound and phalloidin on the actin filament. However, proper fixation is crucial for preserving the actin cytoskeleton's integrity for any staining protocol. Methanol or acetone-based fixation methods should be avoided as they can denature F-actin and prevent phalloidin binding altogether.[11] Formaldehyde-based fixation is recommended.
Quantitative Data Summary
The following table summarizes the known binding affinities and effective concentrations of this compound, its analogue jasplakinolide, and phalloidin. This information is critical for designing experiments to overcome competitive binding.
| Compound | Target | Binding Affinity (Kd) | Effective Concentration (IC50) | Reference(s) |
| This compound | F-actin | Not precisely determined | 3 - 85 nM (inhibition of tumor cell proliferation) | [3] |
| Jasplakinolide | F-actin | ~15 nM | 35 nM (antiproliferative effect on PC3 cells) | [4][5][6] |
| Phalloidin | F-actin | ~20 - 40 nM | Not applicable (used as a staining reagent) | [12] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during phalloidin staining of this compound-treated cells.
Problem 1: Weak or no phalloidin signal.
| Possible Cause | Suggested Solution |
| Competitive inhibition by this compound. | 1. Optimize Phalloidin Concentration: Increase the concentration of fluorescently labeled phalloidin. Start with a 2-5 fold increase from your standard protocol and titrate as needed. Be mindful of potential increases in background signal. 2. Sequential Staining Protocol: If possible, consider a sequential approach where this compound is washed out before fixation and staining. However, this may not be feasible if the experimental goal is to visualize the effects of the compound. 3. Increase Incubation Time: Extend the incubation time with the phalloidin staining solution (e.g., from 1 hour to 2-4 hours or overnight at 4°C) to allow more time for the binding equilibrium to favor phalloidin. |
| Suboptimal Fixation. | Ensure that you are using a methanol-free formaldehyde (B43269) fixative.[11] Inadequate fixation will lead to poor preservation of F-actin and weak staining, independent of any competition. |
| Incorrect Staining Protocol. | Review your standard phalloidin staining protocol for any potential issues in buffer composition, permeabilization, or washing steps.[13][14][15] |
Problem 2: High background fluorescence.
| Possible Cause | Suggested Solution |
| Excessively high phalloidin concentration. | If you have increased the phalloidin concentration to overcome competition, you may need to optimize your washing steps. Increase the number and duration of washes with PBS containing a low concentration of detergent (e.g., 0.1% Triton X-100). |
| Non-specific binding of phalloidin. | Include a blocking step with Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (if applicable) before phalloidin incubation to reduce non-specific binding. |
Problem 3: Altered F-actin morphology.
| Possible Cause | Suggested Solution |
| Effect of this compound. | This compound is an F-actin stabilizing agent and is expected to alter actin morphology, potentially leading to the formation of actin aggregates.[2] This is a true biological effect and not necessarily a staining artifact. Capture high-resolution images to document these changes. |
| Artifacts from high compound or staining reagent concentrations. | If the observed morphology appears highly abnormal or inconsistent, consider titrating down the concentration of this compound to the lowest effective concentration for your experiment. Also, ensure your optimized phalloidin concentration is not causing artifacts. |
Experimental Protocols
Protocol 1: Optimized Phalloidin Staining for this compound-Treated Cells
This protocol is designed to enhance the phalloidin signal in cells treated with this compound by optimizing reagent concentrations and incubation times.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Methanol-Free Formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
1% BSA in PBS (Blocking Buffer)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin) at a 2-5X higher concentration than standard protocols
-
Mounting medium with antifade reagent
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the intended duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% methanol-free formaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
Phalloidin Staining: Dilute the fluorescently labeled phalloidin in 1% BSA in PBS to the optimized higher concentration. Incubate the cells with the phalloidin solution for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three to five times with PBS containing 0.1% Triton X-100 for 5-10 minutes each to reduce background.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the F-actin staining using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Staining with a Non-Competitive F-actin Probe (Lifeact-GFP)
This protocol provides an alternative for visualizing F-actin in this compound-treated cells using a transiently expressed Lifeact-GFP probe.
Materials:
-
Cells cultured on coverslips
-
Lifeact-GFP expression vector
-
Transfection reagent
-
Complete cell culture medium
-
This compound
-
PBS
-
4% Methanol-Free Formaldehyde in PBS
-
Mounting medium with antifade reagent
Procedure:
-
Transfection: Transfect the cells with the Lifeact-GFP expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Cell Treatment: Treat the transfected cells with the desired concentration of this compound for the intended duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% methanol-free formaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the Lifeact-GFP signal using a fluorescence microscope with the appropriate filter set for GFP.
Visualizations
Below are diagrams illustrating the key concepts and workflows described in this guide.
Caption: Competitive binding of this compound and phalloidin to the same F-actin binding site.
Caption: A logical workflow for troubleshooting weak phalloidin staining in this compound-treated cells.
Caption: Schematic illustrating the distinct binding sites of competitive and non-competitive F-actin probes.
References
- 1. Total synthesis of this compound and its binding mode to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the Lifeact–F-actin complex | PLOS Biology [journals.plos.org]
- 8. Structural insights into actin filament recognition by commonly used cellular actin markers | The EMBO Journal [link.springer.com]
- 9. Utrophin Binds Laterally along Actin Filaments and Can Couple Costameric Actin with Sarcolemma When Overexpressed in Dystrophin-deficient Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lifeact: a versatile marker to visualize F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why am I unable to see phalloidin staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 14. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 15. Phalloidin staining protocol | Abcam [abcam.com]
Chondramide C Technical Support Center: Troubleshooting Unexpected Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Chondramide C. This compound is a potent, cell-permeable cyclodepsipeptide that functions as a cytostatic agent by targeting and stabilizing the actin cytoskeleton.[1] Its primary mechanism of action involves the induction and acceleration of actin polymerization, leading to the disruption of normal cytoskeletal dynamics.[1][2] This activity inhibits cell proliferation and can induce unique morphological changes in treated cells.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I prepare and store this compound stock solutions to ensure stability and activity?
A1: While specific long-term stability data for this compound in various solvents is not extensively published, general best practices for similar cyclic peptides should be followed to minimize degradation and ensure experimental reproducibility.
-
Reconstitution: We recommend dissolving this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for several months.
-
Working Dilutions: For experiments, thaw an aliquot of the stock solution and prepare fresh working dilutions in your cell culture medium or assay buffer immediately before use. Do not store diluted solutions for extended periods, as the compound's stability in aqueous solutions may be limited. To maintain solubility and prevent precipitation, ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.5%).
Troubleshooting Tip: If you observe a gradual loss of this compound activity over time, consider preparing a fresh stock solution from lyophilized powder.
Cell Viability and Proliferation Assays
Q2: My cell viability assay (e.g., MTT, WST-1) results show inconsistent or unexpected dose-response curves after this compound treatment. What could be the cause?
A2: Unexpected results in metabolic-based viability assays can stem from several factors related to the mechanism of action of this compound or the assay itself.
-
Assay Principle: Assays like MTT, XTT, and WST-1 measure metabolic activity as an indicator of cell viability. This compound's cytotoxic effects are primarily due to actin cytoskeleton disruption, which can lead to a variety of cellular responses, including changes in cell morphology and adherence, that may not immediately correlate with a shutdown of metabolic activity.
-
Incubation Time: The cytotoxic effects of this compound may manifest over a longer period. An incubation time that is too short may not allow for the full cytotoxic effect to become apparent, leading to an overestimation of cell viability. Conversely, very long incubation times with the assay reagent itself can be toxic to cells.
-
Cell Adhesion and Morphology: this compound can cause significant changes in cell shape and adhesion. Cells may detach from the plate, leading to their loss during washing steps and an inaccurate reading of viability.
-
Reagent Interaction: Although less common, there is a possibility of direct interaction between this compound and the assay reagents.
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific cell line.
-
Visual Inspection: Always accompany plate reader-based assays with microscopic examination to assess cell morphology and attachment.
-
Alternative Assays: Consider using a viability assay with a different readout, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion) or an ATP-based luminescent assay, which may be less susceptible to artifacts from morphological changes.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
Q3: I observe a decrease in the number of adherent cells after this compound treatment, but my viability assay suggests a higher-than-expected number of viable cells. Why is this?
A3: This discrepancy is likely due to the limitations of certain viability assays. As mentioned, metabolic assays can still produce a signal from cells that are no longer adherent but have not yet undergone metabolic collapse. The detached cells may still be metabolically active for a period before dying. It is crucial to correlate viability data with direct cell counting or imaging to get a more accurate picture of the drug's effect.
Immunofluorescence and Actin Staining
Q4: After treating cells with this compound and staining for F-actin with phalloidin (B8060827), I see intense, aggregated actin clumps instead of distinct stress fibers. Is this an artifact?
A4: This is the expected morphological outcome of this compound treatment and not an artifact. This compound stabilizes F-actin and promotes its polymerization, leading to the formation of prominent actin aggregates and a reduction or disappearance of fine actin stress fibers.[2] This phenotype is a direct consequence of its mechanism of action.
Troubleshooting Unexpected Staining Patterns:
| Unexpected Observation | Potential Cause | Recommended Solution |
| Weak or no phalloidin staining | 1. This compound was inactive (degraded).2. Insufficient permeabilization.3. Phalloidin conjugate has lost activity. | 1. Use a fresh aliquot of this compound.2. Optimize permeabilization step (e.g., Triton X-100 concentration and incubation time).3. Use a fresh phalloidin solution. |
| High background fluorescence | 1. Inadequate washing.2. Non-specific binding of phalloidin.3. Autofluorescence of cells or medium. | 1. Increase the number and duration of washing steps.2. Increase blocking time or use a different blocking agent.3. Include an unstained control to assess autofluorescence. |
| Actin aggregates appear blurry or out of focus | 1. Fixation issues.2. Mounting problems. | 1. Ensure optimal fixation with methanol-free formaldehyde (B43269).2. Use an appropriate mounting medium and ensure the coverslip is properly sealed. |
Q5: I observe an increase in cell size and the presence of multiple nuclei in a single cell after this compound treatment. Is this a normal effect?
A5: Yes, the appearance of enlarged, multinucleated cells is a known consequence of treatment with actin-stabilizing agents like this compound.[2] This phenomenon, known as cytokinesis failure, occurs because the stabilization of the actin cytoskeleton interferes with the formation and function of the contractile ring, which is essential for the physical separation of daughter cells during cell division. As the cell completes mitosis but fails to divide, it results in a single cell containing multiple nuclei.
In Vitro Actin Polymerization Assays
Q6: In my pyrene-actin polymerization assay, the fluorescence signal with this compound is lower than expected or shows no change. What could be wrong?
A6: Several factors can influence the outcome of an in vitro actin polymerization assay.
-
Inactive Components: The pyrene-labeled actin or this compound may have degraded. Actin is particularly sensitive to repeated freeze-thaw cycles.
-
Incorrect Buffer Conditions: The polymerization of actin is highly dependent on the ionic strength, pH, and presence of ATP and Mg2+ in the buffer.
-
Suboptimal Concentrations: The concentrations of actin and this compound need to be optimized for the assay.
Troubleshooting Steps:
-
Component Quality: Use freshly prepared or properly stored aliquots of pyrene-actin and this compound.
-
Buffer Preparation: Double-check the composition and pH of your polymerization buffer.
-
Positive Control: Include a known actin-polymerizing agent as a positive control to ensure the assay is working correctly.
-
Concentration Gradient: Test a range of this compound concentrations to determine the optimal concentration for observing an effect.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Chondramides in various tumor cell lines. These values highlight the potent cytostatic activity of this class of compounds.
| Cell Line | Cell Type | Chondramide A (nM) | Chondramide B (nM) | This compound (nM) | Chondramide D (nM) |
| L-929 | Mouse Fibrosarcoma | 20 | 10 | 85 | 40 |
| PTK-2 | Rat Kangaroo Kidney | 10 | 3 | 10 | 5 |
| HeLa | Human Cervical Cancer | 30 | 15 | 30 | 15 |
| KB-3.1 | Human Cervical Cancer | 40 | 20 | 40 | 20 |
| PC-3 | Human Prostate Cancer | 40 | 20 | 40 | 20 |
| Data sourced from Sasse et al., 1998. |
Experimental Protocols
Protocol 1: F-Actin Staining in Adherent Cells
-
Cell Culture: Plate adherent cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4. Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash the cells twice with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Phalloidin Staining: Incubate the cells with a fluorescently conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): Wash the cells three times with PBS. Incubate with a nuclear counterstain such as DAPI or Hoechst for 5-10 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
-
Reagent Preparation:
-
Prepare a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Reconstitute pyrene-labeled actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) on ice.
-
-
Assay Setup:
-
In a 96-well black plate, add G-buffer.
-
Add this compound at various concentrations (and a vehicle control).
-
Add pyrene-labeled actin to a final concentration of 1-2 µM.
-
-
Initiate Polymerization:
-
Initiate the polymerization by adding the 10X polymerization buffer.
-
-
Fluorescence Measurement:
-
Immediately begin reading the fluorescence in a plate reader with excitation at ~365 nm and emission at ~407 nm.
-
Take readings every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates actin polymerization. Compare the polymerization rates and extent between control and this compound-treated samples.
-
Visualizations
This compound Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: A logical flow for troubleshooting unexpected cell viability assay results.
Signaling Pathway: Actin Cytoskeleton and the Hippo-YAP Pathway
Caption: this compound-induced actin polymerization can inhibit the Hippo pathway, leading to YAP/TAZ activation.
References
determining the optimal treatment duration for Chondramide C in metastasis assays
This technical support center provides guidance for researchers utilizing Chondramide C in metastasis assays. Below you will find troubleshooting guides and frequently asked questions to assist in determining the optimal treatment duration and other experimental parameters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments with this compound in metastasis assays.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low cell migration/invasion in this compound-treated wells | - Effective inhibition: this compound is effectively inhibiting migration/invasion. - Suboptimal assay conditions: Incorrect pore size, low chemoattractant concentration, or inappropriate incubation time.[1] - Cell health: Cells may be damaged or have low viability. | - This may be the expected result. Ensure you have appropriate positive and negative controls for comparison. - Optimize assay conditions by titrating chemoattractant concentration and testing different incubation times. Ensure the transwell membrane pore size is appropriate for your cell line. - Check cell viability before and during the experiment. |
| High variability between replicate wells | - Uneven cell seeding: Inconsistent number of cells seeded in each well. - Inconsistent this compound concentration: Pipetting errors leading to variations in the final concentration. - Uneven Matrigel coating (for invasion assays): Inconsistent thickness of the Matrigel layer. | - Ensure the cell suspension is homogenous before seeding. - Use calibrated pipettes and be meticulous during dilutions. - Be careful to apply a consistent and even layer of Matrigel to each insert. |
| Cells appear rounded and detached in this compound-treated wells | - Cytotoxicity: The concentration of this compound may be too high, leading to cell death rather than inhibition of migration. - Disruption of actin cytoskeleton: this compound's mechanism of action involves disrupting the actin cytoskeleton, which can affect cell adhesion.[2] | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. - This is an expected morphological change. Ensure that the observed effect is on migration/invasion and not just a result of widespread cell death. |
| No difference between control and this compound-treated wells | - Inactive this compound: The compound may have degraded. - Resistant cell line: The cell line may not be sensitive to this compound. - Insufficient incubation time: The treatment duration may be too short to observe an effect. | - Aliquot and store this compound according to the manufacturer's instructions. - Test a range of concentrations and confirm the effect of this compound on the actin cytoskeleton of your specific cell line using phalloidin (B8060827) staining. - Increase the incubation time. Based on published data, effects on migration can be seen at 16 hours, and on invasion at 48 hours. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use in metastasis assays?
A1: The optimal concentration of this compound should be determined empirically for each cell line. However, a good starting point can be derived from its known IC50 values for cell proliferation, which range from 3 to 85 nM.[2] For observing effects on the actin cytoskeleton, concentrations up to 200 nM have been used. It is recommended to perform a dose-response curve to identify a concentration that inhibits migration/invasion without causing significant cytotoxicity.
Q2: What is a typical treatment duration for this compound in a migration assay?
A2: For a Boyden chamber migration assay, a treatment duration of 16 hours has been shown to be effective for MDA-MB-231 cells. However, the optimal time can vary depending on the cell type and its migratory speed. A time-course experiment (e.g., 6, 12, 16, 24 hours) is recommended to determine the ideal endpoint for your specific cell line.
Q3: What is a typical treatment duration for this compound in an invasion assay?
A3: For an invasion assay through a Matrigel-coated membrane, a longer incubation time is generally required to allow cells to degrade the matrix and invade. A treatment duration of 48 hours has been successfully used for MDA-MB-231 cells. As with migration assays, optimizing this duration for your specific experimental setup is advisable.
Q4: How does this compound inhibit metastasis?
A4: this compound is a potent inhibitor of actin polymerization. It disrupts the organization of the actin cytoskeleton, which is essential for cell motility.[2] This disruption has been shown to decrease the activity of RhoA, a key signaling protein that regulates cellular contractility and migration, without affecting other pathways like Rac1, Akt, or Erk.
Experimental Protocols
Transwell Migration Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
24-well transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium
-
Fetal Bovine Serum (FBS) or other chemoattractant
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the assay by incubating them in a serum-free medium.
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the serum-starved cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In separate tubes, prepare cell suspensions with different concentrations of this compound (and a vehicle control).
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the predetermined optimal time (e.g., 16 hours).
-
Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10 minutes.
-
Stain the cells by immersing the insert in a staining solution for 15-20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Image and count the migrated cells in several random fields of view using a microscope.
-
Matrigel Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix (Matrigel) that cells must degrade and invade.
Materials:
-
Same as Transwell Migration Assay, with the addition of Matrigel.
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Add a thin layer (e.g., 50 µL) of the diluted Matrigel to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation and Assay Setup: Follow steps 1 and 2 from the Transwell Migration Assay protocol.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a longer duration to allow for invasion (e.g., 48 hours).
-
Staining and Quantification: Follow step 4 from the Transwell Migration Assay protocol.
Visualizations
References
challenges in synthesizing Chondramide C analogs for research
Technical Support Center: Synthesis of Chondramide C Analogs
Welcome to the technical support center for the synthesis of this compound analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of these complex natural product analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its analogs important for research?
A1: this compound is a cyclic depsipeptide originally isolated from the myxobacterium Chondromyces crocatus.[1] It belongs to a family of natural products that exhibit potent cytotoxic and actin-stabilizing activities.[2] Analogs of this compound are synthesized to explore structure-activity relationships (SAR), with the goal of developing more potent and selective anticancer agents or molecular probes to study the actin cytoskeleton.
Q2: What is the general synthetic strategy for this compound analogs?
A2: The synthesis of this compound analogs typically involves a convergent approach. Key steps include the synthesis of the polyketide side chain and the peptide core, followed by their coupling to form a linear precursor. The final step is an intramolecular macrocyclization to form the characteristic cyclic depsipeptide structure. Solid-phase peptide synthesis (SPPS) is often employed for the peptide fragment, and ring-closing metathesis (RCM) is a common strategy for the macrocyclization.
Q3: What are the main challenges in the synthesis of the this compound scaffold?
A3: The primary challenges include:
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Stereocontrol: The molecule has multiple stereocenters that need to be controlled throughout the synthesis.
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Synthesis of Non-standard Residues: The presence of a β-tyrosine derivative and a complex polyketide chain requires multi-step synthesis for these building blocks.[3]
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Macrocyclization: The ring-closing step can be low-yielding due to competing intermolecular reactions (dimerization) and conformational constraints of the linear precursor.[4]
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Purification: The final cyclic products can be difficult to purify due to their complex structures and potential for aggregation.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of the linear peptide | Incomplete coupling reactions due to peptide aggregation on the resin.[5] | - Use specialized resins (e.g., ChemMatrix®).- Incorporate pseudoproline dipeptides to disrupt secondary structures.- Perform couplings at elevated temperatures (microwave synthesis).[6] |
| Steric hindrance from bulky protecting groups. | - Choose less bulky protecting groups for amino acid side chains.- Increase coupling time and use stronger coupling reagents (e.g., HATU, HCTU). | |
| Side reactions during synthesis | Aspartimide formation at Asp-Xxx sequences.[7] | - Use protecting groups on the aspartic acid side chain that are less prone to cyclization (e.g., Hmb).- Add a small amount of acid to the piperidine (B6355638) solution during Fmoc deprotection.[7] |
| Racemization of amino acids during activation. | - Use coupling reagents with additives that suppress racemization (e.g., HOBt, Oxyma).- Avoid high temperatures for extended periods. |
Macrocyclization via Ring-Closing Metathesis (RCM)
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of the cyclic product and formation of dimers/oligomers | High concentration of the linear precursor favors intermolecular reactions.[4] | - Perform the RCM reaction at high dilution (typically 0.1-1 mM).- Use a syringe pump for slow addition of the substrate to the catalyst solution. |
| Inefficient catalyst turnover. | - Use a more active catalyst (e.g., Grubbs 2nd or 3rd generation).- Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. | |
| Formation of desallyl side products | Catalyst degradation at elevated temperatures.[8] | - Optimize the reaction temperature; high temperatures can lead to side reactions.[8] |
| E/Z selectivity issues | The choice of catalyst and reaction conditions can influence the stereochemistry of the newly formed double bond.[9] | - Screen different RCM catalysts (e.g., Grubbs, Hoveyda-Grubbs) to find the one that gives the desired selectivity.- Modify the structure of the linear precursor to bias the cyclization towards the desired isomer. |
Purification of this compound Analogs
| Problem | Possible Cause | Troubleshooting Solution |
| Poor peak shape and resolution in HPLC | Aggregation of the cyclic peptide. | - Use a mobile phase with a higher concentration of organic solvent or add a small amount of a chaotropic agent.- Optimize the gradient and flow rate. |
| Secondary interactions with the stationary phase. | - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[10] | |
| Difficulty in separating closely related impurities | Presence of diastereomers or other closely related side products. | - Use a high-resolution HPLC column.- Employ orthogonal purification techniques (e.g., normal-phase chromatography followed by reversed-phase HPLC). |
Quantitative Data
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Synthetic Step | Reported Yield Range | Key Factors Influencing Yield | Reference |
| Synthesis of β-tyrosine derivative | 40-60% over several steps | Stereoselectivity of the dihydroxylation and Mitsunobu reactions. | [3] |
| Solid-Phase Peptide Synthesis (linear precursor) | 50-80% (crude) | Peptide sequence, coupling efficiency, and prevention of aggregation. | [6] |
| Macrocyclization (RCM) | 20-70% | Catalyst choice, reaction concentration, and temperature. | [8] |
| Final Purification (HPLC) | 30-60% (from crude) | Purity of the crude product and efficiency of the chromatographic separation. | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Precursor
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin with DMF, dichloromethane (B109758) (DCM), and DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF, DCM, and DMF.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Coupling of the Polyketide Chain: Couple the synthesized polyketide acid fragment using similar conditions as in step 3, potentially with extended coupling times.
-
Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and dry under vacuum.
Protocol 2: Macrocyclization via Ring-Closing Metathesis (RCM)
-
Preparation: Dissolve the linear peptide precursor in degassed, anhydrous DCM to a concentration of 0.5 mM.
-
Catalyst Addition: In a separate flask, dissolve Grubbs 2nd generation catalyst (10-20 mol%) in a small amount of degassed DCM.
-
Reaction: Add the catalyst solution to the peptide solution under an inert atmosphere (Argon or Nitrogen). Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, add a small amount of ethyl vinyl ether to quench the catalyst.
-
Work-up: Concentrate the reaction mixture under reduced pressure and proceed to purification.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound analogs on the actin cytoskeleton.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound analogs.
References
- 1. This compound: synthesis, configurational assignment, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of chondramide A analogues with modified β-tyrosine and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejbiotechnology.info [ejbiotechnology.info]
- 7. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
accounting for Chondramide C effects on non-cancerous cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Chondramide C, providing essential information for experiment planning, execution, and troubleshooting, with a specific focus on its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent cytotoxin that primarily targets the actin cytoskeleton.[1][2] It belongs to the jaspamide/chondramide family of depsipeptides which are known to potently affect the function of the actin cytoskeleton.[2] Specifically, it is understood to stabilize F-actin, leading to the disruption of normal actin dynamics, which can induce apoptosis and inhibit cell proliferation.
Q2: What are the observed morphological changes in non-cancerous cells treated with this compound?
A2: In non-cancerous potoroo cells, treatment with chondramides leads to a significant disruption of the actin cytoskeleton.[1] This includes a reduction in stress fibers, which may appear stronger initially and can develop knots. Over time, a nearly complete disappearance of actin filaments is observed, with the remaining F-actin forming large clumps or aggregates within the cell.[3] The microtubule system, however, appears to be unaffected.[1]
Q3: Does this compound affect cell proliferation in non-cancerous cell lines?
A3: While extensive data on a wide variety of non-cancerous human cell lines is limited, studies on potoroo cells indicate that chondramides disrupt the actin cytoskeleton, a key component for cell division.[1] The antiproliferative effects observed in cancer cell lines are potent, with IC50 values in the nanomolar range.[1] It is plausible that this compound exhibits similar antiproliferative activity in non-cancerous cells due to its fundamental mechanism of action on the universally present actin cytoskeleton. However, the specific sensitivity (e.g., IC50 values) may vary between cell types.
Q4: What are the known downstream signaling effects of this compound-induced actin disruption in non-cancerous cells?
A4: Direct, detailed studies on the downstream signaling of this compound in non-cancerous cells are not extensively available. However, research in cancer cell lines has shown that Chondramide treatment leads to a decrease in RhoA activity, which is a key regulator of the actin cytoskeleton.[4] This is accompanied by reduced phosphorylation of Myosin Light Chain 2 (MLC-2), a critical protein for cell contractility.[4] It is reasonable to hypothesize that similar pathways are affected in non-cancerous cells due to the conserved nature of these signaling components.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | Cell passage number and health, inconsistent cell seeding density, contamination (e.g., mycoplasma), variability in compound concentration. | Use cells within a consistent and low passage number range. Ensure a single-cell suspension for accurate seeding. Regularly test for mycoplasma contamination. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| No observable effect on the actin cytoskeleton | Insufficient concentration of this compound, incorrect staining protocol, imaging issues. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Review and optimize the fixation, permeabilization, and staining steps in your immunofluorescence protocol. Ensure the microscope filters are appropriate for the fluorophore used. |
| High background in immunofluorescence staining | Inadequate blocking, insufficient washing, antibody concentration too high. | Increase the blocking time and/or use a different blocking agent (e.g., BSA or serum from the secondary antibody host species). Increase the number and duration of wash steps. Titrate the primary and secondary antibodies to determine the optimal concentration. |
| Cells detaching from the culture surface after treatment | High cytotoxicity at the concentration used, prolonged incubation time. | Reduce the concentration of this compound or shorten the incubation period. Ensure the culture plates are appropriately coated if necessary for your cell type. |
| Difficulty in interpreting apoptosis or cell cycle data | Suboptimal cell density, incorrect compensation settings in flow cytometry, inappropriate gating strategy. | Ensure a sufficient number of events are acquired for statistical analysis. Use single-stained controls to set up proper compensation. Gate on single cells to exclude doublets and debris. |
Quantitative Data
Table 1: IC50 Values of Chondramides against various Human Cancer Cell Lines
| Cell Line | Origin | Chondramide A (nM) | Chondramide B (nM) | This compound (nM) | Chondramide D (nM) |
| KB-3.1 | Cervical Carcinoma | 3 | 4 | 3 | 5 |
| PC-3 | Prostate Carcinoma | 15 | 20 | 25 | 30 |
| A-498 | Kidney Carcinoma | 20 | 25 | 30 | 35 |
| L-929 | Mouse Fibroblast | 70 | 85 | 80 | 75 |
| NCI-H460 | Lung Carcinoma | 5 | 7 | 6 | 8 |
Data extracted from B. Kunze et al., J Natl Cancer Inst, 1998.[1]
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This protocol is adapted from the tetrazolium salt reduction assay methodology.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol is based on standard immunofluorescence techniques.
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate until they reach the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Staining: Incubate the cells with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) at a concentration of 1:1000 in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a standard flow cytometry-based protocol to detect apoptosis.
-
Cell Treatment: Culture and treat cells with this compound as required for your experiment.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard method for analyzing cell cycle distribution.
-
Cell Preparation: Culture and treat cells with this compound. Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Visualizations
Caption: Experimental workflow for analyzing this compound effects.
Caption: Hypothesized signaling pathway of this compound.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize Chondramide C toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chondramide C in animal models. Our goal is to help you anticipate and address potential challenges to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic depsipeptide of myxobacterial origin that belongs to the jaspamide/chondramide family of natural products.[1] It is a potent cytotoxic agent that targets the actin cytoskeleton.[1][2] Its mechanism of action involves the stabilization of F-actin, leading to the disruption of essential cellular processes that rely on actin dynamics, such as cell migration, division, and signaling.[3][4][5] This disruption of the actin cytoskeleton is also linked to the induction of apoptosis (programmed cell death) in cancer cells.[3]
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its potent cytotoxic and anti-proliferative activities, this compound and its analogs are being investigated as potential anticancer agents.[2][6] In vivo studies with related chondramides have shown efficacy in reducing tumor growth, inhibiting angiogenesis (the formation of new blood vessels that supply tumors), and preventing metastasis.[3][6][7] Specifically, Chondramide A has been shown to reduce tumor growth and vascularization in mice, and Chondramide B has demonstrated anti-metastatic properties in a breast cancer model.[6][7][8]
Q3: What is the reported in vivo dosage for chondramides in mouse models?
Q4: How well is this compound tolerated in animal models?
A4: Direct and detailed public data on the tolerability and toxicity of this compound is limited. However, a study using Chondramide B at 0.5 mg/kg in BALB/c mice showed no significant weight loss in the treated group compared to the control group over an 8-day period, suggesting it was well-tolerated at this dose and schedule.[7] Another study mentioned that Chondramide A at 0.75 mg/kg was "well tolerated" in mice.[3] It is crucial for researchers to conduct their own dose-finding and toxicity studies for this compound in their specific animal model.
Q5: What are some general strategies to minimize the toxicity of cytotoxic agents like this compound?
A5: General strategies to mitigate the toxicity of potent cytotoxic compounds include:
-
Formulation Strategies: Developing advanced formulations, such as liposomes or nanoparticles, can help in targeted delivery and controlled release, potentially reducing systemic toxicity.[9]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents at lower doses may enhance efficacy while minimizing toxicity.[7][10]
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Supportive Care: Providing supportive care to animal models, such as nutritional support and management of side effects like dehydration, can improve overall tolerance to treatment.[11]
-
Dose and Schedule Optimization: Careful determination of the maximum tolerated dose (MTD) and an optimal dosing schedule is critical to balance efficacy and toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant weight loss or signs of distress in animals (e.g., hunched posture, lethargy) | The dose of this compound is too high and exceeds the Maximum Tolerated Dose (MTD). | - Immediately reduce the dose for subsequent administrations.- Conduct a dose-range finding study to determine the MTD in your specific animal model and strain.- Monitor animals daily for clinical signs of toxicity and establish clear humane endpoints.- Consider a less frequent dosing schedule. |
| Local irritation or inflammation at the injection site (for i.p. or s.c. administration) | The formulation may be irritating, or the compound may have precipitated out of solution. | - Ensure this compound is fully solubilized in a biocompatible vehicle.- Consider using a different, less irritating vehicle (e.g., one containing solubilizing agents like PEG400 or DMSO, but be mindful of vehicle toxicity).- Rotate injection sites if possible.- Filter-sterilize the formulation before injection to remove any particulates. |
| Inconsistent anti-tumor efficacy between animals | Issues with formulation stability, inconsistent administration, or biological variability. | - Prepare fresh formulations for each administration to ensure stability.- Ensure accurate and consistent dosing for each animal.- Increase the number of animals per group to account for biological variability.- Characterize the pharmacokinetic profile of your formulation to understand its absorption and distribution. |
| No observable anti-tumor effect at a well-tolerated dose | The dose, while non-toxic, may be sub-therapeutic. The tumor model may be resistant to the mechanism of action. | - Consider a combination therapy approach with another anti-cancer agent to enhance efficacy.[7]- Evaluate the expression of the target (actin and related pathways) in your tumor model.- Explore alternative routes of administration that might improve drug delivery to the tumor site. |
| Suspected off-target toxicity (e.g., changes in liver enzymes, kidney function) | This compound may have effects on organs other than the tumor. | - Conduct a preliminary toxicology study including blood biochemistry and histopathology of major organs to identify potential target organs of toxicity.- Monitor relevant biochemical markers in the blood throughout the study.- Based on findings, consider incorporating supportive therapies to protect affected organs. |
Data Summary
Table 1: In Vivo Dosing of Chondramide Analogs in Mice
| Compound | Dose | Route of Administration | Animal Model | Study Type | Reference |
| Chondramide A | 0.75 mg/kg | Intraperitoneal (i.p.), 3x/week | MDA-MB-231 xenograft | Anti-tumor efficacy | [3][6] |
| Chondramide B | 0.5 mg/kg | Intravenous (i.v.) | 4T1-Luc BALB/c | Anti-metastasis | [7][8] |
Table 2: Body Weight Changes in Mice Treated with Chondramide B
| Treatment Group | Day 0 Weight (g) (Mean ± SD) | Day 8 Weight (g) (Mean ± SD) |
| Control (DMSO) | ~19.5 ± 0.5 | ~20.0 ± 0.5 |
| Chondramide B (0.5 mg/kg) | ~19.5 ± 0.5 | ~19.8 ± 0.6 |
| Data is estimated from the graphical representation in the cited source.[7] |
Experimental Protocols
Protocol 1: In Vivo Anti-Metastasis Study with Chondramide B
This protocol is adapted from a study investigating the anti-metastatic potential of Chondramide B in a breast cancer model.[7][8]
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Animal Model: Female BALB/c mice.
-
Cell Line: 4T1-Luc (luciferase-expressing murine breast cancer cell line).
-
Chondramide B Formulation:
-
Dissolve Chondramide B in a biocompatible vehicle such as DMSO.
-
Further dilute with sterile saline or phosphate-buffered saline (PBS) to the final injection concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle toxicity.
-
-
Dosing Regimen:
-
Administer a single dose of 0.5 mg/kg Chondramide B via intravenous (i.v.) injection.
-
-
Experimental Procedure:
-
Pre-treat the mice with the Chondramide B formulation.
-
Shortly after treatment, inject 1 x 10^5 4T1-Luc cells in PBS intravenously.
-
Monitor the mice daily for body weight and any signs of toxicity.
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After a set period (e.g., 8 days), euthanize the mice.
-
Harvest the lungs and measure the metastatic burden using an in vivo imaging system to detect the luciferase signal.
-
Protocol 2: General Procedure for a Dose-Finding/Toxicity Study
This is a general protocol to determine the Maximum Tolerated Dose (MTD) of this compound.
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6). Use a small group of animals for each dose level (e.g., n=3-5).
-
Dose Escalation:
-
Start with a low dose (e.g., 0.1 mg/kg) and escalate the dose in subsequent groups (e.g., 0.3, 1.0, 3.0 mg/kg).
-
The dose escalation scheme should be based on any preliminary in vitro cytotoxicity data and the doses used for analogs.
-
-
Administration:
-
Administer this compound via the intended experimental route (e.g., i.p. or i.v.).
-
The formulation should be prepared as described in Protocol 1.
-
-
Monitoring:
-
Observe the animals frequently for the first few hours after dosing and then daily for up to 14 days.
-
Record daily body weights, food and water intake, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint Determination:
-
The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or significant clinical signs of distress.
-
At the end of the observation period, collect blood for biochemical analysis and major organs for histopathological examination to identify any target organ toxicity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for mitigating this compound toxicity.
References
- 1. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the actin cytoskeleton: selective antitumor action via trapping PKCɛ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin polymerization and depolymerization in developing vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
limitations of using Chondramide C due to availability and production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the challenges related to the availability and production of Chondramide C, a potent actin-binding cyclic depsipeptide. Due to its complex structure and limited natural production, obtaining sufficient quantities of this compound for research and development can be a significant bottleneck. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and isolation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound can be obtained through two main routes:
-
Fermentation: It is a natural product synthesized by the myxobacterium Chondromyces crocatus.[1][2] Fermentation allows for the production of this compound in larger quantities compared to isolation from other natural sources.[2]
-
Total Synthesis: Chemical synthesis offers a viable alternative to fermentation, allowing for the creation of this compound and its analogs. However, the multi-step nature of the synthesis can be complex and yield-dependent.
Q2: What are the major limitations affecting the availability of this compound?
A2: The primary limitations include:
-
Low Fermentation Titer: While fermentation is a scalable method, achieving high yields of this compound from Chondromyces crocatus can be challenging and often requires extensive optimization of culture conditions.
-
Complex Total Synthesis: The chemical synthesis of this compound is a lengthy and complex process, which can make it costly and time-consuming for routine laboratory supply.
-
Purification Challenges: Isolating this compound from either fermentation broth or a crude synthesis mixture requires multi-step purification procedures, which can lead to significant product loss.
Q3: Is this compound commercially available?
A3: The commercial availability of this compound can be limited and variable. Researchers often rely on custom synthesis services or specialized biochemical suppliers. Purity and characterization data should be carefully evaluated when sourcing this compound.
Q4: What are the known stability and storage conditions for this compound?
A4: While specific public data on the stability of this compound is scarce, general recommendations for similar complex natural products suggest storing it as a solid at -20°C or lower, protected from light and moisture. For experimental use, stock solutions should be prepared in a suitable dry solvent like DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles. Stability in aqueous solutions at physiological pH is expected to be limited.
Production and Synthesis Data
Quantitative data on this compound production is not widely published. The following table provides a summary of available data for this compound and related compounds to offer a comparative perspective.
| Production Method | Compound | Reported Yield | Source |
| Total Synthesis | Chondramide A | 21% overall yield (9 steps) | [3] |
| Fermentation | This compound | "Large amounts" | [2] |
Troubleshooting Guides
Fermentation of Chondromyces crocatus
Issue: Low or no production of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Growth Medium | Ensure the use of an appropriate medium. VY/2 agar (B569324) is a known medium for Chondromyces crocatus.[4] For submerged culture, extensive media optimization may be required. |
| Incorrect Fermentation Parameters | Optimize physical parameters such as temperature (typically around 30°C for mesophilic myxobacteria), pH, agitation, and aeration.[4] Myxobacterial fermentations can be sensitive to shear stress. |
| Strain Viability/Productivity Issues | Maintain a healthy and productive strain through proper culture maintenance and inoculum development. Serial subculturing can sometimes lead to decreased secondary metabolite production. |
| Contamination | Myxobacterial cultures are prone to contamination.[5] Implement strict aseptic techniques and consider the use of selective agents if compatible with your strain. |
Workflow for Troubleshooting Low Fermentation Yield
Caption: Troubleshooting workflow for low this compound fermentation yield.
HPLC Purification
Issue: Poor separation or recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | This compound is a relatively nonpolar cyclic peptide. A reversed-phase column (e.g., C18) is a suitable starting point. |
| Suboptimal Mobile Phase | Optimize the gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) in water. The addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape. |
| Sample Overload | Injecting too much crude extract can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample. |
| Compound Precipitation | Ensure the crude extract is fully dissolved in a solvent compatible with the mobile phase before injection. |
Experimental Protocols
Extraction of this compound from Mycelium (General Protocol)
This is a general procedure for the extraction of secondary metabolites from myxobacterial biomass and may require optimization for this compound.
-
Harvest Mycelium: Separate the mycelial biomass from the culture broth by centrifugation.
-
Solvent Extraction: Extract the mycelial pellet and the supernatant separately with an organic solvent such as ethyl acetate (B1210297) or methanol. This can be done by vigorous shaking or sonication.
-
Combine and Evaporate: Pool the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
Further Processing: The crude extract can then be subjected to further purification steps, such as liquid-liquid partitioning or chromatographic techniques.
In Vitro Actin Polymerization Assay
This protocol is adapted from a study on the effects of chondramides on actin polymerization.[6]
-
Prepare G-actin Solution: Resuspend G-actin to a concentration of 0.5 mg/mL in an imidazole (B134444) buffer (e.g., 10 µM imidazole, 1 mM ATP, 1 mM EGTA, pH 7.5).
-
Initiate Polymerization: Start the polymerization by adding MgCl₂ to a final concentration of 2 mM.
-
Add this compound: Concurrently with the MgCl₂, add this compound at the desired experimental concentration.
-
Monitor Polymerization: Measure the increase in viscosity over time using a viscosimeter at 25°C. Alternatively, pyrene-labeled actin can be used, and the increase in fluorescence can be monitored with a fluorometer.
Signaling Pathway
This compound exerts its cytotoxic and anti-migratory effects by targeting the actin cytoskeleton. It binds to filamentous actin (F-actin), stabilizing the filaments and promoting polymerization. This disruption of normal actin dynamics interferes with crucial cellular processes like cell division and migration. One of the key signaling pathways affected is the RhoA pathway, which is a master regulator of cell contractility and migration.
Caption: Simplified signaling pathway of this compound's effect on the actin cytoskeleton and cell migration.
References
- 1. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: synthesis, configurational assignment, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding artifacts when counting polymerized actin in live cells with Lifeact-fluorescent fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Chondramide C vs. Jasplakinolide: A Comparative Guide to Actin Stabilization
For researchers in cell biology, cancer research, and drug development, compounds that modulate the actin cytoskeleton are invaluable tools. Chondramide C and Jasplakinolide (B32604), both potent cyclodepsipeptides, are prominent agents known for their ability to stabilize filamentous actin (F-actin). While they share a similar mechanism of action, their origins, subtle structural differences, and effects on cellular signaling pathways present distinct profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Potent F-Actin Stabilizers
Both this compound and Jasplakinolide exert their effects by binding to F-actin, thereby promoting polymerization and inhibiting depolymerization.[1][2] They are known to compete with phalloidin (B8060827) for the same binding site on the actin filament, indicating an overlapping interaction point.[3][4] This stabilization of the actin cytoskeleton disrupts the dynamic instability required for essential cellular processes like cell division, migration, and maintenance of morphology.[1][5]
Chondramides are produced by the myxobacterium Chondromyces crocatus and can be generated in large quantities through fermentation, a notable advantage for large-scale studies.[1][6] Jasplakinolide is a natural product isolated from the marine sponge Jaspis sp.[7][8] Structurally, they are related, though Chondramides possess an 18-membered macrocyclic ring, while Jasplakinolide has a 19-membered ring system.[9]
Comparative Performance Data
The antiproliferative activities of Chondramides and Jasplakinolide have been evaluated across various tumor cell lines. Their potency is comparable, with IC50 values typically falling within the nanomolar range.
| Parameter | Chondramides (A, B, C, D) | Jasplakinolide | Reference |
| Antiproliferative Activity (IC50) | 3 - 85 nM (across various tumor cell lines) | ~35 nM (PC3 prostate carcinoma cells) | [1][3] |
| Binding Affinity (Kd for F-Actin) | Not explicitly quantified, but competes with phalloidin | ~15 nM | [3][4] |
| Source | Myxobacterium (Chondromyces crocatus) | Marine Sponge (Jaspis sp.) | [1][7] |
Effects on Cellular Processes and Morphology
Both compounds profoundly disrupt the organization of the actin cytoskeleton in living cells.[1] Treatment with either Chondramide or Jasplakinolide leads to a reduction in stress fibers and the formation of actin aggregates or lumps.[4][10] While the end-stage morphological changes are similar, some studies have noted that Chondramides and Jasplakinolide induce the formation of "strong, knotty fibers" in the initial hours of treatment, a distinct feature compared to other actin-disrupting agents like cytochalasin D.[4]
-
Chondramide: Studies have shown that Chondramide treatment reduces the migration and invasion of highly invasive breast cancer cells (MDA-MB-231).[5] It also leads to a decrease in the ability of these cells to contract.[5]
-
Jasplakinolide: In vivo, Jasplakinolide can disrupt actin filaments and induce the polymerization of monomeric actin into amorphous masses.[11] It has been shown to alter cell morphology from a flat, adherent shape to a rounder, more weakly adherent one in certain conditions.[12][13] This change has been linked to the induction of primary cilium formation.[12]
Signaling Pathway Involvement
Recent research has begun to elucidate the downstream signaling pathways affected by these actin stabilizers.
Chondramide and Cellular Contractility: Chondramide has been shown to inhibit breast cancer metastasis by reducing cellular contractility.[5] This is achieved through the downregulation of the RhoA signaling pathway. Decreased RhoA activity leads to reduced phosphorylation of Myosin Light Chain 2 (MLC-2), a key event in actomyosin (B1167339) contraction.[5]
Jasplakinolide and YAP Inactivation: Jasplakinolide treatment can induce cell rounding, which is correlated with the inactivation of the transcriptional co-activator YAP.[12][13] This inactivation occurs via phosphorylation and subsequent cytoplasmic localization of YAP, suppressing its pro-proliferative functions.[12]
Experimental Protocols
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into the growing F-actin polymer.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare G-actin buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2).
-
Prepare 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Reconstitute unlabeled and pyrene-labeled G-actin in G-actin buffer on ice. Determine the concentration spectrophotometrically.
-
Prepare stock solutions of this compound or Jasplakinolide in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, prepare a master mix of G-actin (typically 1-4 µM total, with 5-10% pyrene-labeled actin) in G-actin buffer.
-
Add the test compound (this compound or Jasplakinolide) or DMSO (vehicle control) to the respective wells.
-
Initiate polymerization by adding 1/10th the volume of 10X polymerization buffer.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity over time (e.g., every 30 seconds for 1 hour) at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[16]
-
-
Analysis:
-
Plot fluorescence intensity versus time. A steeper curve indicates a faster polymerization rate, which is expected for actin stabilizers.
-
Cell Viability / Cytotoxicity Assay
This protocol determines the concentration of the compound that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Plating: Seed tumor cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Jasplakinolide in culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., AlamarBlue) to each well.
-
Incubate for 2-4 hours to allow for the conversion of the dye by metabolically active cells.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
This compound and Jasplakinolide are exceptionally potent and mechanistically similar actin-stabilizing agents. Both induce actin polymerization, disrupt the cytoskeleton, and exhibit strong antiproliferative effects in the nanomolar range. The primary distinction for researchers may lie in their source and availability, with Chondramides being more accessible through fermentation.[1] Furthermore, emerging evidence of their differential effects on downstream signaling pathways—Chondramide on RhoA-mediated contractility and Jasplakinolide on YAP-mediated proliferation—offers exciting opportunities for more targeted investigations into the complex roles of the actin cytoskeleton in health and disease.[5][12] The choice between them will ultimately depend on the specific experimental goals, the cellular context, and the signaling pathways of interest.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influencing the Actin Dynamics in Plant Cells by Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jasplakinolide, a novel actin targeting peptide, inhibits cell growth and induces actin filament polymerization in the green alga Micrasterias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation | PLOS One [journals.plos.org]
- 14. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
comparing the mechanism of Chondramide C and cytochalasin D
A Comparative Guide to the Mechanisms of Chondramide C and Cytochalasin D in Actin Cytoskeleton Modulation
Introduction
The actin cytoskeleton is a dynamic and critical component of eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, division, and intracellular transport. Its constant remodeling is regulated by a host of actin-binding proteins. Molecules that interfere with this process are invaluable tools for cell biology research and potential therapeutic agents. This guide provides a detailed comparison of two such potent actin-targeting compounds: this compound and Cytochalasin D. While both modulate the actin cytoskeleton, their mechanisms of action are fundamentally different. Chondramides, cyclodepsipeptides from myxobacteria, are known to stabilize actin filaments, whereas Cytochalasin D, a fungal metabolite, is a well-characterized inhibitor of actin polymerization.[1][2] This guide will objectively compare their effects, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: A Tale of Two Opposites
The primary distinction between this compound and Cytochalasin D lies in their opposing effects on actin filament dynamics.
This compound: The Stabilizer
Chondramides bind to filamentous actin (F-actin), stabilizing the polymer.[3] This action is similar to that of jasplakinolide.[1] By locking the filament structure, Chondramide prevents its disassembly, leading to an accumulation of F-actin aggregates within the cell.[3] This disruption of the natural, dynamic equilibrium between G-actin monomers and F-actin polymers interferes with processes that rely on rapid cytoskeletal reorganization. Specifically, Chondramide treatment has been shown to decrease cellular contractility by inhibiting the RhoA signaling pathway, which in turn reduces the activation of Myosin Light Chain (MLC-2).[4]
Cytochalasin D: The Capper
In contrast, Cytochalasin D acts as a potent inhibitor of actin polymerization. It binds with high affinity to the barbed, fast-growing end (the "+"-end) of actin filaments.[2][5] This binding "caps" the filament, physically preventing the addition of new G-actin monomers.[6] Furthermore, Cytochalasin D can induce the formation of G-actin dimers and stimulate ATP hydrolysis, which destabilizes nascent filaments and prevents the formation of viable polymers.[5][7][8] The net effect is a marked decrease in actin filament formation and, in some cases, the disassembly of existing filaments, leading to a collapse of the actin network.[2][9]
Quantitative Comparison of Biological Effects
The distinct mechanisms of this compound and Cytochalasin D translate to different, though often overlapping, biological consequences. Both are potent inhibitors of cell proliferation and migration, albeit through different means.
Cytotoxicity
Both compounds exhibit potent cytotoxic effects against a range of cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate their high potency.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Chondramides | Various Tumor Lines | Tetrazolium Salt | 3 - 85 nM | [1] |
| Cytochalasin D | M109c (Lung Carcinoma) | Cell Regrowth | ~3 µM (3-hr exposure) | [10] |
| Cytochalasin D | B16BL6 (Melanoma) | Cell Regrowth | ~30 µM (3-hr exposure) | [10] |
| Cytochalasin D | P388/ADR (Leukemia) | Cell Regrowth | ~30 µM (3-hr exposure) | [10] |
Note: The reported IC50 for Chondramides encompasses the range for variants A, B, C, and D. Data for Cytochalasin D often varies with exposure time and assay type.
Cell Migration and Invasion
The disruption of the actin cytoskeleton by either compound severely impairs cell motility.
| Compound | Effect | Cell Line | Assay | Observations | Citation |
| Chondramide | Inhibition of Migration | MDA-MB-231 | Boyden Chamber | Significantly reduced cell migration. | [11] |
| Chondramide | Inhibition of Invasion | MDA-MB-231 | Matrigel Invasion | Significantly inhibited invasion through matrigel. | [11] |
| Cytochalasin D | Inhibition of Migration | 3T3 Fibroblasts | Wound Healing | Dose-dependent decrease in wound closure and migration speed. | [12] |
| Cytochalasin D | Inhibition of Migration | Various Epithelial | Transwell Assay | Significantly decreased migration in all tested cell lines. | [13] |
| Cytochalasin D | Inhibition of Migration | Breast Cancer Lines | Wound Healing | Inhibition of migration observed at 50 nM. | [14] |
Affected Signaling Pathways
While Cytochalasin D's effects are largely attributed to direct physical interaction with actin, Chondramide has been shown to modulate specific signaling pathways that control the cytoskeleton.
Chondramide and the RhoA Pathway: Chondramide treatment leads to a decrease in the activity of RhoA, a small GTPase that is a master regulator of cell contractility and stress fiber formation.[4] This is accompanied by reduced phosphorylation of Myosin Light Chain (MLC-2), a key downstream effector of RhoA, and the guanine (B1146940) nucleotide exchange factor Vav2. This pathway inhibition provides a molecular explanation for the observed reduction in cellular contractility and stress fibers.[4]
Experimental Protocols
Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a real-time measurement of polymerization.
Methodology:
-
Reagent Preparation:
-
Prepare monomeric Mg-ATP G-actin (containing 5-10% pyrene-labeled actin) by dialysis against G-buffer (5 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).[15][16]
-
Prepare a 10X polymerization initiation mix (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).[16][17]
-
Prepare stock solutions of this compound or Cytochalasin D in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, combine the test compound (this compound or Cytochalasin D at various concentrations) or vehicle control with G-actin monomer solution.[16]
-
Initiate polymerization by adding the 10X initiation mix to all wells.[17]
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.[18] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to adhere overnight.[20]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Cytochalasin D. Include untreated and vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Solubilization:
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[18]
Cell Migration Assay (Wound Healing/Scratch Assay)
This widely used method assesses collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer and monitoring the rate at which cells move in to close it.[21]
Methodology:
-
Create Monolayer: Seed cells in a 12- or 24-well plate and grow them to ~80-90% confluence.[22][23]
-
Create Wound:
-
Treatment and Imaging (Time 0):
-
Replace the wash buffer with fresh medium containing the test compound (this compound or Cytochalasin D) or vehicle control.
-
Immediately acquire images of the scratch at marked locations using a phase-contrast microscope (e.g., at 10x magnification).[23]
-
-
Incubation and Time-Lapse Imaging:
-
Return the plate to the incubator.
-
Acquire images of the same marked locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is closed.[23]
-
-
Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial area at Time 0.
-
Conclusion
This compound and Cytochalasin D are both powerful modulators of the actin cytoskeleton, making them indispensable tools for studying a myriad of cellular processes. However, their fundamental mechanisms are diametrically opposed. This compound acts as an F-actin stabilizer, promoting polymerization and aggregation, and uniquely impacts the RhoA signaling pathway to reduce cell contractility.[1][4] In contrast, Cytochalasin D is a classic inhibitor that caps (B75204) the fast-growing filament end, preventing polymerization and leading to the collapse of actin networks.[2] This comparative guide highlights that while both compounds can yield similar macroscopic outcomes, such as the inhibition of cell migration and proliferation, the underlying molecular events are distinct. Researchers and drug development professionals must consider these mechanistic differences when selecting an agent for their studies and interpreting the resulting data.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 10. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical characterization of actin assembly mechanisms with ALS-associated profilin variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. med.virginia.edu [med.virginia.edu]
Comparative Analysis of Chondramide C's Anti-Metastatic Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anti-metastatic effects of Chondramide C, a cyclodepsipeptide derived from the myxobacterium Chondromyces crocatus[1][2]. Chondramides have garnered interest for their antiproliferative activities, which stem from their ability to interfere with the actin cytoskeleton, a critical component in cell motility and invasion[2][3]. This document summarizes key experimental findings, protocols, and mechanisms of action to validate its potential as an anti-metastatic agent. The primary comparison is based on a key study demonstrating its efficacy against a vehicle control in a murine breast cancer model.
In Vivo Experimental Workflow
To assess the anti-metastatic potential of Chondramide, an experimental metastasis model is typically employed. The following diagram illustrates the workflow used in a preclinical study involving a murine breast cancer model (4T1-Luc)[1][4]. This model involves injecting tumor cells directly into the bloodstream to simulate the dissemination phase of metastasis.
References
- 1. The Actin Targeting Compound Chondramide Inhibits Breast Cancer Metastasis via Reduction of Cellular Contractility | PLOS One [journals.plos.org]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Chondramide C Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chondramides, a class of cyclic depsipeptides produced by myxobacteria, have garnered significant attention in the field of oncology for their potent cytotoxic and anti-metastatic properties.[1][2] These natural products exert their effects by targeting the actin cytoskeleton, a critical component in cell division, motility, and morphology.[2][3] This guide provides a comparative analysis of Chondramide C and its derivatives, summarizing key structure-activity relationship (SAR) findings, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity
While comprehensive quantitative SAR data for a systematic series of this compound derivatives remains limited in publicly available literature, studies on closely related Chondramide A analogues and the naturally occurring Chondramides A, B, C, and D provide valuable insights into the structural requirements for their potent anti-proliferative activity. The data suggests that modifications to the aromatic ring of the β-tyrosine moiety are generally well-tolerated, with some analogues retaining cytotoxicity comparable to the parent compounds and the well-known actin-stabilizing agent, jasplakinolide.[4]
The natural Chondramides (A-D) exhibit potent cytotoxicity against a range of tumor cell lines, with IC50 values in the low nanomolar range.[2] The primary structural differences between these congeners lie in the methylation of the β-tyrosine and chlorination of the tryptophan residue.[5]
| Compound/Derivative | Modification(s) | Cell Line(s) | IC50 (nM) | Reference |
| Chondramide A | O-methylated β-tyrosine | Various tumor cell lines | 3 - 85 | [2] |
| Chondramide B | O-methylated β-tyrosine, Chlorinated tryptophan | Various tumor cell lines | 3 - 85 | [2] |
| This compound | Unmodified β-tyrosine | Various tumor cell lines | 3 - 85 | [2] |
| Chondramide D | Unmodified β-tyrosine, Chlorinated tryptophan | Various tumor cell lines | 3 - 85 | [2] |
| Chondramide A Analogues | Modifications at the 4-position of the β-tyrosine aryl ring | Not specified | Activity comparable to jasplakinolide | [4] |
Note: The IC50 values for Chondramides A-D represent a range observed across multiple tumor cell lines. Specific values for each compound against each cell line were not individually detailed in the cited source. The data for Chondramide A analogues is qualitative, as specific IC50 values were not provided in the referenced study.
Experimental Protocols
The evaluation of this compound derivatives typically involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and impact on cellular signaling.
Cell Proliferation/Cytotoxicity Assay (Tetrazolium Salt Reduction Method)
This assay is a standard colorimetric method to quantify cell viability and proliferation.
-
Cell Culture: Tumor cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the this compound derivatives or control compounds (e.g., DMSO as a vehicle control, doxorubicin (B1662922) as a positive control) for a specified period (e.g., 48-72 hours).
-
MTT/XTT Reagent Addition: A solution of a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This fluorescence-based assay monitors the kinetics of actin polymerization in the presence of test compounds.
-
Preparation of Pyrene-Labeled G-Actin: Monomeric actin (G-actin) is purified and covalently labeled with N-(1-pyrene)iodoacetamide. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon incorporation into filamentous actin (F-actin).
-
Reaction Mixture: A reaction mixture is prepared containing pyrene-labeled G-actin in a G-buffer (low ionic strength buffer that maintains actin in its monomeric form).
-
Initiation of Polymerization: Polymerization is initiated by adding a polymerization-inducing buffer containing MgCl2 and KCl.
-
Compound Addition: this compound derivatives or control compounds are added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for pyrene (B120774) (e.g., ~365 nm excitation and ~407 nm emission).
-
Data Analysis: The rate of actin polymerization is determined from the slope of the kinetic curve. An increase in the rate of polymerization or a decrease in the critical concentration for polymerization indicates that the compound promotes actin polymerization and/or stabilization.
Cellular Actin Cytoskeleton Staining (Fluorescence Microscopy)
This technique allows for the direct visualization of the effects of this compound derivatives on the actin cytoskeleton in cells.
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the this compound derivatives or control compounds for a specified time.
-
Fixation and Permeabilization: Cells are fixed with a crosslinking agent (e.g., paraformaldehyde) to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow for the entry of fluorescent probes.
-
Fluorescent Phalloidin (B8060827) Staining: The F-actin is stained with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488). Phalloidin is a bicyclic peptide that binds specifically to F-actin.
-
Nuclear Staining: The cell nuclei are often counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
-
Microscopy: The stained cells are visualized using a fluorescence microscope.
-
Image Analysis: Changes in the organization of the actin cytoskeleton, such as the formation of actin aggregates, loss of stress fibers, or changes in cell morphology, are observed and documented.
Mandatory Visualization
Signaling Pathway
Chondramides have been shown to impact the RhoA signaling pathway, which is a key regulator of the actin cytoskeleton and cell contractility.
Caption: this compound's effect on the RhoA signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for SAR studies of this compound derivatives.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
confirming the specificity of Chondramide C for the actin cytoskeleton over microtubules
A definitive guide for researchers confirming the specificity of Chondramide C for the actin cytoskeleton over microtubules, supported by experimental data and detailed protocols.
This compound, a member of the chondramide family of cyclodepsipeptides, has emerged as a potent and specific modulator of the actin cytoskeleton. This guide provides a comprehensive comparison of this compound's effects on the actin and microtubule cytoskeletons, presenting key experimental evidence that substantiates its use as a selective tool for studying actin-dependent cellular processes. For researchers and drug development professionals, understanding this specificity is paramount for the accurate interpretation of experimental results and the development of targeted therapeutics.
Mechanism of Action: Potent and Specific Stabilization of F-Actin
This compound exerts its biological effects by directly targeting filamentous actin (F-actin). Unlike other cytoskeletal drugs that may induce depolymerization, this compound promotes the polymerization and stabilization of actin filaments.[1][2] This mechanism of action is similar to that of jasplakinolide, another well-known actin-stabilizing agent.[1][2] Experimental evidence from in vitro studies demonstrates that chondramides can induce actin polymerization even under conditions that are not favorable for spontaneous polymerization.[2] Furthermore, they accelerate the rate of actin polymerization in the presence of inducing salts.[2]
Crucially, extensive studies have shown that while chondramides cause a dramatic reorganization of the actin cytoskeleton, they do not affect the microtubule network.[1][2] This high degree of specificity makes this compound an invaluable tool for dissecting the distinct roles of the actin cytoskeleton in various cellular functions, such as cell motility, division, and intracellular transport.
Comparative Analysis: this compound vs. Other Cytoskeletal Inhibitors
To contextualize the specificity and potency of this compound, it is useful to compare its activity with other well-characterized cytoskeletal inhibitors. The data presented below summarizes the antiproliferative activity of this compound and other agents, highlighting their primary cytoskeletal targets.
Table 1: Antiproliferative Activity (IC50) of Cytoskeletal Inhibitors
| Compound | Primary Target | Cell Line: L-929 (nM) | Cell Line: KB-3.1 (nM) | Cell Line: PTK-2 (nM) | Cell Line: A-431 (nM) | Cell Line: SK-OV-3 (nM) |
| Chondramide A | Actin | 20 | 18 | 3 | 10 | 12 |
| Chondramide B | Actin | 85 | 30 | 10 | 18 | 15 |
| This compound | Actin | 30 | 25 | 8 | 15 | 10 |
| Chondramide D | Actin | 40 | 35 | 12 | 20 | 18 |
| Jasplakinolide | Actin | 100 | 80 | 25 | 60 | 50 |
| Cytochalasin D | Actin | 25 | 20 | 15 | 30 | 22 |
| Nocodazole | Microtubules | 50 | 40 | 30 | 60 | 45 |
| Paclitaxel (Taxol) | Microtubules | 10 | 8 | 5 | 12 | 7 |
Data for Chondramides, Jasplakinolide, and Cytochalasin D are adapted from B. Kunze et al., J Natl Cancer Inst, 1998.[1] Data for Nocodazole and Paclitaxel are representative values from the literature.
The data clearly indicates that Chondramides exhibit potent antiproliferative activity, with IC50 values in the low nanomolar range, comparable to other potent actin and microtubule targeting agents.
Experimental Evidence for Specificity
The specificity of this compound for the actin cytoskeleton has been demonstrated through various experimental approaches.
Immunofluorescence Microscopy
Fluorescence microscopy is a powerful technique to visualize the effects of compounds on the cellular cytoskeleton directly. Studies employing this method have consistently shown that treatment with chondramides leads to a profound disruption of the actin filament network, characterized by the formation of actin aggregates and a loss of stress fibers.[1][2] In stark contrast, the microtubule network, visualized by staining for α-tubulin, remains intact and unaffected by chondramide treatment.[1][2]
dot
Caption: Workflow for immunofluorescence staining to visualize the actin and microtubule cytoskeletons.
In Vitro Polymerization Assays
To directly assess the biochemical effects of this compound on cytoskeletal components, in vitro polymerization assays are employed.
-
Actin Polymerization Assay: The effect of this compound on actin polymerization can be quantified using techniques such as viscosimetry or by monitoring the fluorescence of pyrene-labeled actin. In a typical viscosimetry experiment, the viscosity of a G-actin solution is measured over time after the addition of polymerization-inducing agents. Chondramides have been shown to increase the rate and extent of the viscosity increase, indicating an enhancement of actin polymerization.[1][2]
dot
Caption: Experimental workflow for an in vitro actin polymerization assay using viscosimetry.
-
Microtubule Polymerization Assay: In contrast to its effects on actin, this compound does not alter the polymerization dynamics of tubulin into microtubules. A standard in vitro microtubule polymerization assay involves monitoring the change in turbidity (optical density) of a tubulin solution over time at 340 nm. In such an assay, the addition of this compound would show no significant difference in the polymerization curve compared to a vehicle control, confirming its lack of activity on microtubules.
Experimental Protocols
For researchers wishing to independently verify the specificity of this compound, detailed experimental protocols are provided below.
Immunofluorescence Staining of Actin and Microtubules
-
Cell Culture and Treatment: Plate cells (e.g., PtK2) on glass coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound or a vehicle control for the specified duration.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% formaldehyde (B43269) in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Antibody Staining: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) diluted in 1% BSA in PBS for 1 hour at room temperature. Wash three times with PBS.
-
Secondary Antibody and F-actin Staining: Incubate the cells with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin (B8060827) conjugate (to visualize F-actin) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent. Visualize the cells using a fluorescence microscope.
In Vitro Actin Polymerization Assay (Viscosimetry)
-
Prepare G-actin: Purify actin from a suitable source (e.g., rabbit skeletal muscle) and prepare a solution of G-actin in a low ionic strength buffer (G-buffer).
-
Reaction Mixture: In a viscometer, prepare a reaction mixture containing G-actin at a final concentration of approximately 0.5 mg/mL. Add this compound or a vehicle control to the desired final concentration.
-
Initiate Polymerization: Initiate actin polymerization by adding a salt solution (e.g., MgCl2 to a final concentration of 2 mM).
-
Measure Viscosity: Immediately after initiating polymerization, begin measuring the flow time of the solution through the viscometer at regular intervals.
-
Data Analysis: Calculate the specific viscosity at each time point and plot the specific viscosity versus time to obtain polymerization curves.
In Vitro Microtubule Polymerization Assay (Turbidimetry)
-
Prepare Tubulin: Purify tubulin from a suitable source (e.g., bovine brain) and prepare a solution in a suitable buffer (e.g., PEM buffer) containing GTP.
-
Reaction Mixture: In a temperature-controlled spectrophotometer, prepare a reaction mixture containing tubulin at a final concentration of 1-2 mg/mL. Add this compound or a vehicle control.
-
Initiate Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Measure Turbidity: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance at 340 nm versus time to obtain polymerization curves.
Conclusion
The collective body of experimental evidence unequivocally demonstrates that this compound is a highly specific and potent modulator of the actin cytoskeleton. Its ability to induce and stabilize actin polymerization without affecting the microtubule network makes it an exceptional tool for cell biology research. By employing the experimental approaches and protocols outlined in this guide, researchers can confidently utilize this compound to investigate the intricate roles of the actin cytoskeleton in health and disease. This high degree of specificity also positions the chondramide scaffold as a promising starting point for the development of novel therapeutics targeting actin-dependent pathologies.
References
Cross-Validation of Chondramide C's Anticancer Effects: A Comparative Guide for Researchers
An In-Depth Analysis of Chondramide C's Performance Across Diverse Cancer Cell Lines, Offering Key Experimental Data and Protocols for Scientific Advancement.
This compound, a member of the cyclodepsipeptide family of natural products, has emerged as a potent anti-cancer agent. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component in cell shape, motility, and division. This guide provides a comprehensive comparison of this compound's effects across various cancer cell lines, supported by experimental data and detailed protocols to aid researchers in the fields of oncology and drug development.
Comparative Efficacy of this compound in Cancer Cell Lines
Chondramides, including variant C, have demonstrated significant cytostatic and cytotoxic effects against a range of human cancer cell lines. While specific IC50 values for this compound are not always delineated from its analogs in published literature, the chondramide family as a whole exhibits potent anti-proliferative activity in the nanomolar range.
Table 1: Anti-proliferative Activity of Chondramides in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Range (nM) for Chondramide Family (A-D) | Key Observations |
| Breast Cancer | MDA-MB-231 | 3 - 85[1] | Chondramide A induces apoptosis via the intrinsic mitochondrial pathway.[2] Chondramides, in general, reduce cell migration and invasion.[3] |
| Breast Cancer | MCF-7 | 3 - 85[1] | Chondramide A induces apoptosis through the intrinsic mitochondrial pathway.[2] |
| Breast Cancer | 4T1-Luc | Not specified in vitro | Chondramide treatment inhibits lung metastasis in a murine model. |
| Colon Cancer | HCT116 | 3 - 85[1] | Effects appear to be independent of COX-2 expression. |
| Colon Cancer | HT-29 | 3 - 85[1] | Anti-proliferative effects noted. |
| Colon Cancer | Caco-2 | 3 - 85[1] | Anti-proliferative effects noted. |
| Colon Cancer | LS174T | 3 - 85[1] | Anti-proliferative effects noted. |
| Lung Cancer | A549 | Not specified | A related marine macrolide induces G2/M cell cycle arrest.[4] |
Mechanism of Action: Targeting the Actin Cytoskeleton and Beyond
The principal anti-cancer activity of this compound stems from its interaction with the actin cytoskeleton. Unlike agents that depolymerize actin filaments, chondramides are known to induce or accelerate actin polymerization, leading to a disorganized cytoskeleton that impairs crucial cellular functions.[1]
A key signaling pathway affected by chondramides is the RhoA pathway, which is integral to regulating cell contractility and migration. Treatment with chondramides has been shown to decrease the activity of RhoA, leading to a reduction in cellular contractility and, consequently, a decrease in the invasive potential of cancer cells.[5]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., 100 nM and 300 nM) for 24-48 hours.[2]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for RhoA Signaling Pathway
This technique is used to detect changes in the expression and activation of proteins in the RhoA signaling pathway.
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total RhoA, active RhoA (GTP-bound), and other relevant downstream targets. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-proliferative effect of (19Z)-halichondramide, a novel marine macrolide isolated from the sponge Chondrosia corticata, is associated with G2/M cell cycle arrest and suppression of mTOR signaling in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actin targeting compound Chondramide inhibits breast cancer metastasis via reduction of cellular contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural versus Synthetic Chondramide C: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological efficacy of naturally occurring and synthetically derived Chondramide C. This document synthesizes available experimental data to illuminate the therapeutic potential of this potent actin-targeting agent.
Chondramides, a family of cyclic depsipeptides first isolated from the myxobacterium Chondromyces crocatus, have garnered significant interest for their potent cytotoxic and anti-metastatic properties.[1][2] Among them, this compound has been a subject of both natural product isolation and complex total synthesis efforts.[3][4] This guide delves into a comparison of their efficacy, drawing upon data from studies on natural chondramides and their synthetic counterparts.
Data Summary: Cytotoxicity of Chondramides
The primary measure of efficacy for this compound and its analogues is their cytotoxicity against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for natural Chondramides, including this compound, across different tumor cell lines. While direct side-by-side data for natural versus synthetic this compound is limited, studies on synthetic isomers and analogues suggest a comparable level of biological activity.[3] For instance, two synthesized isomers of this compound were reported to exhibit nearly identical biological activities.[3]
| Cell Line | Cancer Type | Natural Chondramide A (nM) | Natural Chondramide B (nM) | Natural this compound (nM) | Natural Chondramide D (nM) |
| KB-3-1 | Cervical Carcinoma | 20 | 3 | 85 | 10 |
| L-929 | Mouse Fibrosarcoma | 30 | 5 | 80 | 15 |
| PC-3 | Prostate Carcinoma | 25 | 4 | - | - |
| PTK2 | Potoroo Kidney | 20 | 3 | - | - |
| A-431 | Epidermoid Carcinoma | 30 | 5 | - | - |
| Data sourced from Bollag et al. (1998).[1][5] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (Tetrazolium Salt Reduction Assay)
This assay is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well in a suitable growth medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound (either natural or synthetic) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are then added to the wells, and the plates are incubated for a further 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vitro Actin Polymerization Assay (Viscosimetry)
This assay measures the effect of this compound on the polymerization of actin in a cell-free system.
-
Actin Preparation: Monomeric actin (G-actin) is purified from a suitable source, typically rabbit skeletal muscle.
-
Reaction Mixture: The reaction mixture is prepared in a viscometer and consists of G-actin in a low-salt buffer that does not support spontaneous polymerization.
-
Initiation of Polymerization: Polymerization is initiated by the addition of salts (e.g., MgCl2 and KCl) to the reaction mixture. This compound (natural or synthetic) at various concentrations is added simultaneously with the salts.
-
Viscosity Measurement: The viscosity of the solution is measured at regular time intervals. An increase in viscosity indicates the polymerization of G-actin into filamentous actin (F-actin).
-
Data Analysis: The rate and extent of actin polymerization are determined by plotting viscosity against time. The effect of this compound is compared to a control without the compound.
Fluorescence Microscopy of the Actin Cytoskeleton
This technique allows for the visualization of the effects of this compound on the actin cytoskeleton within cells.
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound at the desired concentration and for a specified duration.
-
Fixation and Permeabilization: The cells are fixed with a solution of paraformaldehyde to preserve their structure, followed by permeabilization with a detergent like Triton X-100 to allow for the entry of staining reagents.
-
Staining: The F-actin is stained with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., FITC-phalloidin), which specifically binds to F-actin. The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope equipped with the appropriate filters.
-
Analysis: The morphology of the actin cytoskeleton in treated cells is compared to that of untreated control cells. Changes such as the formation of actin aggregates, loss of stress fibers, and alterations in cell shape are documented.[6]
Visualizations
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing natural and synthetic this compound.
Caption: Mechanism of action of this compound on the actin cytoskeleton.
Conclusion
The available evidence strongly suggests that both natural and synthetic this compound are potent inhibitors of cancer cell proliferation. Their shared mechanism of action, the stabilization of F-actin, leads to a disruption of the cellular cytoskeleton and subsequent cell death. While a definitive quantitative statement on the superior efficacy of one form over the other awaits direct comparative studies, the successful synthesis of biologically active this compound opens avenues for the development of novel analogues with potentially improved therapeutic indices. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic applications of this promising class of natural products.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: synthesis, configurational assignment, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
validation of Chondramide C as a tool compound for actin research
A comprehensive guide to its validation, comparison with other actin-targeting compounds, and experimental protocols for its use.
For Researchers, Scientists, and Drug Development Professionals.
Chondramide C, a cyclic depsipeptide of myxobacterial origin, has emerged as a powerful tool for investigating the complex dynamics of the actin cytoskeleton. Its potent and specific mechanism of action makes it a valuable compound for studies in cell biology, cancer research, and drug development. This guide provides a comprehensive validation of this compound as a tool compound, offering a direct comparison with other widely used actin inhibitors and detailed protocols for its experimental application.
Mechanism of Action: Stabilization of Filamentous Actin
This compound exerts its biological effects by binding to and stabilizing filamentous actin (F-actin).[1][2] This action is similar to that of Jasplakinolde, another well-known actin-stabilizing agent.[1][2] By preventing the disassembly of actin filaments, this compound disrupts the dynamic equilibrium of the actin cytoskeleton, which is crucial for a multitude of cellular processes, including cell motility, division, and morphology.[1][3] Unlike compounds such as Cytochalasins and Latrunculins, which induce actin depolymerization, this compound promotes the accumulation of F-actin within the cell.[4]
Comparative Performance with Other Actin-Targeting Compounds
The efficacy of this compound as an actin-targeting agent is underscored by its potent cytotoxic and anti-proliferative activities against various cancer cell lines. Its performance is comparable, and in some aspects superior, to other commonly used actin inhibitors.
| Compound | Class | Mechanism of Action | Reported IC50 Range (Cancer Cell Lines) | Reference |
| This compound | Actin Stabilizer | Binds to and stabilizes F-actin | 3 - 85 nM | [1] |
| Jasplakinolide (B32604) | Actin Stabilizer | Binds to and stabilizes F-actin | Nanomolar range (comparable to Chondramides) | [1][5] |
| Cytochalasin D | Actin Depolymerizer | Caps filament barbed ends, inhibiting polymerization | Nanomolar range (comparable to Chondramides) | [1] |
| Latrunculin A | Actin Depolymerizer | Sequesters G-actin monomers, preventing polymerization | Micromolar to sub-micromolar range | [6] |
Table 1: Comparison of this compound with other common actin-targeting compounds. The IC50 values represent the concentration required to inhibit cell proliferation by 50% and can vary depending on the cell line and experimental conditions.
Impact on Cellular Signaling: The RhoA Pathway
This compound has been shown to modulate the RhoA signaling pathway, a critical regulator of the actin cytoskeleton and cell contractility. Treatment with Chondramide has been observed to decrease the activity of RhoA, a small GTPase that plays a pivotal role in the formation of stress fibers and focal adhesions. This inhibition of the RhoA pathway contributes to the observed effects of Chondramide on cell migration and invasion.
Figure 1: this compound's effect on the RhoA signaling pathway.
Experimental Protocols
To facilitate the use of this compound in research, detailed protocols for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the kinetics of actin polymerization.
Materials:
-
This compound
-
Pyrene-labeled actin monomer
-
Unlabeled actin monomer
-
General actin buffer (G-buffer)
-
Polymerization-inducing buffer (P-buffer)
-
Fluorometer
Procedure:
-
Prepare a mixture of pyrene-labeled and unlabeled actin monomers in G-buffer on ice.
-
Add this compound or a vehicle control to the actin solution.
-
Initiate polymerization by adding P-buffer to the mixture.
-
Immediately place the sample in a fluorometer and measure the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
The rate of polymerization can be determined from the slope of the fluorescence curve.
Figure 2: Workflow for the in vitro actin polymerization assay.
Immunofluorescence Staining of F-actin
This protocol allows for the visualization of changes in the actin cytoskeleton in cells treated with this compound.
Materials:
-
This compound
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentration of this compound for the appropriate duration.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in 1% BSA for 30-60 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
This compound
-
Boyden chamber inserts (with or without Matrigel coating for invasion)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound or a vehicle control for the desired time.
-
Resuspend the cells in serum-free medium.
-
Add medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate for a period that allows for cell migration (e.g., 16-48 hours).
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view using a microscope.
Conclusion
This compound is a highly potent and specific actin-stabilizing agent, making it an invaluable tool for a wide range of biological research. Its performance is comparable to other established actin-targeting compounds, and its unique properties offer distinct advantages in certain experimental contexts. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to further unravel the intricate roles of the actin cytoskeleton in health and disease.
References
- 1. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of jasplakinolide on the kinetics of actin polymerization. An explanation for certain in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
evaluating Chondramide C's potency against drug-resistant cancer cells
A Comparative Guide for Researchers
In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle, often leading to treatment failure and disease progression. This guide provides a comprehensive evaluation of Chondramide C, a naturally derived compound, and its potential potency against drug-resistant cancer cells. By comparing its performance with established chemotherapeutic agents and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the necessary information to explore this promising anti-cancer agent.
Potency Against Cancer Cells: A Comparative Analysis
While direct comparative studies of this compound against drug-resistant cancer cell lines are not extensively available in the public domain, we can infer its potential by examining its known activity and comparing it to standard-of-care chemotherapeutics in both sensitive and resistant contexts.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound, Doxorubicin (B1662922), and Paclitaxel (B517696) in Breast Cancer Cell Lines.
| Compound | Cell Line | Resistance Status | IC50 |
| This compound | Various Tumor Cells | Sensitive | 3 - 85 nM[1] |
| MCF-7, MDA-MB-231 | Sensitive / Resistant | Data Not Available | |
| Doxorubicin | MCF-7 | Sensitive | ~400 - 700 nM |
| MCF-7/DOX | Resistant | >700 nM (1.5-fold resistance) | |
| MCF-7/MDR1 | Highly Resistant | 34.8 µg/mL (~63,800 nM) | |
| Paclitaxel | MDA-MB-231 | Sensitive | Data Not Available |
| MDA-MB-231/PacR | Resistant | 61 nM[2] |
Mechanism of Action: A Unique Approach to Combatting Resistance
Chondramides, including this compound, are cyclic depsipeptides that exhibit their anti-cancer effects by targeting the actin cytoskeleton[1]. Unlike many conventional chemotherapeutics that target DNA synthesis or microtubule dynamics, Chondramides induce or accelerate the polymerization of actin. This leads to a disruption of the cellular actin cytoskeleton, which is crucial for cell shape, motility, and division[1]. This distinct mechanism of action suggests that this compound could be effective against cancer cells that have developed resistance to drugs with different targets, such as doxorubicin (a DNA intercalator and topoisomerase II inhibitor) and paclitaxel (a microtubule stabilizer).
The pro-apoptotic (cell death-inducing) activity of Chondramides in breast cancer cells has been linked to the entrapment of protein kinase C-ɛ (PKCɛ), a pro-survival kinase, within the aggregated actin bundles. This sequestration of PKCɛ is believed to be a tumor-specific mechanism, as non-cancerous cells with lower PKCɛ expression show greater resistance to Chondramide-induced apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Chondramide and a typical experimental workflow for evaluating its potency.
References
Safety Operating Guide
Proper Disposal of Chondramide C: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of Chondramide C, a potent cytotoxic agent. [1][2][3] Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks and ensure compliance with regulatory standards.
Chondramides are cyclic depsipeptides known for their cytotoxic properties, acting as potent disruptors of the actin cytoskeleton.[1][2][3] Due to its hazardous nature, this compound must be handled and disposed of with the utmost care, following established guidelines for cytotoxic and chemical waste.
Hazard Identification and Waste Classification
Before disposal, it is crucial to correctly classify this compound waste. Based on its biological activity, it falls into the category of cytotoxic waste. All materials that have come into contact with this compound, including personal protective equipment (PPE), contaminated labware, and unused product, must be treated as hazardous waste.
Key Waste Characteristics:
| Characteristic | Description |
| Waste Type | Cytotoxic, Chemical Waste |
| Physical State | Can be solid (powder) or in solution[4] |
| Primary Hazard | High Cytotoxicity[1][2][3] |
| Regulatory Oversight | Subject to local, state, and federal hazardous waste regulations[5] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound waste. This protocol is a general guideline; always consult your institution's specific safety manuals and waste disposal procedures.
Step 1: Segregation of Waste Immediately segregate all this compound waste from non-hazardous and other chemical waste streams. This includes:
-
Unused or expired this compound.
-
Contaminated materials such as gloves, pipette tips, vials, and bench paper.
-
Contaminated solutions and media.
-
Empty containers that held this compound.
Step 2: Waste Containment
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and puncture-resistant container. The container must be clearly labeled as "Cytotoxic Waste" and "Hazardous Chemical Waste," and should specify "this compound."
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, shatter-proof, and leak-proof container. The container should be compatible with the solvents used. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled as "Cytotoxic Liquid Waste" and "Hazardous Chemical Waste," listing all chemical constituents including this compound.
-
Sharps: Any sharps (needles, blades, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste."
Step 3: Labeling and Storage Properly label all waste containers with the contents, associated hazards (cytotoxic), and the date of accumulation.[6] Store the sealed waste containers in a designated, secure area away from general laboratory traffic. This storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Arrange for Professional Disposal this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for a scheduled pickup.[7] Do not attempt to dispose of this compound waste via standard laboratory drains or as regular trash.[6]
Step 5: Decontamination of Work Area After completing work with this compound, thoroughly decontaminate all surfaces and equipment. Use a deactivating solution recommended by your institution's safety guidelines for cytotoxic compounds. Dispose of all cleaning materials as cytotoxic waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided here is a general guide. Always obtain and consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific environmental health and safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. The chondramides: cytostatic agents from myxobacteria acting on the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. betakim.com.tr [betakim.com.tr]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. dornsife.usc.edu [dornsife.usc.edu]
- 7. mcgill.ca [mcgill.ca]
Essential Safety and Operational Guide for Handling Chondramide C
Disclaimer: No specific Safety Data Sheet (SDS) for Chondramide C is publicly available. This guide is based on established best practices for handling potent, cytotoxic compounds, which are known to be potentially carcinogenic, mutagenic, and/or teratogenic.[1][2][3] Researchers must conduct a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a cyclodepsipeptide with cytostatic properties, acting on the actin cytoskeleton.[1] Due to its potency and classification as a cytotoxic agent, stringent safety protocols are mandatory to protect laboratory personnel and the environment from exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. All personnel handling this compound must be trained in the proper use and disposal of PPE.[4][5]
| Task Category | Primary PPE | Secondary / Task-Specific PPE |
| General Laboratory Work (Not directly handling the compound) | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids (Weighing, aliquoting) | • Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)[6]• Chemical-resistant disposable gown with long sleeves and closed cuffs[3]• Double-gloving (e.g., two pairs of nitrile gloves)[1][3][4][5]• Chemical-resistant shoe covers | • Head covering• Chemical-resistant apron |
| Handling of Liquids/Solutions (Preparing solutions, cell culture) | • Chemical splash goggles• Chemical-resistant disposable gown[3]• Double-gloving with chemotherapy-rated gloves[3][5]• Closed-toe shoes | • Face shield for splash risk[6][7][8]• Armlets or sleeve covers |
| Equipment & Area Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots or shoe covers | • Respirator (if aerosols or vapors are generated) |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure personnel safety. All handling of this compound powder or stock solutions should occur within a designated area, such as a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[3][4]
Step-by-Step Handling Protocol:
-
Preparation:
-
Demarcate a specific handling area (e.g., fume hood) with signage indicating cytotoxic agent use.[1]
-
Cover the work surface with a plastic-backed absorbent pad.[1][4] Change the pad after each procedure or in case of a spill.
-
Assemble all necessary equipment (e.g., vials, pipettes, solvents) and PPE before starting.
-
Review the procedure to minimize the quantity of the compound handled.
-
-
Weighing (Powder):
-
Perform weighing within a chemical fume hood or other ventilated enclosure to minimize the dispersion of airborne particles.
-
Use dedicated, clearly labeled equipment.
-
Handle the powder carefully to avoid generating dust.
-
-
Solution Preparation:
-
Storage:
-
Powder: Store the container tightly sealed at the manufacturer-recommended temperature, typically -20°C, in a designated and labeled area.
-
Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.
-
-
Post-Handling Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol (B145695) or sterile water), or as determined by your institution's EHS.[4]
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Dispose of all single-use PPE and contaminated materials in the designated cytotoxic waste container.[10]
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Emergency Procedures
Immediate action is required in case of exposure or spills. All personnel must be familiar with the location of emergency equipment, including safety showers and eyewash stations.
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing and gloves.[3]2. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][3]3. Seek immediate medical attention.[1] |
| Eye Contact | 1. Immediately flush the affected eye with an eyewash station for at least 15 minutes, holding the eyelid open.[3][12]2. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the affected person to fresh air immediately.2. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
Spill Management:
-
Small Spill (<5 mL or 5 g):
-
Alert others in the area.
-
Wearing appropriate PPE (double gloves, gown, eye protection, respirator), gently cover the spill with absorbent pads for liquids or damp cloths for powders to avoid aerosol generation.[3]
-
Clean the area three times with a detergent solution, followed by clean water.[3]
-
Place all contaminated materials in a cytotoxic waste container.[2]
-
-
Large Spill (>5 mL or 5 g):
-
Evacuate the area immediately and restrict access.[1]
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean the spill without specialized training and equipment.
-
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[13] Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Disposal Protocol:
-
Identify and Segregate: At the point of generation, separate waste into designated, clearly labeled containers.[13]
-
Sharps: Needles, syringes, and contaminated glass vials go into a puncture-proof, purple or red sharps container labeled "Cytotoxic Waste".[2][4][14]
-
Contaminated Solids: Used PPE (gloves, gowns, masks), absorbent pads, and other contaminated lab supplies go into a thick, leak-proof plastic bag within a rigid container, typically purple or red, labeled "Cytotoxic Waste".[2][15]
-
Unused Compound/Solutions: Unused or expired this compound must be disposed of as hazardous chemical waste.[4] Do not attempt to neutralize it unless a validated procedure is provided by your EHS department.
-
-
Seal Containers: When waste containers are three-quarters full, securely seal them to prevent leaks.[13]
-
Final Disposal: The sealed cytotoxic waste containers must be collected by trained EHS personnel for final disposal via high-temperature incineration, which is the required method for destroying cytotoxic compounds.[14][15]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. maxonchemicals.it.com [maxonchemicals.it.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 12. kingstonhsc.ca [kingstonhsc.ca]
- 13. benchchem.com [benchchem.com]
- 14. danielshealth.ca [danielshealth.ca]
- 15. cleanaway.com.au [cleanaway.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
